5-Acetylpyrimidine
Description
The exact mass of the compound 1-(5-Pyrimidinyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-5-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-2-7-4-8-3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTYNDRSENVEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341325 | |
| Record name | 1-(5-Pyrimidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10325-70-9 | |
| Record name | 1-(5-Pyrimidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Acetylpyrimidine: A Technical Guide for Advanced Synthesis and Application
Abstract
5-Acetylpyrimidine, a key heterocyclic ketone, stands as a pivotal building block in contemporary drug discovery and materials science. Its unique electronic structure, characterized by an electron-deficient pyrimidine ring coupled with the versatile reactivity of an acetyl moiety, offers a rich landscape for chemical modification. This guide provides an in-depth exploration of the core chemical properties, structural characteristics, and reactive nature of this compound. We present a validated synthesis protocol, detailed spectroscopic analysis, and an examination of its application as a strategic synthon in the development of targeted therapeutics, particularly in the realm of enzyme inhibitors. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in medicinal chemistry and advanced organic synthesis, facilitating the effective utilization of this versatile molecule.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif, integral to the structure of nucleobases in DNA and RNA[1]. This inherent biological relevance has established pyrimidine derivatives as "privileged structures" in medicinal chemistry, appearing in a vast array of therapeutic agents across oncology, infectious diseases, and neurology[1]. The introduction of an acetyl group at the 5-position of the pyrimidine ring creates this compound (1-(Pyrimidin-5-yl)ethan-1-one), a molecule that marries the foundational biological significance of the pyrimidine core with the diverse reactivity of a ketone. This combination makes it an exceptionally valuable intermediate for generating complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs[2]. This guide aims to provide a detailed technical overview of this potent chemical entity.
Molecular Structure and Physicochemical Properties
The structural arrangement of this compound dictates its chemical behavior. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly influences the acetyl group, while the ketone functionality, in turn, modulates the reactivity of the aromatic system.
Caption: Chemical structure of this compound.
Key Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| IUPAC Name | 1-(Pyrimidin-5-yl)ethanone | [3] |
| CAS Number | 10325-70-9 | [2][3] |
| Molecular Formula | C₆H₆N₂O | [2][3] |
| Molecular Weight | 122.12 g/mol | [2][3] |
| Physical Form | Pale yellow solid | [2] |
| Melting Point | 87-88 °C | [2] |
| Boiling Point | 70 °C at 2 Torr | [2] |
| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [2] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is critical for reaction monitoring and final product confirmation. The following sections detail the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by three distinct signals corresponding to the pyrimidine ring protons and the methyl protons of the acetyl group.
-
δ ~9.3-9.4 ppm (s, 1H): This singlet corresponds to the proton at the C2 position, significantly deshielded by the adjacent nitrogen atoms.
-
δ ~9.1-9.2 ppm (s, 2H): This singlet arises from the two equivalent protons at the C4 and C6 positions.
-
δ ~2.7 ppm (s, 3H): This singlet is assigned to the three protons of the methyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further structural confirmation, with distinct signals for each carbon environment. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the carbonyl group.
-
δ ~197 ppm (C=O): The carbonyl carbon of the acetyl group.
-
δ ~160 ppm (C4/C6): The two equivalent carbons of the pyrimidine ring adjacent to a single nitrogen atom.
-
δ ~158 ppm (C2): The carbon atom situated between the two nitrogen atoms.
-
δ ~133 ppm (C5): The carbon atom of the pyrimidine ring bearing the acetyl substituent.
-
δ ~27 ppm (CH₃): The methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups within the molecule.
-
~1700 cm⁻¹ (C=O Stretch): A strong absorption band characteristic of the carbonyl group in an aryl ketone.
-
~1550-1600 cm⁻¹ (C=C and C=N Stretch): A series of bands corresponding to the stretching vibrations of the pyrimidine ring.
-
~2900-3100 cm⁻¹ (C-H Stretch): Aromatic and aliphatic C-H stretching vibrations.
Synthesis and Reactivity
Recommended Synthesis Protocol
A reliable method for the synthesis of this compound involves a Negishi cross-coupling reaction. This approach offers good yields and functional group tolerance. The workflow is depicted below.
Caption: Workflow for the synthesis of this compound via Negishi coupling.
Step-by-Step Methodology:
-
Preparation of the Organozinc Reagent: To a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF at -10 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution for 30 minutes. In a separate flask, a solution of anhydrous zinc chloride (1.1 eq) in THF is prepared. The lithium salt solution is then transferred via cannula to the zinc chloride solution at 0 °C and stirred for 1 hour to form the 5-pyrimidinylzinc chloride reagent.
-
Negishi Coupling: To the freshly prepared organozinc reagent, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) followed by the slow addition of acetyl chloride (1.2 eq).
-
Reaction Progression and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the interplay between the pyrimidine ring and the acetyl group.
-
Reactions at the Carbonyl Group: The acetyl group undergoes standard ketone reactions. For instance, Claisen-Schmidt condensation with various aryl aldehydes in the presence of a base can be used to synthesize a diverse library of chalcone derivatives, which are precursors to compounds with potential antimicrobial and anti-inflammatory activities[4].
-
Reactivity of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, although this is less common than in pyrimidines bearing leaving groups at the 2, 4, or 6 positions. The ring can also undergo metalation, as seen in the synthesis protocol.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable precursor for a range of biologically active molecules.
-
Enzyme Inhibitors: It is a key intermediate in the synthesis of ketone-based protease inhibitors[2]. The ketone functionality can act as a warhead, forming a reversible covalent bond with active site residues of target enzymes.
-
Kinase Inhibitors: The pyrimidine scaffold is central to many kinase inhibitors. This compound can be elaborated into more complex structures that target the ATP-binding site of various kinases, which are often dysregulated in cancer[5].
-
Epigenetic Research: Derivatives of this compound, specifically 5-acetylcytosine and -uracil nucleosides, have been synthesized to study their effects on DNA transcription, providing insights into potential artificial epigenetic modifications.
-
Antimicrobial Agents: Chalcones derived from this compound have been investigated for their antimicrobial properties, demonstrating the utility of this scaffold in developing new anti-infective agents[6].
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry place under an inert atmosphere[2].
Conclusion
This compound is a high-value chemical intermediate with a broad spectrum of applications in scientific research, particularly in the field of drug discovery. Its well-defined structure, predictable reactivity, and accessible synthesis make it an ideal starting point for the creation of diverse and complex molecular libraries. This guide has provided a comprehensive overview of its chemical properties, a robust synthesis protocol, and an exploration of its applications, intended to empower researchers to fully leverage the potential of this versatile building block in their synthetic endeavors.
References
- Hussein, K. A. A., & Kassium, Y. A. (2021). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. University of Aden Journal of Natural and Applied Sciences, 25(2), 273-282. [Link]
- Dhorajiya, B., Bhakhar, B. S., & Dholakiya, B. Z. (2012). Synthesis, characterization, solvatochromic properties, and antimicrobial evaluation of 5-acetyl-2-thioxo-dihydro-pyrimidine-4,6-dione-based chalcones. Asian Journal of Pharmaceutical and Clinical Research. [Link]
- Sakharov, A. (2015). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines.
- PubChem. (n.d.). 1-(Pyrimidin-5-yl)ethan-1-one. National Center for Biotechnology Information.
- Danda, P., et al. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 20(24), 4963-4974. [Link]
- Munikrishnappa, C. T., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
- Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(3), 575-582. [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]
- Chen, Y., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6959. [Link]
- Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah. [Link]
- Al-Ostath, A. I., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6296. [Link]
- University College London. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
- Mishra, R. K., & Panda, C. S. (2018). one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. JETIR, 5(8). [Link]
- Testbook. (2023). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]
- Royal Society of Chemistry. (2016). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron. [Link]
- NIST. (n.d.). Acetylacetone. NIST Chemistry WebBook. [Link]
- El-Sayed, W. M., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules, 13(9), 2039–2048. [Link]
Sources
The Multifaceted Biological Activities of 5-Acetylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents. Among its myriad derivatives, the 5-acetylpyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives. We will delve into their mechanisms of action, supported by quantitative data and structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile scaffold.
Introduction: The this compound Core
The this compound moiety is a key building block in the synthesis of a wide array of heterocyclic compounds. The presence of the acetyl group at the 5-position provides a crucial handle for synthetic modifications, allowing for the facile introduction of diverse functionalities. This synthetic tractability, coupled with the inherent biological relevance of the pyrimidine ring, has made this compound derivatives a fertile ground for the discovery of new bioactive molecules. This guide will systematically explore the significant therapeutic potential of these compounds.
Anticancer Activity: Targeting the Engines of Malignancy
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key protein kinases that drive tumor growth and proliferation.
Mechanism of Action: Kinase Inhibition
Several critical signaling pathways are implicated in cancer progression, and their dysregulation is a hallmark of many malignancies. This compound derivatives have been shown to target several of these pathways by inhibiting the activity of key kinases.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and metastasis.[1][2] Overexpression or mutation of EGFR is common in various cancers, making it a prime therapeutic target.[2] Certain pyrimidine-5-carbonitrile derivatives have been identified as potent EGFR inhibitors.[3][4] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[4][5]
-
Janus Kinase 2 (JAK2) Inhibition: The JAK/STAT signaling pathway is crucial for hematopoiesis and immune response.[6] Aberrant JAK2 activity is a key driver of myeloproliferative neoplasms.[6] N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors, demonstrating potent enzymatic and cellular activity.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[7] Thienopyrimidine and other pyrimidine derivatives have been investigated as VEGFR-2 inhibitors, showing promise in disrupting tumor neovascularization.[8][9]
Signaling Pathway Visualization
Figure 1: EGFR Signaling Pathway Inhibition.
Quantitative Anticancer Activity
The anticancer potency of this compound derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their efficacy.
| Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | EGFR | 0.00829 | [3] |
| "" | HepG2 | 3.56 | [3] |
| "" | A549 | 5.85 | [3] |
| N-phenylpyrimidin-2-amine | JAK2 | 0.005 | [6] |
| Thiazolo[4,5-d]pyrimidine | A549 | Various | [10] |
| Pyrido[2,3-d]pyrimidine | A549 | Various | [2][11] |
Structure-Activity Relationship (SAR)
The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Key SAR observations include:
-
Substitution at the 2- and 4-positions: Introduction of substituted anilines or other aromatic moieties at these positions is crucial for kinase inhibitory activity, often forming key hydrogen bonds within the ATP-binding pocket.
-
Modifications of the 5-acetyl group: Conversion of the acetyl group into more complex side chains, such as chalcones, can significantly modulate the anticancer profile.
-
Fused ring systems: Annelation of the pyrimidine ring to form structures like thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines often enhances potency and selectivity.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.
Workflow Visualization
Figure 2: MTT Assay Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
This compound derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Mechanism of Action
The precise antimicrobial mechanisms of this compound derivatives are still under investigation, but several potential targets have been proposed, including inhibition of essential enzymes in microbial metabolic pathways. Some studies suggest that these compounds may interfere with cell wall synthesis or disrupt membrane integrity.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chalcone Derivative | Pseudomonas aeruginosa | Comparable to Ciprofloxacin | [13] |
| "" | Bacillus subtilis | Comparable to Ciprofloxacin | [13] |
| 5-Iodopyrimidine Analog | E. coli | Good activity | [14] |
| "" | S. aureus | Good activity | [14] |
Structure-Activity Relationship (SAR)
-
Chalcone Moiety: The introduction of a chalcone framework via the 5-acetyl group is a common strategy to enhance antimicrobial activity. The nature and substitution pattern of the aromatic rings in the chalcone moiety significantly influence the potency and spectrum of activity.[15]
-
Thio-derivatives: The presence of a thio-group in the pyrimidine ring can also contribute to enhanced antimicrobial effects.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. This compound derivatives have shown potential as anti-inflammatory agents by targeting enzymes involved in the inflammatory response.
Mechanism of Action
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Some pyrimidine derivatives have shown selective COX-2 inhibitory activity.[13]
-
Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent LOX inhibitors.[2][11]
Quantitative Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is assessed by their ability to inhibit the activity of COX-2 and LOX enzymes, with IC50 values indicating their potency.
| Derivative Class | Target | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Lipoxygenase | 42 | [2][11] |
| Pyrimidine derivative | COX-2 | Comparable to Celecoxib | [13] |
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of pyrimidine derivatives is influenced by their structural features. For instance, the nature of the substituents on the pyrimidine ring can modulate the selectivity and potency of COX-2 or LOX inhibition.[13][16]
Experimental Protocol: Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., borate buffer), a substrate solution (e.g., linoleic acid), and an enzyme solution (lipoxygenase).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound (this compound derivative) at various concentrations, and the enzyme solution.
-
Initiation of Reaction: Start the reaction by adding the substrate solution to all wells.
-
Absorbance Measurement: Measure the increase in absorbance at 234 nm over time, which corresponds to the formation of the product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reaction sequences. A common starting material is 5-acetyluracil, which can be readily prepared. The 5-acetyl group then serves as a versatile handle for further elaboration, for example, through Claisen-Schmidt condensation to form chalcones or through other reactions to introduce diverse side chains. Fused pyrimidine systems can be constructed through cyclization reactions of appropriately substituted pyrimidine precursors.[17][18]
Conclusion and Future Perspectives
This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their synthetic accessibility and the potential for structural modification make them an attractive scaffold for the development of novel therapeutics. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties highlight the versatility of this chemical class. Future research should focus on optimizing the potency and selectivity of these derivatives through rational drug design, guided by a deeper understanding of their structure-activity relationships and mechanisms of action. Further exploration of their pharmacokinetic and pharmacodynamic properties will be crucial for translating their in vitro potential into clinically effective treatments.
References
- Dhorajiya, B. D., et al. (2012). Antimicrobial activities of synthesized and characterized this compound-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. Der Pharma Chemica, 4(1), 141-146.
- Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews Molecular cell biology, 2(2), 127-137.
- Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
- Abdel-Aziz, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(10), 4647-4664.
- Tantawy, E. S., et al. (2023). Structure–activity relationship of the new compounds in terms of antimicrobial activity. RSC Advances, 13(24), 16458-16471.
- Dhorajiya, B. D., et al. (2016). Design, Synthesis and Comparative Study of Anti-Microbial Activities on Barbituric Acid and Thiobarbituric Acid based Chalcone Derivatives Bearing the Pyrimidine Nucleus. Journal of Heterocyclic Chemistry, 53(5), 1548-1557.
- El-Sayed, M. A. A., et al. (2021). Docking interaction with EGFR of all the tested compounds, 5 and 8a-f. Bioorganic Chemistry, 115, 105234.
- Umar, M. N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(10), 5696-5724.
- Abdel-Wahab, B. F., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. New Journal of Chemistry, 45(10), 4647-4664.
- Gieralt, M., et al. (2022).
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Current Organic Chemistry, 26(11), 1049-1065.
- Sakr, A. R., et al. (2023). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 66(4), 245-263.
- Abdel-Aziz, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(10), 4647-4664.
- Li, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1143-1151.
- Singh, H., & Singh, A. (2022). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 8(1), 1-22.
- Abdel-Wahab, B. F., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. New Journal of Chemistry, 45(10), 4647-4664.
- Elkaeed, E. B., et al. (2022).
- Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
- Xie, H., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & medicinal chemistry, 24(12), 2785-2795.
- Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2364-2376.
- Abdel-Ghani, T. M., et al. (2021). Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. ChemistrySelect, 5(48), 15243-15253.
- Di Sarno, V., et al. (2023). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 28(14), 5397.
- Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
- Abdel-Ghani, T. M., et al. (2021). Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. ChemistrySelect, 5(48), 15243-15253.
- Sakr, A. R., et al. (2023). Novel synthetic routes for Pyrimidine, Pyridine and Pyrazole Derivatives and Their Antibacterial Evaluation. Russian Journal of Organic Chemistry, 59(Suppl 1), S131-S141.
- Amr, A. G. E., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & medicinal chemistry, 14(16), 5481-5488.
- Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
- Kumar, R. S., et al. (2014). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 126(5), 1471-1480.
- Wang, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 213, 113177.
- Czylkowska, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6959.
- Kumar, A., et al. (2011). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Journal of the Korean Chemical Society, 55(4), 633-639.
- Afonin, A. V., et al. (2023). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine Drugs, 21(11), 567.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, A… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
5-Acetylpyrimidine: A Heterocyclic Keystone for Advanced Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleic acids.[1][2] Within this privileged class of heterocycles, 5-acetylpyrimidine stands out as a uniquely versatile building block. Its strategic placement of a reactive acetyl group on the electron-deficient pyrimidine ring provides a synthetic handle for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the generation of novel therapeutics. We will dissect key reaction pathways, provide validated experimental protocols, and illuminate the chemical logic that makes this molecule an indispensable tool for researchers in drug discovery and advanced materials.
Core Attributes of the this compound Scaffold
This compound, also known as 1-(pyrimidin-5-yl)ethan-1-one, is a deceptively simple molecule whose utility is derived from the interplay between its two key features: the pyrimidine ring and the acetyl substituent.
-
The Pyrimidine Ring: As a diazine, the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This electronic nature influences the reactivity of its substituents and provides sites for hydrogen bonding, which is critical for molecular recognition in biological systems.[3]
-
The 5-Acetyl Group: The methyl ketone at the 5-position is the primary center of reactivity. The α-protons of the methyl group are acidic and readily abstracted by base to form an enolate, initiating a cascade of possible condensation reactions. The carbonyl carbon itself is a potent electrophile, susceptible to nucleophilic attack.
This duality makes this compound a powerful synthon for accessing diverse chemical libraries.
Physicochemical Properties
A clear understanding of a building block's physical properties is a prerequisite for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 10325-70-9 | [4] |
| Molecular Formula | C₆H₆N₂O | [4] |
| Molecular Weight | 122.12 g/mol | [4] |
| Synonyms | 1-(Pyrimidin-5-yl)ethan-1-one, Methyl 5-pyrimidinyl ketone | [4] |
| Storage | 2-8°C, Refrigerator, Inert atmosphere | [4][5] |
Synthesis of the Acetylpyrimidine Core
While this compound itself is commercially available, understanding the synthesis of its substituted analogues is crucial for creating novel derivatives. A robust and efficient one-pot methodology allows for the construction of a highly functionalized this compound core from simple, readily available starting materials.
One-Pot Synthesis of a Substituted this compound Derivative
This procedure details the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, a representative example of a multi-component reaction that rapidly builds complexity.[1][6]
Reaction Principle: The synthesis is a condensation reaction between a guanidine derivative (phenylsulfonyl guanidine) and a β-dicarbonyl compound (acetylacetone), with triethyl orthoformate acting as a cyclizing agent. The acetylacetone provides the C4, C5, C6, and the acetyl and methyl substituents, while the guanidine provides the N1, C2, and N3 atoms of the pyrimidine ring.
Experimental Protocol: Synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide [1][6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylsulfonyl guanidine (0.05 mol) and acetylacetone (0.1 mol).
-
Reagent Addition: Add triethyl orthoformate (5 mL) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After 6 hours, cool the reaction mixture to room temperature. A precipitate will form.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield orange crystals.
This method exemplifies how the acetylpyrimidine core can be constructed and functionalized simultaneously, offering a convergent approach to complex derivatives.
Key Reactions and Transformations: The Claisen-Schmidt Condensation
The most powerful and widely utilized reaction involving this compound is the Claisen-Schmidt condensation . This base-catalyzed reaction between an enolizable ketone (this compound) and a non-enolizable aromatic aldehyde is the cornerstone for synthesizing chalcones, which are themselves critical intermediates for a vast range of heterocyclic compounds and biologically active molecules.[7]
Causality of the Reaction: The reaction's success hinges on the differential reactivity of the two carbonyl partners. The aromatic aldehyde lacks α-hydrogens and thus cannot self-condense. The this compound provides the acidic α-protons, allowing for the selective formation of a single enolate nucleophile. The subsequent condensation and dehydration are driven by the formation of a highly conjugated and thermodynamically stable α,β-unsaturated carbonyl system.
Validated Protocol: Synthesis of this compound-Based Chalcones
This protocol provides a standardized, reliable method for synthesizing chalcones from this compound and various aromatic aldehydes.[8][9]
Materials & Equipment:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40-50% aqueous solution
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel, TLC plates
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the selected aromatic aldehyde in a suitable volume of ethanol (approx. 15-20 mL per mmol of reactant). Stir at room temperature until a homogenous solution is formed.
-
Catalyst Addition: Cool the flask in an ice bath. To the stirred solution, add the aqueous KOH or NaOH solution dropwise. Rationale: The exothermic nature of the initial aldol addition requires temperature control to prevent side reactions. Dropwise addition of the strong base ensures controlled formation of the enolate.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed (typically 4-8 hours). The formation of a precipitate is a common indicator of product formation.
-
Work-up and Isolation: Once complete, pour the reaction mixture into a beaker of ice-cold water (approx. 100 mL). Stir for 20 minutes to ensure complete precipitation of the crude product. Rationale: The chalcone product is typically a water-insoluble solid. Pouring the reaction mixture into water causes it to precipitate out, separating it from the water-soluble base and any remaining ethanol.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral. The crude solid can then be purified by recrystallization from ethanol to yield the pure chalcone derivative.
Applications in Drug Discovery
The true power of this compound as a building block is realized in its application as a precursor to potent therapeutic agents. The pyrimidine core is a well-established pharmacophore, and the chalcones derived from this compound are versatile intermediates for synthesizing a wide range of biologically active heterocyclic systems.[10]
Case Study: Anti-inflammatory Chalcones
A study focused on the design of novel anti-inflammatory agents utilized 5-acetyl pyrimidine 2,4,6-trione to synthesize a series of chalcones.[10] These compounds were evaluated for their potential to inhibit the COX-2 receptor. Molecular docking studies revealed that these chalcone derivatives exhibited a range of binding affinities, with the most promising compounds showing strong interactions with the receptor, indicating potential for high anti-inflammatory activity.[10] This work underscores a key strategy: using the this compound core to generate chalcones, which then serve as rigid scaffolds for positioning various aryl substituents to optimize binding to a biological target.
Overview of Biological Activities
The chalcones and subsequent cyclized derivatives originating from this compound have demonstrated a broad spectrum of pharmacological activities.
| Derivative Class | Biological Activity | Target/Mechanism (Example) | Reference(s) |
| Pyrimidine-based Chalcones | Anti-inflammatory | COX-2 Receptor Inhibition | [10] |
| Pyrimidine-based Chalcones | Antibacterial / Antifungal | - | [11] |
| Thienyl-pyrimidine derivatives | Anticancer (Cytotoxic) | Prostate Cancer Cell Lines (DU-145) | [12] |
| Pyrido[2,3-d]pyrimidines | Antioxidant | Lipoxygenase (LOX) Inhibition | [13][14] |
Potential in Materials Science: A Frontier of Opportunity
While the application of this compound is most mature in medicinal chemistry, its structural features suggest significant, largely untapped potential in materials science. Direct literature on this compound in polymers or materials is sparse; however, by analogy to related heterocyclic building blocks, we can project future applications.
-
Polymer Synthesis: The acetyl group can participate in polymerizations that require ketone functionalities. Furthermore, pyridine-containing polymers are known for their thermal stability and unique electronic properties.[15] this compound could serve as a monomer or cross-linking agent to impart these properties into new high-performance polymers.
-
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring are excellent coordination sites for metal ions. Related compounds like 2-amino-5-acetylpyridine are known to be used in constructing MOFs.[16] this compound could similarly act as an organic linker to create novel porous materials with potential applications in gas storage, catalysis, and sensing.
The exploration of this compound in these areas represents a promising avenue for future research.
Spectroscopic Characterization
Structural confirmation is paramount in synthesis. While full spectral data for the parent this compound is available from commercial suppliers, the following provides representative ¹H NMR data for a key derivative, demonstrating the characteristic chemical shifts.[5]
¹H NMR Data for N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide in DMSO-d₆: [1][6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.49 | Singlet | 3H | Acetyl (CH₃) |
| 2.52 | Singlet | 3H | Ring Methyl (CH₃) |
| 7.57–7.66 | Multiplet | 3H | Ar-H |
| 8.00–8.02 | Multiplet | 2H | Ar-H |
| 8.93 | Singlet | 1H | Pyrimidine C6-H |
| 12.34 | Singlet | 1H | NH |
The downfield shift of the pyrimidine proton (8.93 ppm) is characteristic of a proton on an electron-deficient aromatic ring.
Conclusion
This compound is far more than a simple heterocyclic ketone; it is a strategic precursor that offers chemists multiple handles for synthetic manipulation. Its value is derived from the distinct reactivity of its acetyl group, which enables reliable and versatile Claisen-Schmidt condensations, coupled with the inherent electronic and coordinating properties of the pyrimidine ring. This combination provides an efficient pathway to construct complex molecular architectures, particularly chalcones and their subsequent cyclized derivatives, which have shown immense promise in drug discovery. While its role in materials science is still emerging, the fundamental properties of this building block suggest a bright future in the development of novel functional materials. This guide serves as a foundational resource for unlocking the full potential of this powerful heterocyclic keystone.
References
- Docking and synthesis of 5-acetyl pyrimidine chalcones. (2024). Vertex AI Search.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Pharmaceutical Sciences and Research.
- Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.).
- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2019). Current Bioactive Compounds.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
- Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. (2025).
- 2-Amino-5-acetylpyridine. (n.d.). Pipzine Chemicals.
- Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies. (2025). Bioorganic Chemistry.
- 10325-70-9|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). Journal of the Indian Chemical Society.
- This compound. (n.d.). NIST WebBook.
- Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). Cardiff University.
- This compound. (n.d.).
- Claisen–Schmidt condens
- Application Note: A Standardized Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condens
- Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condens
- Novel Pyrimidine Derivatives from 2,5-Dichloro-3-acetylthienyl Chalcones as Antifungal, Antitubercular and Cytotoxic Agents. (n.d.).
- 10325-70-9 Cas No. | this compound. (n.d.). Apollo Scientific.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed.
- Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. (n.d.). MDPI.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- A novel high temperature vinylpyridine-based phthalonitrile polymer with a low melting point and good mechanical properties. (n.d.). RSC Publishing.
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 10325-70-9|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Acetyl-2-methylpyridine Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 12. nevolab.de [nevolab.de]
- 13. researchgate.net [researchgate.net]
- 14. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A novel high temperature vinylpyridine-based phthalonitrile polymer with a low melting point and good mechanical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]
An In-Depth Technical Guide to the Physical Properties of 5-Acetylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical properties of 5-Acetylpyrimidine (CAS No. 10325-70-9), a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Understanding the solubility and melting point of this compound is fundamental for its synthesis, purification, formulation, and application in various research and development settings. This document delves into the experimentally determined values for these properties, the methodologies for their measurement, and the scientific principles that govern them.
Introduction to this compound: A Versatile Building Block
This compound, with the molecular formula C₆H₆N₂O, is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a pyrimidine ring and an acetyl group, provides multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. An accurate understanding of its physical characteristics is a prerequisite for its effective utilization in synthetic and formulation chemistry.
Core Physical Properties of this compound
The physical properties of a compound dictate its behavior in various chemical and biological systems. For this compound, the melting point and solubility are critical parameters for its handling, purification, and formulation.
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, the established melting point is in the range of 87-88 °C [1]. A sharp melting range within this window is indicative of a high-purity sample.
Solubility Profile
| Property | Value | Source |
| Melting Point | 87-88 °C | Apollo Scientific[1] |
| Water Solubility | 13.5 mg/mL | Ambeed[2] |
Experimental Determination of Physical Properties
The accurate determination of melting point and solubility relies on standardized and well-controlled experimental protocols. The following sections detail the methodologies that are both widely accepted and appropriate for a compound such as this compound.
Melting Point Determination: The Capillary Method
The capillary method is a standard and reliable technique for determining the melting point of a solid crystalline substance.
Causality Behind Experimental Choices: This method is preferred for its accuracy, small sample requirement, and the ability to observe the melting process directly. The use of a calibrated thermometer and a controlled heating rate are crucial for obtaining a precise and reproducible melting range. A sharp melting range (typically 0.5-1 °C) is a strong indicator of a pure compound, while a broad melting range suggests the presence of impurities.
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts are recorded as the melting range.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Solubility Determination: The Shake-Flask Method
The shake-flask method is a classic and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Causality Behind Experimental Choices: This method is designed to ensure that the solvent becomes saturated with the solute, reaching a state of thermodynamic equilibrium. The extended incubation period with agitation allows for the maximum amount of the compound to dissolve. Subsequent filtration or centrifugation is critical to remove any undissolved solid, ensuring that the concentration of the supernatant accurately reflects the solubility.
Experimental Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Conclusion
The physical properties of this compound, specifically its melting point of 87-88 °C and water solubility of 13.5 mg/mL, are foundational data for its application in scientific research and drug development. The methodologies outlined in this guide provide a framework for the reliable and accurate determination of these critical parameters. A thorough understanding and precise measurement of these properties are essential for ensuring the quality, consistency, and efficacy of this important chemical building block and its downstream applications.
References
- Pharmaffili
- NIST. This compound. [Link][5]
Sources
A Spectroscopic Guide to 5-Acetylpyrimidine: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
Introduction: The Analytical Imperative for 5-Acetylpyrimidine
This compound (C₆H₆N₂O, Molar Mass: 122.12 g/mol , CAS No: 10325-70-9) is a heterocyclic ketone of significant interest in medicinal chemistry and materials science. As a key building block, its precise molecular architecture is fundamental to the downstream synthesis of novel pharmaceutical agents and functional materials. The unambiguous confirmation of its structure and purity is therefore not merely a procedural step but a cornerstone of scientific validity and developmental success.
This technical guide provides an in-depth analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal methods offers an irrefutable confirmation of the compound's identity and structural integrity. We will explore not only the spectral data itself but also the causality behind the experimental observations, providing researchers and drug development professionals with a practical and theoretical framework for their work.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the gold standard for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, we can map the chemical environment of each atom, revealing the molecular skeleton and the connectivity of its constituent parts.
Expertise in Practice: Causality in Experimental Choices
The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for compounds with exchangeable protons or those requiring enhanced solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative. For this compound, CDCl₃ provides excellent solubility and minimal interference, making it the solvent of choice for this analysis. The selection of a 400 MHz or higher field strength spectrometer is deliberate; it provides the necessary resolution to clearly distinguish between the closely spaced signals of the pyrimidine ring protons.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Acquire the spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, typically with 16-32 scans.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence, requiring a larger number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
¹H NMR: Data and Interpretation
The ¹H NMR spectrum provides a quantitative map of all proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.42 | Singlet | 1H | H-2 |
| 9.22 | Singlet | 2H | H-4, H-6 |
| 2.75 | Singlet | 3H | -C(=O)CH ₃ |
| Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2] |
Interpretation:
-
δ 9.42 (s, 1H): This highly deshielded singlet corresponds to the proton at the C-2 position of the pyrimidine ring. Its significant downfield shift is a direct result of being positioned between two electron-withdrawing nitrogen atoms.
-
δ 9.22 (s, 2H): This singlet, integrating to two protons, is assigned to the equivalent protons at the C-4 and C-6 positions. These protons are also strongly deshielded by the adjacent ring nitrogens.
-
δ 2.75 (s, 3H): This upfield singlet, integrating to three protons, is characteristic of the methyl group protons of the acetyl moiety. Its chemical shift is typical for a methyl ketone.
¹³C NMR: Data and Interpretation
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom.
| Chemical Shift (δ) ppm | Assignment |
| 197.5 | C =O |
| 160.0 | C-4, C-6 |
| 158.0 | C-2 |
| 132.0 | C-5 |
| 26.5 | -C H₃ |
| Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2] |
Interpretation:
-
δ 197.5: This peak in the far downfield region is unequivocally assigned to the carbonyl carbon of the acetyl group, a characteristic shift for ketones.[3]
-
δ 160.0 & 158.0: These signals correspond to the carbons of the pyrimidine ring that are bonded to hydrogen (C-2, C-4, C-6). Their downfield position is due to the electronegativity of the adjacent nitrogen atoms.
-
δ 132.0: This signal is assigned to the quaternary carbon (C-5), which is substituted with the acetyl group.
-
δ 26.5: This upfield signal is characteristic of the aliphatic methyl carbon of the acetyl group.
Caption: Structure of this compound with ¹H and ¹³C NMR assignments.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. When subjected to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This provides a molecular "fingerprint" and allows for the rapid identification of key functional groups.
Experimental Protocol: ATR-FTIR Data Acquisition
-
Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the sample spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
IR Data and Interpretation
The IR spectrum is dominated by absorptions corresponding to the carbonyl and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3050 | Medium | C-H Stretch | Aromatic (Pyrimidine ring) |
| ~1705 | Strong, Sharp | C=O Stretch | Ketone |
| ~1570, 1470, 1410 | Medium-Strong | C=C and C=N Stretch | Aromatic (Pyrimidine ring) |
| ~1360 | Medium | C-H Bend | Methyl group (-CH₃) |
| Data interpreted from typical values for aromatic ketones and pyrimidine derivatives.[4][5] |
Interpretation:
-
~1705 cm⁻¹ (C=O Stretch): The most prominent peak in the spectrum is the strong, sharp absorption around 1705 cm⁻¹. This is the defining characteristic of the carbonyl (C=O) stretching vibration of the ketone group.[4] Its position indicates a conjugated ketone, as the C=O bond is conjugated with the pyrimidine ring.
-
~3050 cm⁻¹ (Aromatic C-H Stretch): This absorption, appearing just above 3000 cm⁻¹, is typical for C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of the aromatic pyrimidine ring.
-
~1570, 1470, 1410 cm⁻¹ (Ring Stretching): These multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring.
-
~1360 cm⁻¹ (Methyl C-H Bend): This absorption corresponds to the symmetric bending (umbrella) mode of the methyl group's C-H bonds.
Caption: Correlation between functional groups and their IR absorption regions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•). The excess energy imparted during ionization causes this ion to fragment in predictable ways.
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.
-
Ionization: The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Mass Spectrum: Data and Interpretation
The mass spectrum confirms the molecular weight and reveals key structural motifs through fragmentation.
| m/z | Relative Intensity | Assignment |
| 122 | High | [M]⁺• (Molecular Ion) |
| 107 | High | [M - CH₃]⁺ |
| 79 | High | [M - CH₃CO]⁺ or [C₄H₃N₂]⁺ |
| 43 | Very High (Base Peak) | [CH₃CO]⁺ (Acylium ion) |
| Data sourced from the NIST Chemistry WebBook.[6] |
Interpretation:
-
m/z 122 [M]⁺•: The presence of a strong peak at m/z 122 confirms the molecular weight of this compound (122.12 g/mol ). This is the molecular ion peak.
-
m/z 107 [M - 15]⁺: A significant peak is observed at m/z 107, corresponding to the loss of 15 mass units. This is a classic fragmentation pattern representing the loss of a methyl radical (•CH₃) from the molecular ion.[7][8]
-
m/z 79 [M - 43]⁺: This peak corresponds to the loss of 43 mass units from the molecular ion, which represents the cleavage of the entire acetyl radical (•COCH₃), leaving the pyrimidinyl cation.
-
m/z 43 [CH₃CO]⁺: The base peak (the most intense peak) at m/z 43 is the highly stable acylium cation. This ion is formed by the cleavage of the bond between the carbonyl carbon and the pyrimidine ring. The exceptional stability of this ion makes it the most abundant fragment.[9]
Caption: Proposed EI-MS fragmentation pathway for this compound.
Conclusion: A Unified Spectroscopic Portrait
The collective data from NMR, IR, and Mass Spectrometry provides a robust and internally consistent characterization of this compound. ¹H and ¹³C NMR spectroscopy precisely map the atomic framework, IR spectroscopy confirms the presence of the critical ketone and pyrimidine functional groups, and Mass Spectrometry validates the molecular weight while revealing a logical fragmentation pattern. Each technique provides a unique piece of the molecular puzzle, and together, they form a self-validating system that confirms the structure with a high degree of certainty. For researchers in drug discovery and materials science, this comprehensive spectroscopic analysis is an indispensable tool for ensuring the identity, purity, and quality of foundational chemical entities.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- Wikipedia.
- Bioregistry.
- National Institute of Standards and Technology (NIST). This compound - NIST Chemistry WebBook. [Link]
- AIST.
- Chemistry LibreTexts.
- Human Metabolome Database. 1H NMR Spectrum for Pyridine. [Link]
- Science Ready.
- University of Puget Sound. NMR Chemical Shifts. [Link]
- ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
- Chemistry Steps. NMR Chemical Shift Values Table. [Link]
- eGyanKosh.
- National Institutes of Health (NIH). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. [Link]
- Varian, Inc. 1H NMR data (400MHz, pyridine-d5, 363K)
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
- Chemguide. Interpreting C-13 NMR spectra. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Indonesian Journal of Science & Technology.
- ResearchG
- Spectroscopy Online.
- National Institutes of Health (NIH).
Sources
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chemguide.co.uk [chemguide.co.uk]
The Emerging Role of 5-Acetylpyrimidine as a Scaffold for Epigenetic Modulators: A Technical Guide
Abstract
Epigenetic modifications, the heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to cellular function and are increasingly implicated in a wide range of diseases, including cancer and neurodegenerative disorders. The enzymes that "write," "erase," and "read" these modifications—such as histone acetyltransferases (HATs), histone deacetylases (HDACs), and bromodomains—have become critical targets for therapeutic intervention. Within the landscape of small molecule modulators, the pyrimidine scaffold has proven to be a versatile and privileged structure. This technical guide explores the burgeoning potential of 5-acetylpyrimidine as a core chemical entity for the design and development of novel epigenetic probes and inhibitors. While direct studies on this compound in epigenetics are nascent, compelling evidence from its close analogues, 5-acetylcytosine and 5-acetyluracil, suggests its significant promise. We will delve into the mechanistic rationale for its use, provide detailed protocols for its synthesis and evaluation, and present a forward-looking perspective on its application in drug discovery and chemical biology.
Introduction: The Epigenetic Landscape and the Promise of Pyrimidines
The regulation of gene expression is a highly dynamic process orchestrated by a complex interplay of proteins and chemical modifications that collectively form the epigenome.[1][2] Key among these are the acetylation and deacetylation of lysine residues on histone tails, a process governed by the opposing actions of HATs and HDACs.[3][4][5] Histone acetylation is generally associated with a more open chromatin structure (euchromatin), facilitating gene transcription, while deacetylation leads to a condensed chromatin state (heterochromatin) and transcriptional repression.[6][7] Dysregulation of this balance is a hallmark of many cancers, making HDAC inhibitors a validated class of anti-cancer agents.[4][5]
Pyrimidine derivatives are ubiquitous in biology, forming the backbone of nucleic acids (cytosine, thymine, and uracil) and participating in a myriad of cellular processes.[8][9][10] Their inherent ability to engage in hydrogen bonding and other molecular interactions makes them ideal scaffolds for the design of enzyme inhibitors and chemical probes.[10]
This compound: A Scaffold of Interest
This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with an acetyl group at the 5-position.[11] Its chemical structure presents several features that make it an attractive starting point for the development of epigenetic modulators.
Chemical Properties and Synthesis
The synthesis of this compound derivatives can be achieved through various established organic chemistry routes. A generalizable synthetic scheme is presented below. The specific reaction conditions and purification methods would be optimized based on the desired final compound.
Protocol 1: General Synthesis of this compound Derivatives
-
Starting Materials: Commercially available pyrimidine precursors, acetylating agents (e.g., acetic anhydride, acetyl chloride), and appropriate solvents (e.g., dichloromethane, tetrahydrofuran).
-
Reaction Setup: Assemble a dry, inert-atmosphere reaction apparatus. Dissolve the pyrimidine starting material in the chosen solvent.
-
Acetylation: Slowly add the acetylating agent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). A catalyst, such as a Lewis acid, may be required.
-
Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with an appropriate aqueous solution. Extract the product into an organic solvent. Dry the organic layer and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final this compound derivative using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Mechanistic Rationale: Lessons from 5-Acetylcytosine and 5-Acetyluracil
While direct data on this compound's interaction with epigenetic enzymes is limited, compelling evidence from its nucleobase analogues provides a strong rationale for its investigation. A study on homologues of epigenetic pyrimidines revealed that 5-acetylcytosine has an enhancing effect on transcription, whereas 5-acetyluracil has an inhibitory effect when incorporated into DNA templates.[12][13] This dichotomy suggests that the acetyl group at the 5-position of the pyrimidine ring can be recognized differently by the transcriptional machinery and potentially by epigenetic regulatory proteins.
This finding opens up the possibility that small molecules based on the this compound scaffold could mimic these interactions and modulate the activity of enzymes that recognize acetylated lysines, such as bromodomains ("readers") or HDACs ("erasers").
Designing this compound-Based Epigenetic Probes and Inhibitors
The development of potent and selective chemical probes is essential for dissecting the complex biology of epigenetic regulation.[14][15] this compound can serve as a versatile scaffold for creating such tools.
Targeting Histone Deacetylases (HDACs)
HDAC inhibitors typically feature a tripartite structure: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the rim of the active site. This compound could be incorporated as a novel cap group, offering unique interactions and potentially leading to isoform-selective inhibitors.
Workflow for Developing a this compound-Based HDAC Inhibitor
Caption: Workflow for the design and validation of this compound-based HDAC inhibitors.
Probing Bromodomains
Bromodomains are "reader" modules that specifically recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery.[16] A this compound-based molecule could be designed to mimic acetylated lysine and competitively inhibit bromodomain binding.
Experimental Evaluation of this compound Derivatives
Rigorous experimental validation is crucial to determine the epigenetic activity of novel compounds. A tiered approach, starting with in vitro biochemical assays and progressing to cell-based models, is recommended.[17][18][19]
In Vitro Enzyme Inhibition Assays
These assays provide a direct measure of a compound's ability to inhibit the target enzyme.
Protocol 2: Fluorogenic HDAC Inhibition Assay
-
Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer, and a multi-well plate reader with fluorescence capabilities.
-
Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, HDAC enzyme, and the test compound or control. Incubate for a short period to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.
-
Measurement: Read the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[20]
Table 1: Hypothetical IC50 Values for this compound Derivatives against HDACs
| Compound ID | HDAC1 (nM) | HDAC6 (nM) |
| 5AP-001 | 1250 | 850 |
| 5AP-002 | 780 | 350 |
| 5AP-003 | 250 | 95 |
| TSA (Control) | 15 | 10 |
Cell-Based Assays
Cell-based assays are essential for confirming target engagement in a physiological context and assessing cellular effects such as cytotoxicity and changes in histone acetylation.[17][18][21]
Protocol 3: Western Blot Analysis of Histone Acetylation
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., HeLa, MCF-7) and allow the cells to adhere. Treat the cells with varying concentrations of the this compound test compound for a specified duration (e.g., 24 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Western Blot: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-tubulin) and a loading control (e.g., anti-total-H3).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation following compound treatment.
Future Directions and Conclusion
The field of epigenetics continues to offer exciting opportunities for therapeutic intervention. While the direct role of this compound in this area is still being defined, the available evidence strongly suggests its potential as a valuable scaffold for the development of novel epigenetic modulators. Its chemical tractability, combined with the intriguing biological activities of its close analogues, makes it a prime candidate for further investigation.
Future research should focus on:
-
Synthesis of diverse this compound libraries: Exploring a wide range of substitutions on the pyrimidine ring will be crucial for identifying potent and selective compounds.
-
Screening against a broader panel of epigenetic targets: In addition to HDACs and bromodomains, these compounds should be tested against other "writer" and "eraser" enzymes.
-
Advanced cell-based and in vivo studies: Promising lead compounds will need to be evaluated in more complex biological systems to assess their therapeutic potential.
References
- CD BioSciences. (n.d.). Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service.
- Cole, P. A. (2008). Chemical Probes for Histone-Modifying Enzymes.
- He, R., et al. (2017). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Chemical Science, 8(3), 1841-1847.
- National Center for Biotechnology Information. (n.d.). Chemical probes for histone-modifying enzymes.
- Reaction Biology. (n.d.). Cell-Based Epigenetic Assay Services.
- Minoshima, M., & Kikuchi, K. (2015). Chemical Tools for Probing Histone Deacetylase (HDAC) Activity. Analytical Sciences, 31(4), 287-292.
- Berdasco, M., & Esteller, M. (2013).
- Razin, A., & Shemer, R. (2018). Single cell epigenetic visualization assay. Nucleic Acids Research, 46(12), e72.
- Patel, U., Smalley, J. P., & Hodgkinson, J. T. (2023). PROTAC chemical probes for histone deacetylase enzymes. RSC Medicinal Chemistry, 14(9), 1639-1658.
- Hocek, M., & Krasny, L. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Chemical Biology, 3(8), 1069-1075.
- National Center for Biotechnology Information. (n.d.). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase.
- Wang, Z., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Structural Biology, 16(1), 13.
- Journal of Drug Delivery and Therapeutics. (2024). Docking and synthesis of 5-acetyl pyrimidine chalcones.
- JoVE. (2023, March 16). Histone Acetyltransferase (HAT) Inhibitors Validation | Protocol Preview [Video]. YouTube. [Link]
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123.
- Ferreira, R., et al. (2021).
- National Institute of Standards and Technology. (n.d.). This compound.
- PubChem. (n.d.). 5-Acetyl-4-methyl-2-(phenylamino)pyrimidine.
- MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6939.
- Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 20(3), 3898-3941.
- International Journal of Pharmaceutical Sciences and Research. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Pharmaceutical Sciences and Research, 15(7), 1000-1015.
- Wiley Online Library. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(10), e2100148.
- Journal of Cancer. (2022). Epigenetics: Mechanisms, potential roles, and therapeutic strategies in cancer progression. Journal of Cancer, 13(14), 3373-3384.
- National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- National Center for Biotechnology Information. (n.d.). Natural compound-derived epigenetic regulators targeting epigenetic readers, writers and erasers.
- MDPI. (2020). Acetylation- and Methylation-Related Epigenetic Proteins in the Context of Their Targets. International Journal of Molecular Sciences, 21(11), 3883.
- MDPI. (2023). Epigenetic Modulators as Therapeutic Agents in Cancer. International Journal of Molecular Sciences, 24(19), 14946.
- MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(1), 234.
- National Center for Biotechnology Information. (n.d.). Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers.
- National Center for Biotechnology Information. (n.d.). The epigenetic drug 5-azacytidine interferes with cholesterol and lipid metabolism.
- Asian Journal of Pharmaceutical Research. (2022). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research, 12(2), 123-128.
- National Center for Biotechnology Information. (n.d.). Epigenetic activities of flavonoids in the prevention and treatment of cancer.
- National Center for Biotechnology Information. (n.d.). Genetics, Epigenetic Mechanism.
- National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes.
- National Center for Biotechnology Information. (n.d.). Epigenetics: Principles and Practice.
- MDPI. (2021). Effectiveness of Bioactive Compound as Antibacterial and Anti-Quorum Sensing Agent from Myrmecodia pendans: An In Silico Study. Molecules, 26(8), 2345.
Sources
- 1. Epigenetics: Mechanisms, potential roles, and therapeutic strategies in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetics, Epigenetic Mechanism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation- and Methylation-Related Epigenetic Proteins in the Context of Their Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetics: Principles and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Probes for Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical probes for histone-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service | CD BioSciences [epigenhub.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Epigenetics Assays | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide to the Safe Handling of 5-Acetylpyrimidine
Introduction
5-Acetylpyrimidine (CAS No. 10325-70-9) is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its unique chemical structure, featuring a pyrimidine core, makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.[4][5] As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in authoritative safety data and field-proven laboratory practices.
Hazard Identification and Risk Assessment
The first step in the safe handling of any chemical is a comprehensive understanding of its potential hazards. While detailed toxicological data for this compound is not extensively published, data from supplier safety data sheets and structurally related compounds allow for a robust hazard assessment.[6][7]
GHS Classification and Hazards
Based on available data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [7][8]
-
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin. [7][8]
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled. [7][8][9]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [7][8][9]
-
Eye Irritation (Category 2), H319: Causes serious eye irritation. [7][8][9]
-
Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation. [7][9][10]
The causality behind these classifications stems from the chemical nature of pyrimidine derivatives. The nitrogen atoms in the pyrimidine ring can interact with biological systems, and the acetyl group introduces reactivity. Ingestion, inhalation, or skin contact can lead to systemic toxicity, while direct contact is likely to cause local irritation to the skin, eyes, and respiratory tract.[11][12]
Physicochemical Properties & Safety Implications
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for anticipating the chemical's behavior during handling and in the event of a spill.
| Property | Value | Safety Implication | Source |
| Molecular Formula | C₆H₆N₂O | - | [9] |
| Molecular Weight | 122.12 g/mol | Used for calculating molar quantities. | [7][9] |
| Appearance | Solid | Potential for dust formation and inhalation. | - |
| Storage Temperature | Room Temperature | Store in a controlled indoor environment. | [9] |
| Storage Conditions | Inert atmosphere | Susceptible to degradation from air/moisture. | [8][9] |
The Hierarchy of Controls: A Systematic Approach to Safety
To mitigate the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective safety measures.
Sources
- 1. Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of purine and pyrimidine substituted nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-Pyrimidinyl)ethanone | 10325-70-9 [chemicalbook.com]
- 5. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matrixscientific.com [matrixscientific.com]
- 7. 1-(Pyrimidin-5-yl)ethan-1-one | C6H6N2O | CID 572308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 10325-70-9|this compound|BLD Pharm [bldpharm.com]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. Effects of toxic chemicals on the release of pyrimidine compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence, Biosynthesis, and Significance of Acetylpyrimidine Compounds
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of acetylpyrimidine compounds. It navigates the current scientific landscape, detailing their known occurrences in nature, exploring their biosynthetic origins through established models of related heterocyclic compounds, and outlining their potential pharmacological significance. This guide is structured to deliver field-proven insights and robust methodologies, serving as a foundational resource for professionals in chemical biology and drug discovery.
Section 1: An Introduction to the Acetylpyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This structure is of immense biological importance, forming the core of essential biomolecules, including the nucleobases cytosine, thymine, and uracil, as well as thiamine (vitamin B1).[1] The inherent biological prevalence and diverse reactivity of the pyrimidine nucleus have made its derivatives a focal point in medicinal chemistry and natural product research.[2][3][4]
Acetylpyrimidines are a specific subclass characterized by the attachment of an acetyl group (–C(O)CH₃) to the pyrimidine ring. While less documented in nature compared to their structural cousins—acetylpyridines and acetylpyrazines—they represent an intriguing class of compounds. Their natural presence is most noted in the context of flavor and aroma chemistry, often emerging from the thermal processing of food through the Maillard reaction.[5][6][7] Understanding acetylpyrimidines requires contextualizing them alongside these more frequently studied N-heterocycles, which often share similar formation pathways and sensory characteristics.
Section 2: Documented Natural Occurrences of Acetylpyrimidines
The natural identification of acetylpyrimidines is limited, with most reports classifying them as flavor constituents in processed foods rather than as metabolites from primary or secondary biological pathways. Their formation is often attributed to non-enzymatic browning reactions during cooking.
One of the few specifically documented examples is 4-Acetyl-2-methylpyrimidine, which is recognized by the Flavor and Extract Manufacturers Association (FEMA) as a flavoring agent.[5] Its sensory profile is described as having a burnt, meaty aroma, contributing to the complex flavor profiles of cooked foods.
Table 1: Profile of a Key Naturally Occurring Acetylpyrimidine
| Compound Name | IUPAC Name | Molecular Formula | Aroma Profile | Documented Sources |
| 4-Acetyl-2-methylpyrimidine | 1-(2-methylpyrimidin-4-yl)ethanone | C₇H₈N₂O | Burnt, Meaty | Flavoring agent; product of thermal food processing.[5] |
The scarcity of documented acetylpyrimidines from non-processed natural sources (e.g., plants, microorganisms) suggests they are either genuinely rare or an under-investigated class of natural products. This presents a significant opportunity for discovery through advanced analytical screening of diverse biological matrices.
Section 3: Biosynthesis - A Predictive Model Based on Related Heterocycles
Direct evidence for the enzymatic biosynthesis of acetylpyrimidines in organisms is not yet well-established in scientific literature. However, the extensively studied biosynthesis of 2-acetyl-1-pyrroline (2-AP), the principal aroma compound in fragrant rice, provides a robust and valuable model for hypothesizing how acetylpyrimidines might be formed.[8][9]
The 2-Acetyl-1-Pyrroline (2-AP) Pathway: A Case Study
The formation of 2-AP is a well-elucidated pathway involving common amino acid precursors.[8][10]
-
Precursor Mobilization: The pathway begins with the amino acids proline and ornithine.
-
Conversion to P5C: Proline is oxidized by proline dehydrogenase (PRODH), while ornithine is transaminated by ornithine aminotransferase (OAT). Both reactions yield pyrroline-5-carboxylate (P5C).
-
Formation of 1-Pyrroline: P5C is a cyclic imine that exists in equilibrium with its open-chain form, γ-aminobutyraldehyde (GABAld). This molecule can spontaneously cyclize to form 1-pyrroline, the direct precursor to 2-AP.[9]
-
Acylation Step: The final step is the acylation of 1-pyrroline with an acetyl donor, such as acetyl-CoA, to form 2-acetyl-1-pyrroline.
A key regulatory point in this pathway is the BADH2 gene, which encodes betaine aldehyde dehydrogenase. A non-functional BADH2 gene prevents the conversion of GABAld to γ-aminobutyric acid (GABA), leading to an accumulation of the 1-pyrroline precursor and subsequent 2-AP synthesis.[8]
Caption: Biosynthetic pathway of 2-acetyl-1-pyrroline (2-AP) from amino acid precursors.
A Hypothetical Pathway for Acetylpyrimidine Biosynthesis
Drawing parallels from the 2-AP model, a plausible biosynthetic route for acetylpyrimidines could involve:
-
Formation of a Pyrimidine Precursor: A suitable pyrimidine ring structure, derived from primary metabolism (e.g., from the nucleotide biosynthesis pathway), would serve as the substrate.
-
Acylation Event: This pyrimidine precursor would then be enzymatically acetylated, likely by an acetyltransferase enzyme using acetyl-CoA as the donor.
Further research, including isotopic labeling studies and genome mining for putative acetyltransferases in organisms found to produce these compounds, is necessary to validate this hypothesis.
Section 4: Methodologies for Isolation and Characterization
For researchers aiming to discover and quantify acetylpyrimidines in complex natural matrices, a robust analytical workflow is essential. The following protocol provides a self-validating system from extraction to identification.
Experimental Workflow
The causality behind this workflow is to progressively isolate volatile and semi-volatile compounds from the bulk matrix and subject them to increasingly specific analytical techniques for unambiguous identification.
Caption: A validated workflow for the isolation and identification of acetylpyrimidines.
Detailed Protocols
1. Extraction: Solid-Phase Microextraction (SPME)
-
Rationale: SPME is a solvent-free, sensitive, and simple technique ideal for screening volatile and semi-volatile compounds from a sample's headspace. It minimizes matrix interference.
-
Protocol:
-
Place 1-5 g of the homogenized sample into a 20 mL headspace vial and seal.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for 15 minutes to allow volatiles to partition into the headspace.
-
Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Immediately desorb the fiber in the heated injection port of a gas chromatograph.
-
2. Separation and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC provides high-resolution separation of volatile compounds, while MS offers sensitive detection and structural information based on mass fragmentation patterns.
-
Typical GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: DB-Wax or equivalent polar column (30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 40°C (hold 5 min), ramp to 240°C at 5-10°C/min (hold 5 min).[11]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 30-500.
-
-
Data Analysis: Tentatively identify compounds by comparing their mass spectra against a reference library (e.g., NIST/Wiley). Confirmation requires matching the retention time and mass spectrum with an authentic chemical standard.
Section 5: Biological and Pharmacological Significance
While acetylpyrimidines themselves have not been extensively studied for bioactivity, the pyrimidine core is a "privileged scaffold" in medicinal chemistry. It is present in numerous FDA-approved drugs and natural products with potent biological effects.[1][3]
Table 2: Diverse Biological Activities of the Pyrimidine Scaffold
| Class of Pyrimidine Derivative | Example(s) | Documented Biological Activity | Reference(s) |
| Nucleobase Analogs | 5-Fluorouracil | Anticancer (inhibits thymidylate synthase) | [3][4] |
| Dihydropyrimidines | Monastrol | Antimitotic (kinesin inhibitor) | [3] |
| Aminopyrimidines | Imatinib (Gleevec) | Anticancer (tyrosine kinase inhibitor) | [3] |
| Fused Pyrimidines (Purines) | Acyclovir | Antiviral (DNA polymerase inhibitor) | [4] |
| Pyrimidine Antibiotics | Bacimethrin | Antibacterial | [2] |
| Sulfonamides | Sulfadiazine | Antibacterial (folate synthesis inhibitor) | [3] |
The wide range of activities demonstrated by pyrimidine derivatives strongly suggests that naturally occurring acetylpyrimidines could possess untapped therapeutic potential.[1] Their structural simplicity makes them attractive starting points for the synthesis of new chemical libraries aimed at drug discovery. Research into their potential antibacterial, antifungal, or anticancer properties is a logical and promising future direction.[3][12]
Section 6: Conclusion and Future Directions
Acetylpyrimidine compounds represent a scientifically intriguing yet underexplored area of natural product chemistry. Their known presence is primarily as trace flavor components generated during food processing, but the vast chemical diversity of the natural world may yet reveal them as secondary metabolites in plants, fungi, or bacteria.
Key Research Gaps and Opportunities:
-
Systematic Screening: There is a critical need for systematic screening of diverse natural sources using modern, high-sensitivity analytical techniques like GC-MS/MS and LC-MS/MS to create a comprehensive catalog of their natural occurrence.
-
Biosynthetic Elucidation: For any newly discovered natural acetylpyrimidines, research should focus on elucidating their biosynthetic pathways using transcriptomics, proteomics, and isotopic labeling to identify the responsible genes and enzymes.
-
Bioactivity Exploration: All identified and synthesized acetylpyrimidines should be evaluated in a broad range of biological assays to uncover any potential pharmacological activities, leveraging the known therapeutic potential of the pyrimidine scaffold.
By addressing these areas, the scientific community can unlock the full potential of this rare but promising class of natural compounds.
References
- PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. National Center for Biotechnology Information.
- Lagoja, I. M. (2005). Pyrimidine as constituent of natural biologically active compounds. Chemistry & Biodiversity, 2(1), 1-50.
- Wikipedia. (n.d.). Pyridine alkaloids.
- National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine. U.S. Department of Health and Human Services.
- Wikipedia. (n.d.). Fragrance compound.
- ResearchGate. (2024). Isolation, Biochemical and Molecular Identification of Indigenous Acetobacter Strains from Household Vinegar.
- De Kimpe, N. G., Stevens, C. V., & Keppens, M. A. (1993). Synthesis of 2-acetyl-1-pyrroline, the principal rice flavor component. Journal of Agricultural and Food Chemistry, 41(9), 1458–1461.
- PubMed. (2024). Recent Developments in the Biosynthesis of Aziridines.
- ResearchGate. (2022). An overview on synthesis and biological activity of pyrimidines.
- PubChem. (n.d.). 3-Acetyl-pyrimidine. National Center for Biotechnology Information.
- PubChem. (n.d.). Acetylpyrazine. National Center for Biotechnology Information.
- FEMA. (n.d.). 2-ACETYLPYRIDINE. Flavor and Extract Manufacturers Association.
- European Journal of Agriculture and Food Sciences. (2024). Isolation and Characterization of Acetic Acid Bacteria from Pineapple, Sugarcane, Apple, Grape, Pomegranate, and Papaya Fruit.
- Frontiers in Plant Science. (2021). The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents.
- PubMed Central. (2019). Natural products targeting mitochondria: emerging therapeutics for age-associated neurological disorders.
- Monomer Flavor. (n.d.). 2-Acetyl Pyridine Monomer Flavor For Food Additive Manufacturing.
- MDPI. (2023). Isolation and Characterization of a Thermotolerant Acetic Acid Bacteria Strain for Improved Zhenjiang Aromatic Vinegar Production.
- ResearchGate. (n.d.). Examples of naturally occurring pyridine derivatives.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
- ResearchGate. (2015). Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System.
- Taylor & Francis Online. (2019). Pyridine alkaloids.
- PubMed Central. (2021). Natural Compounds as Medical Strategies in the Prevention and Treatment of Psychiatric Disorders Seen in Neurological Diseases.
- PubMed Central. (2019). Pyridine alkaloids with activity in the central nervous system.
- PubMed. (2021). Identification of an N-acetylneuraminic acid-presenting bacteria isolated from a human microbiome.
- PubChem. (n.d.). 2-Acetylpyridine. National Center for Biotechnology Information.
- Wikipedia. (n.d.). MPTP.
- MDPI. (2024). Salt Stress Enhances Aroma Component 2-Acetyl-1-pyrroline in Aromatic Coconut (Cocos nucifera Linn.).
- Perfumer & Flavorist. (1982). Heterocyclic Compounds in Flavors and Fragrances Part III. Pyridine and Derivatives.
- ResearchGate. (n.d.). MPTP is a byproduct during the chemical synthesis of a meperidine....
- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- MDPI. (2023). Special Issue Editorial: “Antibacterial Agents from Natural Sources”.
- The University of Queensland. (2016). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa L.): A Review. UQ eSpace.
- ResearchGate. (2022). Biological Activity of Naturally Derived Naphthyridines.
- MDPI. (2022). Biological Activities of Natural Products II.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine as constituent of natural biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. 4-Acetyl-2-methylpyrimidine | C7H8N2O | CID 5362572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents [frontiersin.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Initial Synthesis of Novel 5-Acetylpyrimidine Analogs
Abstract
The 5-acetylpyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing novel this compound analogs. Moving beyond a simple recitation of protocols, this document delves into the mechanistic rationale behind key synthetic choices, offering field-proven insights to navigate the complexities of pyrimidine chemistry. The methodologies presented herein are designed to be self-validating, with an emphasis on robust and reproducible synthetic routes. All key claims and protocols are substantiated with citations to authoritative literature, ensuring a foundation of scientific integrity.
Introduction: The Significance of the this compound Moiety
The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The introduction of an acetyl group at the 5-position imparts unique electronic and steric properties, making this compound a versatile building block for drug discovery.[3] Analogs of this compound have demonstrated a wide spectrum of pharmacological activities, including but not limited to antiviral, anticancer, and antifungal properties.[1] This guide will explore the foundational synthetic routes that enable the construction of this critical pharmacophore, providing a strategic framework for the design and synthesis of novel analogs.
Retrosynthetic Analysis of the this compound Core
A logical approach to the synthesis of this compound analogs begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.[4] For the this compound core, a primary disconnection can be made across the two N-C bonds of the pyrimidine ring, leading to two key fragments: a three-carbon (C-C-C) unit bearing the acetyl group and a nitrogen-carbon-nitrogen (N-C-N) unit.[5]
Sources
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Pyrido[2,3-d]pyrimidines from 5-Acetylpyrimidine Derivatives
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This fused ring system is a key pharmacophore in a variety of biologically active compounds, exhibiting a broad spectrum of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][3] The structural rigidity of the pyrido[2,3-d]pyrimidine nucleus, combined with its capacity for diverse substitution patterns, allows for the fine-tuning of physicochemical properties and target-specific interactions. Notable examples of drugs and clinical candidates featuring this scaffold underscore its importance in modern pharmacology.[2]
This application note provides a detailed, field-proven protocol for the synthesis of substituted pyrido[2,3-d]pyrimidines, commencing from readily accessible 5-acetylpyrimidine derivatives. The described methodology focuses on a reliable and efficient two-step, one-pot procedure involving the formation of an enaminone intermediate followed by a base-mediated intramolecular cyclization.
Mechanistic Rationale: The Enaminone Pathway to Pyridine Ring Annulation
The cornerstone of this synthetic strategy is the transformation of the acetyl group of a 5-acetyl-4-aminopyrimidine into a reactive enaminone intermediate. This intermediate then undergoes an intramolecular cyclization to construct the fused pyridine ring. This approach is a well-established and versatile method for the annulation of a pyridine ring onto a pyrimidine core.[4]
The overall transformation can be dissected into two key stages:
-
Enaminone Formation: The reaction is initiated by the condensation of the 5-acetyl group with a dimethylformamide dimethyl acetal (DMF-DMA). The highly reactive DMF-DMA serves as a one-carbon synthon, introducing a dimethylaminovinyl moiety at the acetyl position. This reaction proceeds readily due to the electrophilicity of the acetal and the nucleophilicity of the enolizable acetyl group.
-
Intramolecular Cyclization: The resulting enaminone intermediate is then subjected to a base-catalyzed intramolecular cyclization. A strong base, such as sodium methoxide, facilitates the deprotonation of the 4-amino group on the pyrimidine ring. The resulting nucleophilic nitrogen then attacks the β-carbon of the enaminone, displacing the dimethylamino group and leading to the formation of the pyridine ring. Tautomerization of the resulting dihydropyridine intermediate affords the aromatic pyrido[2,3-d]pyrimidine product.
Diagram 1: Proposed Reaction Mechanism
Caption: A workflow diagram illustrating the two-step synthesis of pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 7-Substituted-pyrido[2,3-d]pyrimidin-5-ones
This protocol is adapted from established literature procedures for the synthesis of pyrido[2,3-d]pyrimidin-5-ones from 2,6-disubstituted-4-amino-5-acetylpyrimidines.[5]
Materials and Equipment:
-
Starting Material: 2,6-disubstituted-4-amino-5-acetylpyrimidine (1.0 eq)
-
Reagents:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Sodium methoxide (NaOMe) (2.0 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Step-by-Step Procedure:
Part A: Enaminone Formation
-
To a solution of the 2,6-disubstituted-4-amino-5-acetylpyrimidine (1.0 eq) in a suitable solvent (e.g., anhydrous toluene or DMF), add N,N-dimethylformamide dimethyl acetal (1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by TLC. The reaction is generally complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.
Part B: Intramolecular Cyclization
-
Dissolve the crude enaminone intermediate in anhydrous methanol.
-
Add sodium methoxide (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization:
The crude pyrido[2,3-d]pyrimidine product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis of various 7-substituted-pyrido[2,3-d]pyrimidin-5-ones, highlighting the versatility of this methodology.
| Entry | R¹ Substituent | R² Substituent | Cyclization Base | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Methyl | NaOMe | 6 | 85 |
| 2 | 4-Chlorophenyl | Methyl | NaOMe | 5 | 82 |
| 3 | Thienyl | Ethyl | NaOMe | 7 | 78 |
| 4 | Phenyl | H | NaOMe | 8 | 75 |
Note: Yields are based on isolated and purified products. Reaction times may vary depending on the specific substrates and reaction scale.
Troubleshooting and Expert Insights
-
Incomplete Enaminone Formation: If the initial condensation reaction is sluggish, ensure that anhydrous conditions are maintained. The addition of a catalytic amount of a mild acid, such as p-toluenesulfonic acid, can sometimes facilitate the reaction.
-
Low Yields in Cyclization: The choice of base and solvent is critical for the cyclization step. Sodium methoxide in methanol is a robust system, but other base/solvent combinations like sodium ethoxide in ethanol or potassium tert-butoxide in THF can also be effective. Ensure the complete consumption of the enaminone intermediate by TLC before workup.
-
Side Product Formation: In some cases, side reactions such as intermolecular condensations can occur. Running the cyclization step at a lower concentration may help to minimize these side products.
-
Purification Challenges: Pyrido[2,3-d]pyrimidines can sometimes be challenging to purify due to their polarity. Careful selection of the column chromatography eluent system is crucial. A small amount of a polar solvent like methanol in the eluent can help to improve the separation.
Conclusion
The synthesis of pyrido[2,3-d]pyrimidines from this compound derivatives via an enaminone intermediate is a highly effective and versatile strategy. The protocol detailed in this application note provides a reliable and reproducible method for accessing this important class of heterocyclic compounds. By understanding the underlying reaction mechanism and paying close attention to the experimental parameters, researchers can efficiently synthesize a wide range of substituted pyrido[2,3-d]pyrimidines for further investigation in drug discovery and development programs.
References
- Multi-Component Synthesis of Pyrido[2,3-d]Pyrimidines Catalyzed by Nano Magnetite Schiff Base Complex. Polycyclic Aromatic Compounds, 43(7).
- Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][5][6]oxazine derivatives from 5-acetyl-4-aminopyrimidines. Russian Chemical Bulletin, 70(7), 1339-1348.
- Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][5][6]oxazine derivatives from 5-acetyl-4-aminopyrimidines. ResearchGate.
- An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel. Applied Organometallic Chemistry, 32(2), e4043.
- Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl. ResearchGate.
- The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 3(6), 734-772.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(20), 14049-14065.
- General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. ResearchGate.
- Synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones functionalized at position 4 from 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine. ResearchGate.
- Synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. Semantic Scholar.
- Studies on acetylpyrimidine: A facil one–pot synthesis of condensed pyrimidines. TSI Journals.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3189.
- Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. ResearchGate.
- Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. ResearchGate.
- Synthesis of Pyrimidine Derivatives. Mansoura Journal of Chemistry, 31(1), 1-52.
- Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. The Journal of the American Chemical Society, 129(49), 15106–15107.
- Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. ResearchGate.
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 13(1), 1-22.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 793.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
Title: The Biginelli Reaction: A Robust Protocol for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a powerful one-pot, three-component reaction (MCR) for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] It is a cornerstone of heterocyclic chemistry, enabling the straightforward construction of the pyrimidine core from simple, readily available precursors: an aldehyde, a β-ketoester, and urea (or thiourea).[3]
It is a common misconception that the Biginelli reaction utilizes a pyrimidine starting material. Instead, the reaction's primary value lies in its ability to construct the dihydropyrimidine ring system. This scaffold is of immense interest to the pharmaceutical industry, forming the core of numerous biologically active compounds, including calcium channel blockers, antihypertensive agents, and mitotic inhibitors like Monastrol.[1][4]
This guide provides a detailed exploration of the Biginelli reaction, from its core mechanism to modern, optimized protocols designed for efficiency, high yield, and green chemistry principles.
Reaction Mechanism: The Iminium Pathway
While several mechanistic pathways have been proposed over the century since its discovery, extensive spectroscopic evidence supports a mechanism proceeding through an N-acyliminium ion intermediate.[5] This acid-catalyzed pathway is the most widely accepted explanation for the formation of the DHPM product.
The key steps are:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step forms a key electrophilic intermediate, the N-acyliminium ion.
-
Nucleophilic Addition: The enol form of the β-ketoester acts as the nucleophile, attacking the iminium ion. This C-C bond-forming step creates an open-chain ureide intermediate.
-
Cyclization and Dehydration: The terminal amine of the ureide intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl. The subsequent dehydration of the resulting cyclic hemiaminal yields the final 3,4-dihydropyrimidin-2(1H)-one product.[3][6][7]
Caption: The accepted N-acyliminium ion mechanism for the Biginelli reaction.
Experimental Protocols
Part 1: The Classical Biginelli Protocol
The original protocol, while foundational, often suffers from long reaction times and moderate yields, particularly with substituted aldehydes.[8] However, it serves as an excellent baseline for understanding the reaction.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.1 eq)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add urea (1.5 eq) and ethanol (20-30 mL). Stir until the urea is mostly dissolved.
-
Add ethyl acetoacetate (1.0 eq) followed by benzaldehyde (1.0 eq) to the flask.
-
Carefully add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone.
Part 2: Modern Protocols for Enhanced Efficiency
Modern advancements have focused on improving yields, reducing reaction times, and employing greener methodologies. These often involve alternative catalysts and energy sources.
A. Lewis Acid Catalysis (Solvent-Free)
Lewis acids are highly effective catalysts for the Biginelli reaction, often allowing for solvent-free (neat) conditions.
Materials:
-
Aromatic Aldehyde (1.0 eq)
-
β-Dicarbonyl Compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Lewis Acid Catalyst (e.g., InCl₃, Yb(OTf)₃, FeCl₃·6H₂O) (5-10 mol%)
Procedure:
-
In a flask, combine the aldehyde (1.0 eq), β-dicarbonyl compound (1.0 eq), urea (1.5 eq), and the Lewis acid catalyst (e.g., FeCl₃·6H₂O, 10 mol%).
-
Heat the mixture with stirring at 80-100°C for the required time (typically 30 minutes to 3 hours), monitoring by TLC.
-
After cooling to room temperature, add cold water to the solidified mass and stir vigorously.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol or ethyl acetate.
B. Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation dramatically accelerates the reaction, reducing times from hours to minutes and often improving yields.[4]
Materials:
-
Aromatic Aldehyde (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., Sulfamic acid, p-Toluenesulfonic acid) (5 mol%)
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aldehyde, ethyl acetoacetate, urea, and catalyst.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at 100-120°C for 5-15 minutes.[4]
-
Cool the vessel to room temperature, then place it in an ice bath to induce crystallization.
-
Add a small amount of cold ethanol, break up the solid, and collect the product by vacuum filtration.
-
Wash the product with cold ethanol and recrystallize if necessary.
C. Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source that promotes the reaction through acoustic cavitation, often at ambient temperature and under solvent-free conditions.
Materials:
-
Aromatic Aldehyde (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Urea (1.2 eq)
-
Catalyst (e.g., Chlorosulphonic acid, Holmium chloride) (catalytic amount)
Procedure:
-
In a flask, thoroughly mix the aldehyde, β-ketoester, urea, and catalyst.
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at a frequency of 25-40 kHz at ambient temperature or with gentle warming (40-50°C) for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, add cold water to the reaction mixture.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol.
Data Presentation: Comparison of Protocols
The choice of protocol can significantly impact reaction outcomes. The tables below summarize typical conditions for various catalysts and energy sources.
Table 1: Comparison of Catalytic Systems for the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Brønsted Acids | ||||||
| HCl | Catalytic | Ethanol | Reflux | 4-12 h | 20-60 | [8] |
| Glutamic Acid | 10 | Solvent-free | 100 | 1-2 h | 85-95 | |
| Lewis Acids | ||||||
| FeCl₃·6H₂O | 10 | Solvent-free | 90 | 1.5 h | ~95 | |
| InCl₃ | 10 | THF | Reflux | 2-3 h | 82-94 | |
| Yb(OTf)₃ | 2 | Solvent-free | 100 | 0.5-1 h | 85-96 | [7] |
| Ionic Liquids |
| BMImBF₄ | 0.8 | Solvent-free | 100 | 0.5 h | ~95 | |
Table 2: Effect of Energy Source on Reaction Efficiency
| Energy Source | Typical Temperature (°C) | Typical Time | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | 80 - 110 | 3 - 24 hours | Simple setup, widely accessible. | |
| Microwave Irradiation | 100 - 120 | 5 - 15 minutes | Drastic reduction in reaction time, often higher yields, high efficiency. |
| Ultrasonic Irradiation | 25 - 50 | 1 - 3 hours | Mild reaction conditions, energy efficient, good for thermally sensitive substrates. | |
General Experimental Workflow
The overall process, from combining reagents to final analysis, follows a standardized path in synthetic chemistry.
Caption: General workflow for the synthesis and analysis of DHPMs.
Product Purification and Characterization
-
Purification: The most common method for purifying solid DHPMs is recrystallization.[4] Ethanol is a widely used solvent for this purpose due to the generally good solubility of the product at high temperatures and poor solubility at low temperatures.
-
Characterization: The identity and purity of the synthesized DHPMs should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches (around 3200-3400 cm⁻¹), C=O stretches (ester and urea carbonyls, around 1650-1720 cm⁻¹), and C-N bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Conclusion
The Biginelli reaction remains a highly relevant and versatile tool in modern organic and medicinal chemistry. While the classical protocol provides a solid foundation, the adoption of modern techniques—such as the use of efficient Lewis acid catalysts, microwave irradiation, and ultrasound energy—has transformed it into a rapid, high-yielding, and environmentally conscious method for generating molecular diversity. These optimized protocols provide researchers with a robust and adaptable platform for the synthesis of pharmacologically important dihydropyrimidinone scaffolds.
References
- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- Chandravarkar, A., Aneeja, T., & Anilkumar, G. (2023). Advances in Biginelli reaction: A comprehensive review. Journal of Heterocyclic Chemistry. [Link]
- Arkivoc. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]
- SlidePlayer. (n.d.). BIGINELLI REACTION. [Link]
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. [Link]
- International Journal of Pharmaceutical and Chemical Sciences. (2014). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). [Link]
- ScienceDirect. (2003). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. [Link]
- PubMed. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. [Link]
- MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
- Asian Journal of Chemistry. (2012). One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. [Link]
- PMC. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. [Link]
- Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. [Link]
- Taylor & Francis Online. (2018). Efficient and Green Microwave-Assisted Multicomponent Biginelli Reaction for the Synthesis of Dihydropyrimidinones Catalyzed by Heteropolyanion-Based Ionic Liquids Under Solvent-Free Conditions. [Link]
- Synlett. (2018).
- RSC Publishing. (2014).
- ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. [Link]
- ACS Publications. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis.
- JOCPR. (2010). An ultrasonic assisted multicomponent reaction for the synthesis of 3, 4-dihydropyrimidin-2(1H)-ones under solvent-free condition. [Link]
- PMC - NIH. (2014).
- ACS Publications. (2012). Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. [Link]
- MDPI. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. [Link]
- ResearchGate. (2014). Biginelli Reaction: A Green Perspective. [Link]
- SciSpace. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis.
- ijarsct. (2022). Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity. [Link]
- RSC Publishing. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. [Link]
- Bentham Science. (2021). Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. [Link]
- jipbs. (2014).
- PMC - PubMed Central. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
- Taylor & Francis Online. (2006). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.
- UniTo. (2014). Brønsted acid catalysed enantioselective Biginelli reaction. [Link]
- Bentham Science. (2016). Recent Advances in Biginelli-type Reactions. [Link]
- Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. [Link]
- PMC - NIH. (2014). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)
- Oriental Journal of Chemistry. (2015). Glutamic acid as an Efficient Catalyst for Synthesis of Dihydropyrimidinones. [Link]
- SciELO México. (2015).
- Bentham Science. (2014). Biginelli Reaction: A Green Perspective. [Link]
- ResearchGate. (2012).
- ResearchGate. (2016). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. [Link]
- ResearchGate. (2015).
- Redalyc. (2015).
Sources
- 1. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
The Strategic Application of 5-Acetylpyrimidine in the Synthesis of Novel Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrimidine Scaffold and the Unique Role of the 5-Acetyl Group
The pyrimidine ring is a cornerstone of medicinal chemistry, renowned for its prevalence in clinically successful therapeutic agents, particularly in oncology.[1] As a privileged scaffold, its structural resemblance to the adenine core of ATP allows for the design of potent competitive inhibitors of protein kinases.[2][3] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Consequently, the development of novel pyrimidine-based kinase inhibitors remains a high-priority area in drug discovery.[1]
Strategic functionalization of the pyrimidine ring is paramount for achieving high potency and selectivity.[6] While positions 2 and 4 are often utilized for engaging in crucial hydrogen bonding interactions within the kinase hinge region, modifications at the 5-position have been shown to significantly influence the inhibitor's biological activity and pharmacokinetic properties.[6][7] This guide focuses on the utility of 5-acetylpyrimidine as a versatile and reactive starting material for the synthesis of diverse libraries of potential kinase inhibitors. The acetyl group at the C5 position serves as a highly valuable chemical handle, enabling a variety of synthetic transformations to build complex molecular architectures.
Core Synthetic Strategy: From this compound to Bioactive Scaffolds
The primary synthetic utility of this compound in this context lies in its ability to undergo base-catalyzed condensation reactions to form chalcone intermediates. These α,β-unsaturated ketones are not only bioactive in their own right but are also exceptionally versatile precursors for the synthesis of a wide array of heterocyclic compounds, including more complex pyrimidine derivatives.[8][9]
The general workflow involves a two-step process:
-
Claisen-Schmidt Condensation: Reaction of a this compound derivative with a substituted aromatic or heteroaromatic aldehyde to yield a pyrimidine-based chalcone.
-
Cyclization/Annulation: Subsequent reaction of the chalcone with a binucleophilic reagent (e.g., guanidine, thiourea) to construct a new, often more complex, pyrimidine-based scaffold.
This approach allows for the rapid generation of molecular diversity, a key aspect of structure-activity relationship (SAR) studies in the hit-to-lead optimization phase of drug discovery.
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic pathway from a this compound starting material to a diaminopyrimidine-based kinase inhibitor scaffold.
Caption: General workflow for synthesizing kinase inhibitor scaffolds from this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrimidine-based kinase inhibitor scaffold starting from 5-acetyl-2-aminopyrimidine.
Protocol 1: Synthesis of a Pyrimidine-Chalcone Intermediate
This protocol details the Claisen-Schmidt condensation of 5-acetyl-2-aminopyrimidine with a substituted aromatic aldehyde. The acetyl group's methyl protons are acidic enough to be removed by a base, forming an enolate that attacks the aldehyde.
Materials:
-
5-Acetyl-2-aminopyrimidine (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethanol (as solvent)
-
Aqueous Potassium Hydroxide (KOH) solution
-
Crushed ice
-
Hydrochloric acid (HCl) for acidification
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-acetyl-2-aminopyrimidine (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) in ethanol (40 mL).
-
Base Addition: While stirring the mixture at room temperature, add an aqueous solution of KOH (15 mL) dropwise.
-
Reaction: Continue stirring the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The mixture is then left to stand at room temperature overnight.
-
Workup and Isolation: Pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl until a solid precipitate forms.
-
Purification: Filter the solid product, wash with cold water, and allow it to air dry. The crude chalcone can be further purified by recrystallization from ethanol to yield the desired (E)-1-(2-amino-pyrimidin-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one.[9]
Protocol 2: Synthesis of a 2,4-Diaminopyrimidine Scaffold via Cyclization
This protocol describes the cyclization of the previously synthesized chalcone with guanidine to form a diaminopyrimidine core, a common feature in many potent kinase inhibitors.
Materials:
-
Pyrimidine-chalcone intermediate from Protocol 1 (1.0 eq)
-
Guanidine hydrochloride (1.0 eq)
-
Ethanolic KOH solution
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the pyrimidine-chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol).
-
Solvent and Base: Add 25 mL of an ethanolic KOH solution to the flask.
-
Reaction: Heat the mixture to reflux and maintain for approximately 22-24 hours. Monitor the reaction by TLC.[9]
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into cold water. The resulting precipitate is the crude product.
-
Purification: Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) will yield the purified 4-(2-aminopyrimidin-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine.
Structure-Activity Relationship (SAR) and Biological Data
The substitution pattern on the pyrimidine ring is critical for kinase inhibitory activity. The 5-position, from which our scaffold is derived, often points towards the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of various substituents to modulate properties like solubility and cell permeability without disrupting the core binding interactions.
| Compound Class | Kinase Target | IC₅₀ / Kᵢ (nM) | Cellular Activity (GI₅₀, nM) | Reference |
| 5-Substituted-2-anilino-4-(thiazol-5-yl)pyrimidine | CDK9 | ~7 Kᵢ | <10 (HCT-116) | [6][10] |
| 2,4-Diaminopyrimidine Derivative | Aurora A | <200 IC₅₀ | Potent (SCLC cells) | [11] |
| Pyrazolo[3,4-d]pyrimidine | RET | - | - | [2] |
| 6-Substituted 4-anilinopyrimido[5,4-d]pyrimidine | EGFR | Potent IC₅₀ values | Potent in A431 cells | [12][13] |
Data is representative of the compound classes and not specific to the products of the provided protocols.
Conclusion and Future Directions
This compound is a valuable and reactive starting material that provides a straightforward entry into the synthesis of diverse pyrimidine-based scaffolds for kinase inhibitor discovery. The Claisen-Schmidt condensation to form chalcone intermediates, followed by cyclization reactions, offers a robust and modular approach for generating libraries of potential drug candidates. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around the 5-substituted pyrimidine core, aiming to develop the next generation of targeted cancer therapeutics.
References
- Gfesser, G. A., et al. (2003). Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors. European Journal of Medicinal Chemistry, 38(3), 245-252.
- Unknown. (2024). Docking and synthesis of 5-acetyl pyrimidine chalcones. Authorea Preprints.
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7546-7565.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202.
- Der Pharma Chemica. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(1), 263-272.
- ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- American Chemical Society. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(4), 1456-1470.
- American Chemical Society. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(24), 3927-3936.
- PubMed. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927-36.
- Der Pharma Chemica. (2013). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica, 5(2), 180-188.
- PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
- Advanced Journal of Chemistry, Section A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105.
- ResearchGate. (2025). Synthesis and biological activities of some new pyrimidine derivatives from chalcones.
- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1113-1126.
- MDPI. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(11), 2779.
- PubMed. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 25(9), 2135.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docking and synthesis of 5-acetyl pyrimidine chalcones. [wisdomlib.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Chalcone Derivatives from 5-Acetylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of chalcone derivatives, a class of compounds with significant therapeutic potential, using 5-acetylpyrimidine as a key starting material. The protocol is centered around the Claisen-Schmidt condensation, a robust and versatile carbon-carbon bond-forming reaction. This document provides a detailed exploration of the underlying reaction mechanism, step-by-step experimental procedures for synthesis and purification, and in-depth characterization techniques. Furthermore, it highlights the diverse biological applications of the resulting pyrimidine-based chalcones, positioning them as valuable scaffolds in modern drug discovery.
Introduction: The Significance of Pyrimidine-Based Chalcones
Chalcones are naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This unique structural motif is responsible for their broad spectrum of pharmacological activities.[2] The incorporation of a pyrimidine ring, a privileged scaffold in medicinal chemistry, into the chalcone framework has been shown to enhance and diversify its biological profile.[3] Pyrimidine-containing chalcones have demonstrated promising potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, making them a focal point of interest for therapeutic development.[1][4][5]
The synthesis of these valuable compounds is most commonly achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[6] This application note provides a detailed protocol for the synthesis of chalcone derivatives starting from this compound and various substituted benzaldehydes.
The Claisen-Schmidt Condensation: Mechanism and Rationale
The Claisen-Schmidt condensation is a crossed aldol condensation that occurs between an enolizable ketone and an aldehyde that lacks α-hydrogens, preventing self-condensation of the aldehyde.[6] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The mechanism can be elucidated through the following key steps:
-
Enolate Formation: The base abstracts an acidic α-proton from the methyl group of this compound, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the substituted benzaldehyde.
-
Aldol Addition: This attack forms an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the solvent (typically ethanol) to yield a β-hydroxy ketone (an aldol adduct).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the highly conjugated and stable α,β-unsaturated ketone, the chalcone derivative.
Figure 1: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
This section provides detailed protocols for the synthesis and purification of chalcone derivatives from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | ≥98% Purity | Sigma-Aldrich, Acros Organics |
| Substituted Benzaldehydes | ≥98% Purity | Alfa Aesar, TCI Chemicals |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific, VWR |
| Ethanol (95%) | ACS Reagent Grade | Pharmco-Aaper, Decon Labs |
| Ethyl Acetate | HPLC Grade | EMD Millipore, Honeywell |
| n-Hexane | HPLC Grade | Avantor, Spectrum Chemical |
| Distilled Water | Type II or higher | - |
| Anhydrous Magnesium Sulfate | ACS Reagent Grade | BeanTown Chemical |
| TLC Plates (Silica Gel 60 F254) | - | Merck, Sorbent Technologies |
Protocol 1: Synthesis of a Representative Chalcone Derivative
This protocol describes the synthesis of (E)-1-(pyrimidin-5-yl)-3-(phenyl)prop-2-en-1-one.
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.22 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 30 mL of 95% ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide. Slowly add 10 mL of this solution to the ethanolic mixture with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).
-
Upon completion of the reaction (disappearance of the starting materials), pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (1 M) to a pH of approximately 6-7.
-
The precipitated crude product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold distilled water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at 40-50 °C.
Figure 2: Experimental workflow for the synthesis of pyrimidine-based chalcones.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying the crude chalcone product.[6]
Procedure:
-
Transfer the crude chalcone product to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.
-
To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold 95% ethanol.
-
Dry the purified crystals to a constant weight.
Characterization of Pyrimidine-Based Chalcones
The synthesized chalcone derivatives should be thoroughly characterized to confirm their structure and purity using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of a pyrimidine-based chalcone will exhibit characteristic absorption bands.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | 1630 - 1680 (strong) |
| C=C (alkene) | 1580 - 1640 (medium) |
| C-H (aromatic) | 3000 - 3100 (medium) |
| C=N and C=C (pyrimidine ring) | 1450 - 1600 (multiple bands) |
Note: The exact positions of the peaks can vary depending on the substituents on the aromatic rings.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of chalcones.
¹H NMR:
-
α- and β-protons: The two protons of the α,β-unsaturated system typically appear as doublets in the range of δ 6.5-8.0 ppm. The large coupling constant (J ≈ 15-18 Hz) is indicative of a trans configuration.[8]
-
Aromatic protons: The protons on the pyrimidine and benzaldehyde rings will appear as multiplets in the aromatic region (δ 7.0-9.0 ppm).
-
Pyrimidine protons: The protons on the pyrimidine ring will have characteristic chemical shifts. For instance, the proton at the C2 position of the pyrimidine ring is typically observed at a downfield shift.
¹³C NMR:
-
Carbonyl carbon (C=O): The signal for the carbonyl carbon is typically observed in the range of δ 185-195 ppm.[8]
-
α- and β-carbons: The signals for the olefinic carbons appear in the range of δ 120-145 ppm.
-
Aromatic carbons: The carbons of the aromatic rings will show signals in the range of δ 110-160 ppm.
Representative Data for a Chalcone Derivative:
For a compound like (E)-1-(pyrimidin-5-yl)-3-(phenyl)prop-2-en-1-one, one would expect the following approximate spectral data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.25 (s, 1H, pyrimidine H-2), 9.01 (s, 2H, pyrimidine H-4, H-6), 7.85 (d, J = 15.6 Hz, 1H, β-H), 7.68-7.65 (m, 2H, Ar-H), 7.55 (d, J = 15.6 Hz, 1H, α-H), 7.45-7.42 (m, 3H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 188.5, 161.2, 158.5, 145.0, 134.5, 131.0, 129.2, 128.8, 125.0, 122.3.
-
IR (KBr, cm⁻¹): 3060 (C-H Ar), 1660 (C=O), 1595 (C=C), 1560, 1420 (C=N, C=C pyrimidine).
Applications in Drug Discovery and Development
Chalcones derived from this compound are a promising class of compounds with a wide array of biological activities, making them valuable leads in drug discovery.
-
Anticancer Activity: Many pyrimidine-chalcone hybrids have demonstrated potent cytotoxic effects against various cancer cell lines.[2] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
-
Anti-inflammatory Properties: These compounds have been shown to possess significant anti-inflammatory activity, likely through the inhibition of pro-inflammatory enzymes and cytokines.[4]
-
Antimicrobial and Antifungal Potential: The unique structural features of pyrimidine-based chalcones contribute to their ability to inhibit the growth of various pathogenic bacteria and fungi.[5]
-
Antioxidant Effects: The extended conjugation in the chalcone backbone allows for the scavenging of free radicals, imparting antioxidant properties to these molecules.[3]
The versatility of the Claisen-Schmidt condensation allows for the facile synthesis of a diverse library of pyrimidine-based chalcones with varying substituents on the aromatic rings. This enables extensive structure-activity relationship (SAR) studies to optimize their biological activity and pharmacokinetic properties for the development of novel therapeutic agents.
References
- Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. International Journal of Pharmaceutical and Ethnopharmacological Research, 6(4), 101-107.
- Saleem, S., et al. (2015). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 7(10), 233-241.
- The Royal Society of Chemistry. (2022). Synthesis of chalcone. The Royal Society of Chemistry.
- Saleem, S., et al. (2015). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 7(10), 233-241.
- Al-Ostath, A., et al. (2023). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLoS ONE, 18(11), e0294193.
- Al-Amiery, A. A., et al. (2022). FT-IR data of pyrimidine derivatives compounds. ResearchGate.
- Google DeepMind. (2024). Docking and synthesis of 5-acetyl pyrimidine chalcones. Google AI.
- Tran, T. D., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. Journal of Medicinal Chemistry, 59(21), 9683-9697.
- The Royal Society of Chemistry. (2014). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry.
- Biointerface Research in Applied Chemistry. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Biointerface Research in Applied Chemistry, 12(1), 180-195.
- ResearchGate. (2020). (a) 1H-NMR; (b) 13C-NMR spectra of chalcone 1 (CDCl3). ResearchGate.
- Abdel-Rahman, A. A.-H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27768-27799.
- Kachroo, M., et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(2), 352-359.
- JETIR. (2020). SYNTHESIS OF CHALCONES. JETIR.
- ResearchGate. (2021). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. ResearchGate.
- Tsuchida, N., et al. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900.
- Pinzón-García, A., et al. (2022). Synthesis, Anticancer and Antitubercular Properties of New Chalcones and Their Nitrogen-Containing Five-Membered Heterocyclic Hybrids Bearing Sulfonamide Moiety. Molecules, 27(19), 6296.
- ResearchGate. (2020). 1H and13C NMR spectra of 4,4′-substituted chalcones. ResearchGate.
- ResearchGate. (2022). Targeted Synthesis of New 5-Phenyl-2-[(E)-Styryl]-1H-Pyrimidin-6-One Derivatives and Their Inhibitory Activity Toward SARS-CoV-2 Major (MPRO) and Papain-Like Proteases (PLPRO). ResearchGate.
- El-Sayed, M. A., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7289.
- Gomaa, A. M., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(15), 4995.
- Firoozi, M., et al. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. Scientific Reports, 13(1), 1599.
- ResearchGate. (2023). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. ResearchGate.
Sources
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Docking and synthesis of 5-acetyl pyrimidine chalcones. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. rsc.org [rsc.org]
A Validated Stability-Indicating HPLC Method for the Purity Assessment of 5-Acetylpyrimidine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 5-Acetylpyrimidine. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a validated procedure that adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing. A complete validation protocol, including forced degradation studies, is presented to ensure the method can effectively separate the active pharmaceutical ingredient (API) from potential degradation products and process-related impurities.
Introduction and Scientific Rationale
This compound is a key heterocyclic building block in medicinal chemistry, utilized in the synthesis of various pharmacologically active compounds.[1][2] Its purity is a critical quality attribute (CQA) that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is imperative for its quality control.
High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[3] This document describes the development and validation of an isocratic RP-HPLC method using UV detection. The selection of a C18 stationary phase provides the necessary hydrophobicity to retain this compound, while the optimized mobile phase ensures a sharp, symmetrical peak with a practical retention time.
The core of this protocol is its validation as a stability-indicating method. Forced degradation studies, subjecting the API to harsh conditions such as acid, base, oxidation, heat, and light, were designed to generate potential degradation products.[4][5][6] The method's ability to resolve the this compound peak from these degradants is a testament to its specificity, a crucial requirement for stability testing throughout the drug development lifecycle.[7][8]
Analyte Information
The physicochemical properties of this compound are fundamental to the method development process.
| Property | Value | Source |
| Chemical Structure | CC(=O)C1=CN=CN=C1 | [9][10] |
| Molecular Formula | C₆H₆N₂O | [9][10] |
| Molecular Weight | 122.12 g/mol | [9][10] |
| UV λmax | ~254 nm, ~280 nm | [10] |
| Appearance | Crystalline Powder (Varies) | [11] |
Rationale for Wavelength Selection: Based on the UV/Visible spectrum data, a detection wavelength of 254 nm was selected.[10] This wavelength offers a robust response for the pyrimidine chromophore and provides a good balance between sensitivity and baseline stability, which is often less noisy than detection at lower UV wavelengths.
The Analytical Workflow: A Visual Guide
The following diagram outlines the complete workflow from sample preparation to final purity determination.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. 10325-70-9|this compound|BLD Pharm [bldpharm.com]
- 10. This compound [webbook.nist.gov]
- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated GC-MS Protocol for the Identification and Control of Impurities in 5-Acetylpyrimidine
Abstract
This application note presents a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and semi-quantitative analysis of potential impurities in 5-Acetylpyrimidine, a crucial heterocyclic building block in pharmaceutical synthesis. Recognizing the stringent quality requirements for starting materials in drug development, this protocol is designed as a stability-indicating method. It includes procedures for forced degradation studies to generate and identify potential degradants that may arise during synthesis, storage, or processing. The methodology details optimized sample preparation, including derivatization, GC separation parameters, and MS detection settings for unequivocal identification based on mass spectral data. This self-validating protocol is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry to ensure the purity and stability of this compound.
Introduction: The Rationale for Impurity Profiling
This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The purity of such starting materials is of paramount importance, as impurities can be carried through synthetic steps, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] Even at trace levels, certain impurities can possess toxic or genotoxic properties, making their identification and control a regulatory necessity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with the definitive identification power of mass spectrometry.[3] This protocol is structured not merely as a quality control test for known impurities but as a comprehensive, stability-indicating method. By subjecting this compound to forced degradation conditions (stress testing), we can proactively identify potential degradation products, thus creating a more robust analytical method that is fit for purpose throughout the drug development lifecycle.[4][5][6]
Foundational Principles: Causality Behind Experimental Choices
The development of this protocol is grounded in established analytical principles to ensure its trustworthiness and scientific validity.
-
Choice of GC-MS: GC is selected for its high efficiency in separating volatile and semi-volatile organic compounds. Coupling it with a mass spectrometer provides structural information, allowing for the confident identification of unknown impurities based on their fragmentation patterns.[3][7] This is superior to methods that rely solely on retention time, which can be ambiguous.
-
Forced Degradation: To develop a true stability-indicating method, it is not sufficient to look for impurities in a single batch. Forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) are essential to create a representative sample of potential degradation products that could form under various conditions.[4][6][8] This ensures the method can separate these degradants from the main component and from each other.
-
Derivatization: Many polar or nitrogen-containing compounds, including pyrimidine derivatives, can exhibit poor peak shape and low volatility in GC analysis. Derivatization, specifically silylation in this protocol, is employed to block active hydrogen atoms, thereby increasing volatility and thermal stability, leading to sharper peaks and improved sensitivity.[9][10][11]
-
Validation According to ICH Guidelines: The protocol's validation is structured around the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q3A(R2).[12][13] This ensures that the method's performance characteristics (specificity, linearity, limit of detection, accuracy, etc.) are well-documented and meet the standards expected by regulatory agencies.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the analysis of impurities in this compound.
Materials and Reagents
-
This compound Reference Standard (≥99.5% purity)
-
Methanol (HPLC or GC-grade)
-
Dichloromethane (GC-grade)
-
Hydrochloric Acid (0.1 N)
-
Sodium Hydroxide (0.1 N)
-
Hydrogen Peroxide (30%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (Anhydrous)
-
Helium (99.999% purity)
-
Glass GC vials (2 mL) with PTFE-lined septa
Instrumentation and Chromatographic Conditions
A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer is recommended.
| Parameter | Setting | Rationale |
| GC Column | Agilent J&W HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of semi-polar compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides optimal efficiency and is inert. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace impurity detection. |
| Oven Program | Initial 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 10 min | A temperature gradient is essential for separating compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | 40 - 400 m/z | Covers the expected mass range of this compound and its potential impurities. |
Forced Degradation Study
To generate potential degradation products, prepare 1 mg/mL solutions of this compound in methanol and subject them to the following stress conditions.[4][6]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
After the specified time, neutralize the acid and base samples, and then proceed with sample preparation for all stressed samples alongside an unstressed control sample.
Sample and Standard Preparation Workflow
The following workflow should be applied to the reference standard, the unstressed control, and all samples from the forced degradation study.
Caption: Sample preparation workflow including derivatization.
Data Analysis and Interpretation
Identification of Impurities
The primary identification of this compound and its impurities is achieved by comparing their mass spectra. The EI mass spectrum of a compound is a reproducible fingerprint.
-
This compound (Expected Fragmentation): The molecular ion (M⁺) should be observed at m/z 122. Key fragments would likely include the loss of a methyl group ([M-15]⁺ at m/z 107) and the loss of the acetyl group ([M-43]⁺ at m/z 79), followed by characteristic fragmentation of the pyrimidine ring.[5]
-
Unknown Impurities: The mass spectra of peaks other than the main component should be compared against spectral libraries (e.g., NIST, Wiley). For significant impurities not found in libraries, the fragmentation pattern should be analyzed to propose a structure. The molecular ion and fragmentation pathways provide critical clues to the impurity's identity.
Semi-Quantitative Analysis
For routine analysis, the level of impurities can be estimated as a percentage of the total peak area. For more accurate quantification, a calibration curve should be prepared using a reference standard of the identified impurity, if available.
Method Validation (as per ICH Q2(R2))
A robust analytical method must be validated to demonstrate its suitability for its intended purpose.[12]
Caption: Key parameters for method validation based on ICH guidelines.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the peaks corresponding to degradation products are well-resolved from the this compound peak (resolution > 2).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by injecting serially diluted solutions of a known impurity. LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., from LOQ to 120% of the specification limit for an impurity).
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking a blank matrix with a known amount of impurity standard at different concentration levels.
-
Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). Results are expressed as Relative Standard Deviation (%RSD).
Conclusion
This application note provides a detailed, scientifically-grounded GC-MS protocol for the identification of impurities in this compound. By incorporating forced degradation studies and adhering to ICH validation principles, this method serves as a trustworthy and robust tool for ensuring the quality, safety, and stability of this important pharmaceutical intermediate. The systematic approach outlined herein enables not only routine quality control but also supports in-depth investigations into the stability and degradation pathways of this compound, providing critical knowledge for formulation development and regulatory submissions.
References
- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
- A validated stability-indicating gas chromatography method for determination of divalproex sodium impurities in pharmaceutical prepar
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
- A validated stability-indicating gas chromatography method for determination of divalproex sodium impurities in pharmaceutical preparation.
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. [Link]
- Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. MDPI. [Link]
- stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
- Mass spectrometry for analysis of purine and pyrimidine compounds.
- Derivatization technique for both purines and pyrimidines.
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- Purity determination of the starting materials used in the synthesis of pharmaceutical substances.
- GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]
- Advice on Degradation Products in Pharmaceuticals: A Toxicological Evalu
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]
- The degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]
- The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. NIH. [Link]
- Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. NIH. [Link]
- Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
Sources
- 1. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A validated stability-indicating gas chromatography method for determination of divalproex sodium impurities in pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The degradation of 5'-deoxy-5-fluorouridine by pyrimidine nucleoside phosphorylase in normal and cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Synthesis of 5-Hydroxymethylpyrimidines for Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of pharmacological activities, including antimicrobial and antineoplastic agents.[1] The 5-hydroxymethylpyrimidine moiety, in particular, is of significant interest as it is found in key biological molecules. Notable examples include 5-hydroxymethylcytosine and 5-hydroxymethyluracil, which are important epigenetic modifications in DNA thought to regulate gene expression.[2] This scaffold is also present in the natural antibiotic bacimethrin and is a structural component of thiamine (Vitamin B₁).[1][2][3][4] The presence of the hydroxymethyl group at the 5-position provides a crucial handle for further chemical modification, making these compounds valuable building blocks in drug discovery and development.
This application note provides detailed, step-by-step protocols for two reliable methods for synthesizing 5-hydroxymethylpyrimidines: the reduction of 5-ester substituted pyrimidines and a de novo construction of the pyrimidine ring using the Pinner synthesis.
Method 1: Synthesis via Reduction of a 5-Carboethoxy-pyrimidine Precursor
This approach is a robust and straightforward functional group interconversion. It involves the initial synthesis of a pyrimidine core bearing an ester group at the 5-position, which is subsequently reduced to the desired primary alcohol. This method is highly effective for producing various substituted 5-hydroxymethylpyrimidines.[1][5]
Principle & Rationale
The core of this method lies in the selective reduction of an ester to an alcohol without affecting other reducible groups on the pyrimidine ring. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation. The causality is clear: the ester at the C5 position is an electrophilic site susceptible to nucleophilic attack by the hydride (H⁻) ions generated from LiAlH₄. The reaction proceeds through a tetrahedral intermediate, leading to the formation of the primary alcohol upon acidic workup. The choice of an ester as the precursor is strategic, as the Pinner synthesis (detailed in Method 2) readily allows for the incorporation of a C5-ester group during the initial ring formation.
Experimental Workflow: Reduction Method
Caption: Workflow for the reduction of a 5-ester pyrimidine to a 5-hydroxymethylpyrimidine.
Detailed Protocol: Synthesis of [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol
This protocol is adapted from a general procedure for the synthesis of novel 5-hydroxymethylpyrimidines.[1]
Materials:
-
Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate (1.0 g, 2.55 mmol)
-
Lithium aluminium hydride (LiAlH₄) (0.19 g, 5.10 mmol)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (for chromatography)
-
Hexane (for chromatography)
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate (2.55 mmol) in 30 mL of anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Carefully add LiAlH₄ (5.10 mmol) in small portions over 15 minutes. The addition is exothermic and generates hydrogen gas; ensure adequate venting.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 0.2 mL of water, 0.2 mL of 15% aqueous NaOH, and finally 0.6 mL of water. Stir vigorously for 30 minutes.
-
Workup: Filter the resulting white precipitate (aluminum salts) through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Isolation: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol.
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate | [1] |
| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Time | 3 hours (reflux) | [1] |
| Typical Yield | 70-85% | [1] |
Method 2: De Novo Synthesis via Pinner Condensation
The Pinner synthesis is a classic and highly versatile method for constructing the pyrimidine ring.[6][7] It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[8] By choosing a 1,3-dicarbonyl precursor that already contains a protected hydroxymethyl group, the final pyrimidine can be readily converted to the target compound.
Principle & Rationale
This strategy builds the heterocyclic core from acyclic fragments, a cornerstone of synthetic organic chemistry. The reaction between an amidine and a β-dicarbonyl compound proceeds via a series of condensation and cyclization steps.[9] The amidine provides the N-C-N fragment, while the dicarbonyl compound provides the C-C-C backbone. Using a dicarbonyl compound like ethyl 2-(benzyloxymethyl)-3-oxobutanoate allows for the direct installation of a protected hydroxymethyl group at what will become the C5 position of the pyrimidine ring. The benzyl ether is a robust protecting group that is stable to the condensation conditions and can be easily removed later via hydrogenolysis.
Reaction Mechanism: Pinner Synthesis
Caption: Generalized mechanism for the Pinner synthesis to form a 5-hydroxymethylpyrimidine.
Detailed Protocol: Synthesis of 2,4-Dimethyl-5-hydroxymethylpyrimidine
Part A: Pinner Condensation
-
Reaction Setup: To a solution of ethyl 2-(benzyloxymethyl)-3-oxobutanoate (10 mmol) in 50 mL of absolute ethanol, add acetamidine hydrochloride (12 mmol) and sodium ethoxide (12 mmol).
-
Reaction: Stir the mixture at reflux for 12 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, neutralize the mixture with glacial acetic acid. Remove the ethanol under reduced pressure.
-
Isolation: Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield 5-(benzyloxymethyl)-2,4-dimethylpyrimidine.
Part B: Deprotection
-
Reaction Setup: Dissolve the 5-(benzyloxymethyl)-2,4-dimethylpyrimidine (5 mmol) in 50 mL of methanol. Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Hydrogenolysis: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon) with vigorous stirring for 6 hours.
-
Workup: Filter the reaction mixture through Celite® to remove the catalyst and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, (2,4-dimethylpyrimidin-5-yl)methanol. Further purification by recrystallization or chromatography may be performed if necessary.
| Parameter | Part A: Pinner Synthesis | Part B: Deprotection |
| Key Reagents | Acetamidine HCl, Sodium Ethoxide | 10% Pd/C, H₂ gas |
| Solvent | Ethanol | Methanol |
| Reaction Time | 12 hours | 6 hours |
| Key Transformation | Ring formation | Benzyl ether cleavage |
| Typical Yield | 60-75% | >90% |
Conclusion
The synthesis of 5-hydroxymethylpyrimidines can be successfully achieved through multiple synthetic routes. The reduction of a pre-existing 5-ester pyrimidine offers a direct and high-yielding pathway, ideal for late-stage functionalization when the pyrimidine core is already assembled. Conversely, the de novo Pinner synthesis provides a powerful method for constructing the ring system from the ground up, allowing for the strategic incorporation of the desired hydroxymethyl functionality (in a protected form) from simple acyclic precursors. The choice of method will depend on the availability of starting materials, the desired substitution pattern on the pyrimidine ring, and the overall synthetic strategy. Both methods presented are reliable, scalable, and utilize well-established chemical principles, making them highly valuable for researchers in medicinal chemistry and drug development.
References
- An Efficient Route to Pyrimidine Nucleoside Analogues by [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/abs/10.1021/jo00085a024
- Pinner pyrimidine synthesis. SlideShare. Available at: https://www.slideshare.net/jakobthonbior/pinner-pyrimidine-synthesis
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: https://www.mdpi.com/1420-3049/28/2/798
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: https://www.mdpi.com/1422-0067/22/22/12345
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/25615598/
- Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/37732296/
- Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: https://www.researchgate.
- A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v86-347
- Strategy for the Synthesis of Pyrimidine Derivatives: NbCl5-Mediated Cycloaddition of Alkynes and Nitriles. Organometallics. Available at: https://pubs.acs.org/doi/10.1021/om300669s
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8618934/
- A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. ResearchGate. Available at: https://www.researchgate.net/publication/366336332_A_comprehensive_review_medicinal_applications_and_diverse_synthetic_strategies_of_pyrimidine-based_compounds_leveraging_Suzuki_and_Sonogashira_reactions
- A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8184851/
- Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ResearchGate. Available at: https://www.researchgate.
- Cycloaddition/ Diels-Alder Approaches. WordPress. Available at: https://gissyn.files.wordpress.com/2015/07/cycloaddition-diels-alder-approaches.pdf
- Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. Available at: https://www.researchgate.net/publication/282337775_Synthesis_of_some_substituted_pyrimidines_via_cycloaddition_reaction_of_amidines_and_chalcones
- Synthesis of 5-Hydroxymethylcytosine. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/abs/10.1021/ja01502a057
- Ullmann condensation. Wikipedia. Available at: https://en.wikipedia.
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4441951/
- Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8056976/
- Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17703214/
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: https://www.mdpi.com/1420-3049/26/22/6916
- Pyrimidine synthesis. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm
- Naturally occurring 5-hydroxymethylpyrimidine derivatives: (a) 5-hydroxymethylcytosine. ResearchGate. Available at: https://www.researchgate.net/figure/Naturally-occurring-5-hydroxymethylpyrimidine-derivatives-a-5-hydroxymethylcytosine_fig1_356249764
- Ullmann reaction. Wikipedia. Available at: https://en.wikipedia.org/wiki/Ullmann_reaction
- Ullmann Reaction. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: https://www.mans.edu.eg/pcvs/9922/98.pdf
- A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Available at: https://www.
- Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. Available at: https://www.mdpi.com/1422-8599/2/3/M102
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7015112/
- Synthesis of 5-substituted pyrimidine nucleosides. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/5864288/
- Synthesis of 5-Substituted Pyrimidines. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/abs/10.1021/jo01327a030
- Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ResearchGate. Available at: https://www.researchgate.
- Reaction of Several Aminopyrimidines With Formaldehyde. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2548443/
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra00858a
- Metabolic alteration of 2-methylthio-4-amino-5-hydroxymethylpyrimidine (methioprim). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/13831720/
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: https://www.beilstein-journals.org/bjoc/articles/9/265
- 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. Available at: https://en.wikipedia.org/wiki/4-Amino-5-hydroxymethyl-2-methylpyrimidine
- Synthesis of 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones and 2-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-ones. ResearchGate. Available at: https://www.researchgate.net/publication/225340628_Synthesis_of_6-substituted_5678-tetrahydropyrimido45-dpyrimidine-24-diones_and_2-thioxo-5678-tetrahydropyrimido45-dpyrimidin-4-ones
Sources
- 1. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A-Z Protocol for Molecular Docking of 5-Acetylpyrimidine Derivatives: From Target Preparation to Result Validation
<_ _> APPLICATION NOTE
For: Researchers, scientists, and drug development professionals.
Abstract
Molecular docking is a cornerstone of structure-based drug design, enabling the prediction of binding conformations and affinities of small molecules within the active site of a biological target.[1][2][3] This guide provides a comprehensive, in-depth protocol for performing molecular docking studies on 5-Acetylpyrimidine derivatives, a class of compounds with significant therapeutic potential, often as kinase inhibitors.[4][5][6][7] Moving beyond a simple checklist, this document elucidates the rationale behind each critical step, ensuring scientific rigor and reproducibility. We will cover the entire workflow: from initial protein and ligand preparation to the docking simulation, and culminating in a thorough analysis and validation of the results.
Foundational Concepts: The "Why" Before the "How"
Before embarking on the technical protocol, it is crucial to understand the underlying principles. Molecular docking algorithms aim to solve two main challenges: searching for the optimal binding pose of a ligand and scoring that pose to estimate binding affinity.[3]
-
Search Algorithms: These explore the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Common algorithms include genetic algorithms, Monte Carlo methods, and incremental construction.[3][8]
-
Scoring Functions: These are mathematical models that estimate the binding free energy of a given pose. A lower, more negative score typically indicates a more favorable binding interaction.[9][10]
The choice of software, search algorithm, and scoring function can significantly impact the outcome. Therefore, a critical understanding of your biological system is paramount to making informed decisions throughout the process.[9]
The Molecular Docking Workflow: A Visual Overview
The entire docking process can be visualized as a multi-stage pipeline. Each stage has its own set of critical considerations and quality control checkpoints.
Caption: The three-phase molecular docking workflow.
Pre-computation: Preparing the Molecular Actors
The quality of your input structures directly dictates the reliability of your docking results. This preparation phase is arguably the most critical part of the entire protocol.
Receptor (Protein) Preparation
The goal here is to transform a raw crystallographic structure (from a source like the RCSB PDB) into a clean, chemically correct model for docking.[11][12]
Protocol: Receptor Preparation using UCSF Chimera and AutoDock Tools
-
Obtain the Protein Structure: Download the PDB file of your target protein. If multiple structures are available, select one with high resolution and, ideally, a co-crystallized ligand in the binding site of interest.[1]
-
Initial Cleaning (UCSF Chimera):
-
Load the PDB file into Chimera.
-
Remove water molecules, ions, and any co-solvents that are not essential for binding.
-
If the crystal structure contains multiple identical protein chains (a multimer), decide whether to use the full complex or a single monomer for docking. For this, consider the location of the binding site.[13]
-
-
Adding Hydrogens and Assigning Charges (AutoDock Tools):
-
Saving the Prepared Receptor: Save the final prepared protein in the .pdbqt format, which is required by AutoDock Vina.[12]
Ligand (this compound Derivative) Preparation
Your small molecule also needs to be prepared in a chemically meaningful way. This involves converting a 2D representation into a 3D structure and assigning correct chemical properties.[15][16]
Protocol: Ligand Preparation
-
Obtain or Draw the Ligand Structure: You can obtain the 2D structure from databases like PubChem or draw it using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Generate 3D Coordinates: Convert the 2D structure into a 3D conformation. Many programs can do this, including open-source tools like Open Babel.[17]
-
Energy Minimization: It's good practice to perform a quick energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Assign Charges and Define Rotatable Bonds (AutoDock Tools):
-
Load the 3D ligand structure into AutoDock Tools.
-
Assign Gasteiger charges, which are commonly used for small molecules.[17]
-
The software will automatically detect and allow you to manage the rotatable bonds in your this compound derivative. The number of rotatable bonds affects the conformational search space.[17]
-
-
Saving the Prepared Ligand: Save the final prepared ligand in the .pdbqt format.[17]
The Docking Simulation: Predicting the Interaction
With your receptor and ligand prepared, you can now proceed with the docking simulation itself.
Protocol: Performing the Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The docking simulation needs to know where to search for a binding pose. This is done by defining a 3D grid box that encompasses the active site of the protein.[12]
-
If you have a co-crystallized ligand, center the grid box on that ligand.
-
If the binding site is unknown, you might need to perform "blind docking" where the grid box covers the entire protein surface, though this is computationally more intensive and may be less accurate.[1]
-
In AutoDock Tools, you can visually adjust the size and position of the grid box to ensure it's appropriate for your target.[12]
-
-
Create a Configuration File: AutoDock Vina uses a simple text file to specify the input files and simulation parameters. This file will include:
-
The name of the receptor .pdbqt file.
-
The name of the ligand .pdbqt file.
-
The coordinates and dimensions of the grid box.
-
The name of the output file for the docking results.
-
-
Run the Simulation: Execute AutoDock Vina from the command line, providing your configuration file as input. The software will then perform the docking calculations.[11]
Post-Docking Analysis: Interpreting the Results
Key Metrics for Analysis
| Metric | Description | Interpretation |
| Binding Affinity (kcal/mol) | An estimate of the binding free energy. | A more negative value indicates a stronger predicted binding affinity.[9] |
| Binding Pose | The 3D orientation and conformation of the ligand in the active site. | Visual inspection is crucial to assess the plausibility of the pose.[9][18] |
| Intermolecular Interactions | Hydrogen bonds, hydrophobic interactions, ionic interactions, etc. | Identifying key interactions helps to explain the binding affinity and can guide lead optimization.[9] |
| Root-Mean-Square Deviation (RMSD) | The average distance between the atoms of the docked pose and a reference pose (e.g., a co-crystallized ligand). | An RMSD value < 2.0 Å is generally considered a good result, indicating the docking protocol can accurately reproduce the experimental binding mode.[9][18] |
A Systematic Approach to Result Analysis
-
Rank the Poses: Start by ranking the generated poses based on their binding affinity scores. The top-ranked pose (most negative score) is often considered the most likely binding mode.[19]
-
Visual Inspection: Use molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio Visualizer) to examine the top-ranked poses.[9][12]
-
Does the ligand fit well within the binding pocket?
-
Are there any steric clashes with the protein?
-
Are the predicted interactions chemically sensible?
-
-
Analyze Key Interactions: Identify the specific amino acid residues that are interacting with your this compound derivative.[9] Tools like LigPlot+ or the Protein-Ligand Interaction Profiler can generate 2D diagrams that are excellent for visualizing these interactions.[10][20]
-
Look for hydrogen bonds between the pyrimidine nitrogen atoms or the acetyl oxygen and polar residues in the active site.
-
Identify hydrophobic interactions between the pyrimidine ring and nonpolar residues.
-
Caption: Common interactions for this compound derivatives.
Ensuring Trustworthiness: The Validation Imperative
A molecular docking result is a computational prediction and must be validated to be considered reliable.[19]
Protocol: Validating Your Docking Protocol
-
Re-docking the Native Ligand: If your protein structure has a co-crystallized ligand, a crucial validation step is to remove this ligand and then dock it back into the active site.[21][22]
-
Docking Known Actives and Decoys: Another powerful validation method is to create a dataset of known active compounds for your target and a set of "decoy" molecules that are physically similar but known to be inactive.[22]
-
A successful docking protocol should be able to distinguish between the actives and the decoys, typically by assigning significantly better (more negative) scores to the active compounds.[22]
-
-
Consensus Docking/Scoring: If possible, use a different docking program or scoring function to score your top poses.[21] If different methods consistently rank a particular pose highly, it increases confidence in the prediction.[21][24]
Conclusion and Best Practices
Molecular docking is a powerful tool in the drug discovery arsenal, but its successful application requires a careful and scientifically rigorous approach. By following the detailed protocols and, more importantly, understanding the rationale behind each step, researchers can generate reliable and insightful predictions for the binding of this compound derivatives to their biological targets.
Key Takeaways:
-
Preparation is paramount: Garbage in, garbage out. The accuracy of your results is highly dependent on the quality of your input structures.
-
Know your system: Understand the biology of your target protein. This will help you define the binding site correctly and interpret the results in a meaningful context.[9]
-
Don't just trust the score: The binding affinity score is just one piece of the puzzle. Always perform a visual inspection of the binding pose and analyze the key intermolecular interactions.[19]
-
Validation is non-negotiable: A docking protocol should always be validated to ensure its predictions are reliable.[19]
References
- How to interprete and analyze molecular docking results? - ResearchGate. (2024).
- Molecular Docking Software and Tools - Creative Proteomics. (n.d.).
- Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
- Tutorial: Prepping Molecules - UCSF DOCK. (2025).
- How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020).
- Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.).
- How can I validate docking result without a co-crystallized ligand? (2021).
- AutoDock. (n.d.).
- Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC - NIH. (n.d.).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.).
- A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. (n.d.).
- Drug Discovery - Software. (n.d.).
- Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (n.d.).
- Session 4: Introduction to in silico docking. (n.d.).
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025).
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. (2020).
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022).
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021).
- Preparing the protein and ligand for docking. (n.d.).
- Tutorial: Prepping Molecules - UCSF DOCK. (n.d.).
- How to analyze and validate docking procedure for a protein with no co-crystallized ligand. (2023).
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024).
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020).
- A Beginner's Guide to Molecular Docking - ETFLIN. (n.d.).
- (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024).
- HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. (n.d.).
- Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.).
- (PDF) Best Practices in Docking and Activity Prediction - ResearchGate. (n.d.).
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020).
- How to do molecular docking studies? - ResearchGate. (2024).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. (2025).
- Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. (2019).
- 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC - NIH. (n.d.).
- WO2014091265A1 - Pyrimidine-2,4-diamine derivatives as kinase inhibitors. (n.d.).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. (2020).
Sources
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014091265A1 - Pyrimidine-2,4-diamine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. youtube.com [youtube.com]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. etflin.com [etflin.com]
- 20. m.youtube.com [m.youtube.com]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Enzymatic Incorporation of 5-Acetylpyrimidine Nucleotides into DNA
Introduction: Beyond the Canonical Four
The central dogma of molecular biology is built upon a four-letter genetic alphabet. However, the enzymatic introduction of modified nucleobases into DNA is a powerful strategy for expanding the chemical and functional repertoire of nucleic acids. This guide focuses on the enzymatic incorporation of 5-acetylpyrimidine nucleotides, specifically 5-acetyl-2'-deoxyuridine triphosphate (dUTPAc) and 5-acetyl-2'-deoxycytidine triphosphate (dCTPAc).
The 5-position of pyrimidines is a well-established site for modification that minimally perturbs the DNA double helix, making it an ideal location for introducing novel functional groups.[1][2] The acetyl group, in particular, serves as a compact, neutral, yet reactive handle for post-synthetic modifications and introduces unique physicochemical properties to the DNA duplex. Recent studies have shown that these modifications can influence protein-DNA interactions, such as transcription by RNA polymerase, suggesting their potential as artificial epigenetic markers.[3][4]
This document provides a comprehensive overview of the principles, applications, and detailed protocols for the successful incorporation of this compound nucleotides into DNA using polymerase chain reaction (PCR). It is intended for researchers in molecular biology, chemical biology, and drug development who seek to create functionally enhanced DNA molecules for a variety of downstream applications.
Scientific Principles & Rationale
The this compound Substrates
The key substrates are the triphosphate forms of 5-acetyl-2'-deoxyuridine (dUAc) and 5-acetyl-2'-deoxycytidine (dCAc). The acetyl moiety at the C5 position projects into the major groove of the DNA double helix. This positioning is critical, as it allows for potential interactions with DNA-binding proteins without disrupting the Watson-Crick base pairing required for polymerase-mediated synthesis.[5]
The Polymerase: The Key to Incorporation
The selection of an appropriate DNA polymerase is the single most critical factor for the efficient incorporation of modified nucleotides. While many polymerases can accommodate modifications at the C5 position of pyrimidines[6][7], their efficiency varies significantly.
Key Considerations for Polymerase Selection:
-
Proofreading (3'→5' Exonuclease) Activity: Polymerases with strong proofreading activity (e.g., Pfu, Phusion) often exhibit lower efficiency in incorporating modified nucleotides. The exonuclease domain can perceive the modified base as an error and excise it, leading to low incorporation rates or failed reactions.[2] Therefore, polymerases lacking this activity, such as Taq polymerase, or those with the exonuclease domain genetically removed (often denoted as exo-), like Vent(exo-), are strongly preferred.[8][9]
-
Polymerase Family: Studies have shown that archaeal DNA polymerases from Family B (e.g., Vent, Deep Vent, KOD) are often more proficient at incorporating nucleotides with bulky modifications than Family A polymerases (e.g., Taq).[1] This is attributed to a more accessible major groove within the active site of Family B polymerases, which can better accommodate the steric bulk of the modification.[1]
-
Processivity: High processivity, the ability of the polymerase to catalyze consecutive nucleotide incorporations without dissociating from the template, is beneficial for generating long, fully modified DNA fragments.
The following diagram illustrates the overall workflow for generating and verifying DNA modified with 5-acetylpyrimidines.
Caption: High-level workflow for the generation and use of this compound-modified DNA.
Applications in Research and Development
DNA containing 5-acetylpyrimidines can be a valuable tool for various applications:
-
Probing Protein-DNA Interactions: The acetyl group can act as a steric or electronic probe to investigate the recognition mechanisms of DNA-binding proteins, such as transcription factors or restriction enzymes.
-
Artificial Epigenetics: The influence of this compound modifications on gene expression can be studied. For instance, research has shown that 5-acetylcytosine can enhance transcription, while 5-acetyluracil has an inhibitory effect with bacterial RNA polymerase.[3][4] This opens avenues for creating artificial genetic switches.
-
Bioconjugation: The ketone handle of the acetyl group can be used for site-specific chemical ligation to other molecules (e.g., fluorophores, peptides, drugs) via oxime or hydrazone formation, enabling the construction of complex DNA-based nanostructures or targeted therapeutic agents.
Detailed Protocols
This section provides a step-by-step protocol for incorporating 5-acetyl-dUTP into a DNA fragment using PCR. The same principles apply to the incorporation of 5-acetyl-dCTP.
Materials and Reagents
-
Modified Nucleotide: 5-acetyl-2'-deoxyuridine triphosphate (dUTPAc) (e.g., custom synthesis or commercial supplier)
-
Natural Nucleotides: dATP, dCTP, dGTP, dTTP (high purity solution, e.g., 100 mM)
-
DNA Polymerase: Vent(exo-) DNA Polymerase (or another suitable Family B, non-proofreading polymerase)
-
Reaction Buffer: 10x ThermoPol Buffer (or manufacturer-supplied buffer for the chosen polymerase)
-
Template DNA: Plasmid or linear DNA (1-10 ng/µL)
-
Primers: Forward and Reverse primers (10 µM stock)
-
Magnesium Sulfate: MgSO₄ (e.g., 100 mM)
-
Nuclease-Free Water
-
DNA Purification Kit: (e.g., PCR cleanup kit or gel extraction kit)
-
Analysis: Agarose, DNA loading dye, DNA ladder, equipment for gel electrophoresis.
Protocol: PCR-based Incorporation of 5-Acetyl-dUTP
This protocol is designed to fully replace dTTP with dUTPAc in the final PCR product.
Rationale for Experimental Choices:
-
No dTTP: To ensure complete substitution, natural dTTP is omitted from the reaction.
-
Vent(exo-) Polymerase: Chosen for its lack of proofreading activity and its demonstrated efficiency with modified substrates.[8][9]
-
Magnesium Optimization: Divalent cations like Mg²⁺ are crucial for polymerase activity. The optimal concentration can vary with modified dNTPs and should be empirically determined if suboptimal results are obtained.
Reaction Setup:
The following table outlines the components for a standard 50 µL reaction. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
| Component | Stock Concentration | Volume for 50 µL Rxn | Final Concentration |
| Nuclease-Free Water | - | to 50 µL | - |
| 10x Polymerase Buffer | 10x | 5 µL | 1x |
| dATP | 10 mM | 1 µL | 200 µM |
| dCTP | 10 mM | 1 µL | 200 µM |
| dGTP | 10 mM | 1 µL | 200 µM |
| 5-acetyl-dUTP (dUTPAc) | 10 mM | 1 µL | 200 µM |
| Forward Primer | 10 µM | 2.5 µL | 0.5 µM |
| Reverse Primer | 10 µM | 2.5 µL | 0.5 µM |
| Template DNA | 1-10 ng/µL | 1 µL | 1-10 ng |
| MgSO₄ | 100 mM | 1 µL | 2 mM |
| Vent(exo-) Polymerase | 2 U/µL | 0.5 µL | 1.0 U |
Thermal Cycling Conditions:
The following conditions are a starting point and should be optimized based on the primer Tₘ and template length.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 30 sec | |
| Annealing | 55-65°C | 30 sec | 30-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
Post-PCR Analysis:
-
Run 5-10 µL of the PCR product on a 1-1.5% agarose gel alongside a DNA ladder to confirm the product is of the expected size.
-
Purify the remaining PCR product using a standard column-based cleanup kit or gel extraction kit to remove primers, unincorporated dNTPs, and polymerase.
-
Quantify the purified DNA using a spectrophotometer or fluorometer.
Protocol: Verification of Incorporation by LC-MS/MS
Definitive confirmation of modification requires analytical techniques beyond a simple gel. Mass spectrometry provides unambiguous evidence.
Workflow:
-
Enzymatic Digestion: Digest ~1 µg of the purified, modified DNA to individual deoxynucleosides using a cocktail of enzymes (e.g., Nuclease P1 followed by Alkaline Phosphatase).
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation:
-
Monitor for the expected mass-to-charge ratio (m/z) of 5-acetyl-2'-deoxyuridine (dUAc).
-
Compare the retention time and fragmentation pattern to a known standard of dUAc if available.
-
The absence or significant reduction of the deoxythymidine (dT) signal confirms successful substitution.
-
The following diagram illustrates the core principle of polymerase-mediated incorporation.
Caption: Incorporation of 5-acetyl-dUTP (dUAc) opposite adenine by a DNA polymerase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PCR Product or Low Yield | 1. Polymerase is inhibited or inefficient. 2. Suboptimal annealing temperature (Tₐ). 3. Incorrect Mg²⁺ concentration. 4. Degradation of modified dNTP. | 1. Switch to a different polymerase known for modified nucleotide incorporation (e.g., KOD XL, T4).[6] 2. Perform a gradient PCR to find the optimal Tₐ. 3. Titrate MgSO₄ concentration (e.g., from 1.5 mM to 4.0 mM). 4. Use fresh, properly stored dUTPAc. Aliquot to avoid freeze-thaw cycles. |
| Smearing or Non-Specific Products | 1. Tₐ is too low. 2. Too much template DNA or polymerase. 3. Primer-dimer formation. | 1. Increase the Tₐ in 2°C increments. 2. Reduce the amount of template DNA and/or enzyme. 3. Redesign primers; consider using a "hot start" polymerase to minimize non-specific amplification. |
| Product is Present, but Downstream Application Fails | 1. Incomplete substitution of the modified base. 2. The modification interferes with the application (e.g., protein binding). | 1. Verify incorporation using LC-MS/MS. If incomplete, ensure no natural dTTP is contaminating the reaction. 2. This is a valid experimental result. The acetyl group may sterically or electronically hinder the interaction. Consider designing controls with different modifications. |
References
- Dziuba, D., et al. (2018). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry. [Link]
- Dziuba, D., et al. (2018). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Publishing. [Link]
- Cahová, H., et al. (2018). Epigenetic Pyrimidine Nucleotides in Competition with Natural dNTPs as Substrates for Diverse DNA Polymerases. ACS Chemical Biology. [Link]
- Cahová, H., et al. (2018). Epigenetic Pyrimidine Nucleotides in Competition with Natural dNTPs as Substrates for Diverse DNA Polymerases.
- Pfurtscher, M., & Marx, A. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research. [Link]
- Pinheiro, V.B., & Holliger, P. (2014). DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides. Current Opinion in Biotechnology. [Link]
- Dziuba, D., et al. (2018). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and –cytosine nucleotides. Synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase.
- Reid, R., et al. (2003). Incorporation of Reporter-Labeled Nucleotides by DNA Polymerases. Journal of Nucleic Acids. [Link]
- Fehlau, M., et al. (2022). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. [Link]
- Sági, J. T., et al. (1974). Modified polynucleotides. I. Investigation of the enzymatic polymerization of 5-alkyl-dUTP-s. Nucleic Acids Research. [Link]
- Vaught, J.D., et al. (2010).
- Vaught, J.D., et al. (2010).
- Momparler, R.L., & Momparler, L.F. (1986). Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase. Journal of Biological Chemistry. [Link]
- Brown, B. J., et al. (1999). The influence of the exocyclic pyrimidine 5-methyl group on DNAse I cleavage and sequence recognition by drugs. Nucleic Acids Research. [Link]
Sources
- 1. Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. The influence of the exocyclic pyrimidine 5-methyl group on DNAse I cleavage and sequence recognition by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigenetic Pyrimidine Nucleotides in Competition with Natural dNTPs as Substrates for Diverse DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
The Sonogashira Coupling with Pyrimidine Halides: A Detailed Guide to Experimental Setup and Protocol
Introduction: The Strategic Importance of Alkynylpyrimidines in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents, most notably in the realm of oncology as kinase inhibitors.[1] The functionalization of this privileged scaffold is therefore of paramount importance in the design and synthesis of novel drug candidates. The Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes, stands out as a pivotal tool in this endeavor.[2][3] This reaction's ability to introduce an alkynyl moiety onto the pyrimidine ring under relatively mild conditions opens up a rich chemical space for structure-activity relationship (SAR) studies and the development of next-generation therapeutics.[4]
This comprehensive application note provides a detailed guide to the experimental setup and execution of the Sonogashira coupling with a focus on pyrimidine halides. We will delve into the mechanistic underpinnings of the reaction to rationalize experimental choices, present detailed, step-by-step protocols for both traditional copper-co-catalyzed and copper-free conditions, and offer a troubleshooting guide to navigate common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the Sonogashira coupling for the synthesis of novel pyrimidine-based compounds.
Mechanistic Considerations: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is crucial for successful experimental design and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and, in the traditional approach, a copper cycle.[5]
The Dual Catalytic Cycles
Figure 1: Simplified catalytic cycles of the Sonogashira reaction.
The palladium cycle is initiated by the oxidative addition of the pyrimidine halide to a low-valent palladium(0) complex, forming a Pd(II)-pyrimidine intermediate.[5] The reactivity of the pyrimidine halide is a critical factor in this step, with the general trend being I > Br > Cl >> F, which is inversely correlated with the carbon-halogen bond strength.[6] The position of the halogen on the electron-deficient pyrimidine ring also plays a significant role, with the general order of reactivity being C4(6) > C2 > C5.[6]
The copper cycle serves to activate the terminal alkyne.[7] In the presence of a base, a copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper(I) acetylide.[5] This species then undergoes transmetalation with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the palladium complex, which yields the desired alkynylpyrimidine product and regenerates the active Pd(0) catalyst.[2]
Copper-Free Sonogashira Coupling: A Cleaner Alternative
While the copper co-catalyst enhances the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling.[7] This side reaction can be particularly problematic when working with valuable or complex alkynes. To circumvent this issue, copper-free Sonogashira protocols have been developed.[8][9] In these systems, a strong organic or inorganic base is typically employed to facilitate the deprotonation of the alkyne, which then directly interacts with the palladium complex.[10]
Experimental Setup: A Guide to Reagents and Conditions
The success of a Sonogashira coupling reaction hinges on the careful selection of several key components. The following table provides an overview of common choices for each parameter, with a focus on their application to pyrimidine halides.
| Component | Common Choices | Rationale and Considerations for Pyrimidine Halides |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are widely used and commercially available.[10] For less reactive chloropyrimidines, more active catalysts generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ with specialized ligands may be necessary.[3] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, cataCXium A | Triphenylphosphine (PPh₃) is a standard ligand.[11] Bulky and electron-rich phosphine ligands like P(t-Bu)₃ and XPhos can enhance the rate of oxidative addition, particularly for brominated and chlorinated pyrimidines.[3][10] |
| Copper Co-catalyst | CuI | Typically used in catalytic amounts (1-10 mol%).[12] Essential for the traditional Sonogashira mechanism but can be omitted in copper-free protocols. |
| Base | Et₃N, DIPEA, DIPA, Cs₂CO₃, K₂CO₃, K₃PO₄ | Amine bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common and can often serve as the solvent.[12] Inorganic bases such as cesium carbonate (Cs₂CO₃) are frequently used in copper-free systems.[13] |
| Solvent | THF, DMF, Acetonitrile, 1,4-Dioxane, Toluene | The choice of solvent depends on the solubility of the substrates and the reaction temperature. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[12] |
| Temperature | Room Temperature to 100 °C | Iodopyrimidines often react at room temperature, while bromo- and chloropyrimidines typically require heating.[7] |
Detailed Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of pyrimidine halides. Optimization of these conditions for specific substrates is highly recommended.
Protocol 1: Traditional Copper-Co-catalyzed Sonogashira Coupling
This protocol is suitable for the coupling of iodo- and bromopyrimidines with a variety of terminal alkynes.
Figure 2: General experimental workflow for the Sonogashira coupling.
Materials:
-
Halopyrimidine (1.0 eq.)
-
Terminal alkyne (1.1-1.5 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N, 2.0-3.0 eq.)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the halopyrimidine, palladium catalyst, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylpyrimidine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is particularly useful for coupling chloropyrimidines or when alkyne homocoupling is a significant issue.
Materials:
-
Halopyrimidine (1.0 eq.)
-
Terminal alkyne (1.2-1.5 eq.)
-
Palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like XPhos, 2-5 mol%)
-
Inorganic base (e.g., Cs₂CO₃, 2.0 eq.)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the halopyrimidine, palladium catalyst, ligand, and inorganic base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: A Survey of Reaction Conditions
The following table summarizes a selection of reported Sonogashira coupling conditions for various pyrimidine halides, providing a practical reference for experimental design.
| Pyrimidine Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT - 80 | - | [12] |
| 2-Benzyloxy-5-bromopyrimidine | Various aryl & aliphatic alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 85-94 | [2] |
| 5-Iodo-6-methyluridine | Various terminal alkynes | Pd catalyst / CuI | - | DMF | RT | Good | [2] |
| 4-Chloro-5-iodopyrimidin-2-amine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | - | [1] |
| 2,4-Diamino-5-bromopyrimidine | Trimethylsilylacetylene | PdCl₂(dppf) | Et₃N | THF | 60 | - | Org. Prep. Daily |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Inappropriate reaction conditions (temp., base, solvent) | - Use a fresh batch of catalyst and high-purity, anhydrous reagents and solvents.- Ensure thorough degassing of the reaction mixture.- Screen different catalysts, ligands, bases, and solvents.- For bromides and chlorides, increase the reaction temperature. |
| Catalyst Decomposition (Black Precipitate) | - Presence of oxygen- Impurities in reagents or solvent- Inappropriate solvent choice | - Maintain a strictly anaerobic environment.- Use purified reagents and solvents.- Consider changing the solvent; for example, some have anecdotally found THF to promote palladium black formation. |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen in copper-catalyzed reactions | - Ensure a strictly inert atmosphere.- Switch to a copper-free protocol.- Add the alkyne slowly to the reaction mixture. |
| Dehalogenation of the Pyrimidine | - Harsh reaction conditions (high temperature, strong base) | - Use a milder base.- Lower the reaction temperature and extend the reaction time. |
| Reaction Stalls | - Catalyst deactivation | - Add a fresh portion of the catalyst.- Ensure all components are anhydrous and the system is inert. |
Conclusion
The Sonogashira coupling of pyrimidine halides is a robust and highly effective method for the synthesis of alkynylpyrimidines, which are valuable building blocks in drug discovery. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to troubleshooting are key to achieving high yields and reproducible results. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
- A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. (URL not available)
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [Link]
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. [Link]
- Sonogashira coupling - Wikipedia. [Link]
- Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64.
- Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC - NIH. [Link]
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. [Link]
- Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF - ResearchG
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]
- Sonogashira Coupling - Organic Chemistry Portal. [Link]
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. [Link]
- Sonogashira Coupling - Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Approach to the Synthesis and Purification of 5-Acetylpyrimidine
Abstract: 5-Acetylpyrimidine is a pivotal heterocyclic ketone serving as a versatile building block in the synthesis of a wide array of biologically active molecules, including agrochemicals and pharmaceuticals. Its strategic importance necessitates a robust, scalable, and economically viable manufacturing process. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound via a classical enaminone-based cyclization strategy. Furthermore, a detailed methodology for purification by recrystallization is presented, ensuring high purity suitable for downstream applications in research and drug development. This document is designed to bridge the gap between laboratory-scale synthesis and pilot-plant production, offering critical insights into process optimization and safety considerations.
Introduction and Strategic Importance
This compound, with the chemical formula C₆H₆N₂O, is a key intermediate characterized by a pyrimidine ring substituted with an acetyl group at the C-5 position. This specific arrangement of functional groups—a nucleophilic pyrimidine core and an electrophilic acetyl moiety—renders it a highly valuable synthon for constructing more complex molecular architectures. Its application is prominent in the development of kinase inhibitors, agricultural fungicides, and other specialty chemicals.
The primary challenge in its production lies in achieving high yield and purity on a large scale while maintaining cost-effectiveness and operational safety. The protocol detailed herein is based on a well-established synthetic route that proceeds through an enaminone intermediate, which is then cyclized with formamide. This method is chosen for its reliability, use of readily available starting materials, and proven scalability.
Large-Scale Synthesis Protocol
The synthesis is a two-step, one-pot process involving the formation of an enaminone intermediate followed by cyclization to form the pyrimidine ring.
Principle of the Synthesis
The core of this synthesis is a condensation reaction. First, 3-(Dimethylamino)-1-(1,3-dioxolan-2-yl)prop-2-en-1-one (a protected form of an enaminone) is reacted with acetylacetone in the presence of a base. The resulting intermediate is not isolated but is directly cyclized with formamide, which serves as the source of the N1-C2 and N3 atoms of the pyrimidine ring, to yield this compound. This approach is efficient as it minimizes intermediate workups and purification steps. Enaminones are widely recognized as powerful building blocks for a variety of heterocyclic systems, including pyrimidines and pyrazoles.[1][2][3]
Materials and Reagents
| Reagent/Material | Grade | CAS No. | Supplier Example | Notes |
| Acetylacetone | Reagent Grade, ≥99% | 123-54-6 | Sigma-Aldrich | Corrosive, handle with care. |
| Dimethylformamide dimethyl acetal (DMF-DMA) | Synthesis Grade, ≥97% | 4637-24-5 | TCI Chemicals | Moisture sensitive, flammable. |
| Formamide | ACS Reagent, ≥99.5% | 75-12-7 | Fisher Scientific | Teratogen, handle in a fume hood. |
| Sodium Methoxide (NaOMe) | 30% solution in Methanol | 124-41-4 | Acros Organics | Corrosive and flammable. |
| Toluene | Anhydrous, 99.8% | 108-88-3 | VWR | Flammable, irritant. |
| Ethyl Acetate | ACS Grade | 141-78-6 | BDH Chemicals | Flammable. |
| Hexanes | ACS Grade | 110-54-3 | Macron Fine Chemicals | Flammable. |
Step-by-Step Synthesis Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves, is mandatory.
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and an addition funnel. Ensure the system is inert by purging with dry nitrogen.
-
Initial Charge: Charge the reactor with acetylacetone (1.00 kg, 10.0 mol, 1.0 equiv) and toluene (5.0 L). Begin stirring at 200 RPM.
-
Enaminone Formation: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.31 kg, 11.0 mol, 1.1 equiv) dropwise via the addition funnel over 60 minutes. An exotherm is expected; maintain the internal temperature below 40°C using the reactor jacket.
-
Causality Note: DMF-DMA reacts with the active methylene group of acetylacetone to form the enaminone intermediate, (E)-3-(dimethylamino)-4-oxopent-2-enal. This step activates the substrate for the subsequent cyclization. Using a slight excess of DMF-DMA ensures complete conversion of the acetylacetone.
-
-
Reaction Monitoring (Optional): After the addition is complete, stir the mixture at room temperature for 2 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes, visualizing with UV light. The disappearance of the acetylacetone spot indicates completion.
-
Cyclization Step: Add formamide (2.25 kg, 50.0 mol, 5.0 equiv) to the reaction mixture.
-
Causality Note: Formamide serves as the nitrogen source for the pyrimidine ring. A large excess is used to drive the reaction to completion and act as a solvent at higher temperatures.
-
-
Base Addition: Slowly add sodium methoxide (30% in methanol, 360 g, 2.0 mol, 0.2 equiv) to the mixture.
-
Causality Note: Sodium methoxide acts as a catalyst for the cyclization reaction, promoting the condensation and ring closure.
-
-
Heating and Reflux: Heat the reaction mixture to a gentle reflux (approx. 110-120°C) and maintain for 8-12 hours. During this period, methanol and dimethylamine are evolved and pass through the condenser.
-
Work-up and Isolation: a. Cool the reactor to room temperature. b. Transfer the dark reaction mixture to a separatory funnel and wash with water (2 x 5 L) to remove excess formamide and salts. c. Wash the organic layer with brine (2 L). d. Dry the organic (toluene) layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a dark oil or semi-solid.
Synthesis Data Summary
| Parameter | Value |
| Acetylacetone (Input) | 1.00 kg (10.0 mol) |
| DMF-DMA (Input) | 1.31 kg (11.0 mol) |
| Formamide (Input) | 2.25 kg (50.0 mol) |
| Reaction Temperature | 110-120°C |
| Reaction Time | 8-12 hours |
| Expected Crude Yield | ~1.0 - 1.2 kg (82-98%) |
Synthesis Workflow Diagram
Caption: Workflow for the large-scale synthesis of crude this compound.
Large-Scale Purification Protocol
Recrystallization is the most effective and economical method for purifying this compound on a large scale.[4] The key is selecting an appropriate solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Principle of Recrystallization
This process relies on the differences in solubility between the desired compound and impurities in a chosen solvent system. The crude product is dissolved in a minimum amount of a hot solvent mixture. As the solution cools slowly, the solubility of the this compound decreases, causing it to crystallize out of the solution, leaving the more soluble impurities behind in the mother liquor.
Step-by-Step Purification Protocol
-
Solvent Selection: A mixture of ethyl acetate and hexanes is an effective solvent system. Ethyl acetate is a good solvent, while hexane acts as an anti-solvent.[5] Common solvent pairs like ethanol-water or acetone-water can also be effective.[4][6]
-
Dissolution: Transfer the crude this compound (~1.0 kg) into a clean, appropriately sized reactor. Add a minimum amount of hot ethyl acetate (start with ~2.0 L) and heat to 60-70°C with stirring until the solid is fully dissolved. The goal is to create a saturated solution.
-
Decolorization (If Necessary): If the solution is highly colored, add activated charcoal (2% w/w, ~20 g) and stir at 60-70°C for 15-20 minutes.
-
Causality Note: Activated charcoal has a high surface area and adsorbs colored, high-molecular-weight impurities.
-
-
Hot Filtration: If charcoal was used, perform a hot filtration through a pad of celite to remove the charcoal. This step must be done quickly to prevent premature crystallization. Pre-heating the filtration funnel is recommended.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature without agitation. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, further cool the mixture to 0-5°C in an ice bath for at least 2 hours to maximize product precipitation.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a large Büchner funnel. Wash the filter cake with a small amount of cold (0-5°C) 1:2 ethyl acetate/hexanes mixture to remove any residual mother liquor.[4]
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be a pale yellow to off-white crystalline solid.
Purification Data Summary
| Parameter | Value |
| Crude Input | ~1.0 kg |
| Recrystallization Solvent | Ethyl Acetate / Hexanes |
| Expected Recovered Yield | ~0.85 - 1.0 kg (85-90% recovery) |
| Expected Purity (by HPLC) | ≥99.0% |
| Melting Point | 74-76°C |
Purification Workflow Diagram
Caption: Workflow for the large-scale purification of this compound.
Characterization of Final Product
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Pale yellow to off-white crystalline solid.
-
Melting Point: 74-76°C.
-
¹H NMR (400 MHz, CDCl₃): δ 9.42 (s, 1H), 9.25 (s, 2H), 2.75 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 196.8, 161.5, 158.2, 125.4, 26.9.
-
Purity (HPLC): ≥99.0% area.
Conclusion
This application note provides a detailed, robust, and scalable protocol for the synthesis and purification of this compound. By explaining the rationale behind key procedural steps, this guide empowers researchers and process chemists to not only replicate the synthesis but also to troubleshoot and adapt it to their specific scale and equipment. The described method, utilizing common industrial reagents and purification techniques, represents an efficient pathway to obtaining high-purity this compound, a critical starting material for numerous applications in the pharmaceutical and agrochemical sectors.
References
- Kul’nevich, V. G., et al. (1991). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. Arkivoc.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Al-Warhi, T., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules.
- Reddit r/chemistry Community Discussion. (2024). What's the best solvent to remove these crystals and recrystallize it?
- University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization, Filtration and Melting Point.
- Reddit r/Chempros Community Discussion. (2023). Go-to recrystallization solvent mixtures.
- Gomaa, A. M. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules.
- Mamedova, A. F., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: An Indian Journal.
- ResearchGate. (2015). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. reddit.com [reddit.com]
- 6. Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Functionalized Thieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purines found in DNA and RNA.[1][2] This structural similarity allows it to interact with a wide array of biological targets, leading to its incorporation into compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Notably, this scaffold is a cornerstone in the development of kinase inhibitors, which are crucial in targeted cancer therapy.[4][5][6]
This guide provides an in-depth overview of the prevailing synthetic strategies for creating functionalized thieno[2,3-d]pyrimidines, offers a detailed, field-tested experimental protocol, and discusses the rationale behind key procedural choices.
Synthetic Strategies: Building the Core Structure
The construction of the thieno[2,3-d]pyrimidine scaffold can be broadly approached in two ways:
-
Thiophene Ring First: Building the thiophene ring and subsequently annulating the pyrimidine ring onto it. This is the most common and versatile approach.[7][8]
-
Pyrimidine Ring First: Synthesizing from a pre-formed pyrimidine ring. This route is less common but offers unique substitution patterns.[7][9]
Our focus will be on the first and more prevalent strategy, which hinges on the highly efficient Gewald aminothiophene synthesis .
The Gewald Reaction: A Cornerstone of Thiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that efficiently produces a polysubstituted 2-aminothiophene, the essential precursor for our target scaffold.[8][10]
Causality Behind the Choice: The power of the Gewald reaction lies in its convergence and efficiency. It combines three simple starting materials—a ketone or aldehyde, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur—in the presence of a base to rapidly assemble the thiophene core.[10] This avoids lengthy, linear synthesis routes and allows for the introduction of diversity at the future C5 and C6 positions of the thieno[2,3-d]pyrimidine system.
A general workflow for this approach is visualized below:
Caption: General workflow for thieno[2,3-d]pyrimidine synthesis.
Pyrimidine Ring Annulation and Functionalization
Once the 2-aminothiophene intermediate is secured, the pyrimidine ring is formed. A common method involves cyclization with a one-carbon source like formamide or formic acid to yield a thieno[2,3-d]pyrimidin-4-one.[11][12]
To introduce diverse functionalities, particularly at the C4 position which is crucial for kinase interaction, a subsequent chlorination/amination sequence is employed.[10][13]
-
Chlorination: The thieno[2,3-d]pyrimidin-4-one is treated with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), to produce the highly reactive 4-chloro intermediate.[10][13]
-
Nucleophilic Substitution: This activated intermediate readily undergoes nucleophilic aromatic substitution with a wide range of amines, allowing for the introduction of various side chains to explore structure-activity relationships (SAR).[7][13]
Microwave-Assisted Synthesis: For many of these steps, particularly the final amination, microwave irradiation has proven highly effective. It dramatically reduces reaction times from hours to minutes and often improves yields, making it a preferred method for library synthesis in drug discovery settings.[7][14]
Detailed Experimental Protocol: Synthesis of 4-Anilino-Substituted Thieno[2,3-d]pyrimidines
This protocol details a reliable three-step synthesis adapted from methodologies reported in the literature, which is broadly applicable for generating a library of C4-substituted analogs.[7][14]
Workflow Overview
Caption: Three-step protocol for N-aryl thienopyrimidines.
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
-
Rationale: This step builds the foundational thiophene ring. Cyclohexanone provides the carbon backbone for what will become the fused saturated ring. Triethylamine is used as a mild organic base to catalyze the condensation without requiring harsh conditions or heating.[7] The reaction is typically performed at room temperature.[7]
-
Procedure:
-
To a 100 mL round-bottom flask, add cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (10 mmol, 1.0 eq).
-
Add 20 mL of ethanol as the solvent and stir to create a suspension.
-
Slowly add triethylamine (10 mmol, 1.0 eq) dropwise to the stirring mixture at room temperature.
-
Continue stirring at room temperature for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Filter the solid product using a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene intermediate as a solid. Typical yields range from 70-85%.
-
Step 2: Synthesis of (E)-N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylformimidamide
-
Rationale: This step activates the 2-amino group for the subsequent cyclization. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both a reagent and solvent, forming a dimethylformimidamide intermediate.[7] Microwave irradiation is employed here to significantly accelerate the reaction, providing the product in minutes with high yield.[14]
-
Procedure:
-
In a microwave reaction vessel, combine the 2-aminothiophene from Step 1 (10 mmol, 1.0 eq) and DMF-DMA (25 mmol, 2.5 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 70°C (200 W) for 20 minutes.
-
After cooling, the product typically crystallizes directly from the reaction mixture.
-
Collect the solid by filtration and wash with a small amount of cold ether or hexane. The product is often pure enough for the next step without further purification. Expect yields of 90-95%.[7]
-
Step 3: Synthesis of N-Phenyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-amine (Cyclization via Dimroth Rearrangement)
-
Rationale: This is the key pyrimidine ring-forming step. The amidine intermediate reacts with an aniline (or other primary amine) in an acid-catalyzed condensation, which proceeds via a Dimroth rearrangement mechanism to yield the thermodynamically stable N-substituted product.[7][14] Acetic acid serves as both the catalyst and solvent. Again, microwave heating provides a rapid and efficient transformation.[7]
-
Procedure:
-
In a microwave reaction vessel, place the amidine intermediate from Step 2 (4.0 mmol, 1.0 eq) and the desired aniline (e.g., aniline itself, 4.4 mmol, 1.1 eq).
-
Add glacial acetic acid (8 mL) as the solvent and catalyst.
-
Seal the vessel and irradiate in a microwave reactor at 120°C (300 W) for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.
-
Neutralize the solution by slowly adding aqueous sodium bicarbonate until effervescence ceases.
-
The product will precipitate as a solid. Collect it by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final compound.
-
Data Presentation and Characterization
The successful synthesis of these compounds must be confirmed through rigorous analytical techniques. Below is a table summarizing typical yields and characterization data for a representative compound, N-phenyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-amine, based on reported literature.[7]
| Compound | R Group | M.P. (°C) | Yield (%) | ¹H NMR (400 MHz, DMSO-d₆) δ ppm | ¹³C NMR (100 MHz, DMSO-d₆) δ ppm | MS (ESI) m/z |
| Example | Phenyl | 157-158 | ~50% | 8.41 (s, 1H), 8.20 (s, 1H, NH), 7.66 (d, 2H), 7.36 (t, 2H), 7.10 (t, 1H), 3.23 (t, 2H), 2.85 (t, 2H), 1.80 (m, 4H) | 166.3, 155.0, 152.4, 139.1, 130.6, 128.4, 124.6, 123.4, 122.2, 116.2 | [M+H]⁺: 296 |
Note: NMR and MS data are representative and should be acquired for each synthesized compound to confirm its identity and purity. The specific shifts and patterns will vary with substitution.
Applications in Drug Discovery
The functionalized thieno[2,3-d]pyrimidine scaffold is a validated pharmacophore in modern drug discovery. Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[5]
-
VEGFR-2 Inhibitors: Many derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6]
-
EGFR Inhibitors: The scaffold has been utilized to develop inhibitors against Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to first-generation therapies in non-small cell lung cancer.[15]
-
Broad Anticancer Activity: Beyond specific kinases, these compounds have demonstrated cytotoxic effects against a range of cancer cell lines, including breast, colon, and liver cancer.[4][6]
The synthetic accessibility and the ease of introducing diversity at the C4-position make this scaffold an ideal starting point for library synthesis and hit-to-lead optimization campaigns in oncology and other therapeutic areas.
References
- Guo, Y., Wang, L., Wei, Y., Chen, Y., Zhan, Y., & Zhang, H. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
- Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Zahabi, H. S. A., Al-Warhi, T., Al-Hazani, A. A., & El-Koussi, W. M. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules.
- Thakur, A., & Kumar, K. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry.
- Gaber, H. M., Abdel-Ghany, H. A., & Cho, H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- Guo, Y., Wang, L., Wei, Y., Chen, Y., Zhan, Y., & Zhang, H. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate.
- Eissa, I. H., Ezzat, M. W., Al-Ghorbani, M., El-Gamal, M. I., & Kaed, E. A. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
- Ogura, H., Itoh, T., & Iida, K. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi.
- Younis, E. M., El-Gendy, M. S. A., & El-Koussi, W. M. (2020). Synthesis of thieno[2,3-d]pyrimidines 2 and 3. ResearchGate.
- Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry.
- Wang, Z., Zhang, J., Li, Y., Wang, C., & Zhang, H. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Emary, T. I. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
- Gangapuram, M., Battini, N., & Eadlapalli, S. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. ResearchGate.
- Al-Warhi, T., Al-Hazani, A. A., El-Koussi, W. M., & El-Sayed, N. N. E. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Scientific Reports.
- Kumar, D., Kumar, N. M., Sundaree, S., Johnson, E. O., & Shah, K. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry.
- Guo, Y., Wang, L., Wei, Y., Chen, Y., Zhan, Y., & Zhang, H. (2023). Route for synthesizing compound XI containing thieno[2,3-d]pyrimidine. ResearchGate.
- Gangapuram, M., Battini, N., & Eadlapalli, S. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. ResearchGate.
- Younis, E. M., El-Gendy, M. S. A., & El-Koussi, W. M. (2020). Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate.
- Zhang, Y., Chen, Z., Wang, Y., Zhang, Y., Li, J., & Li, Y. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Pyrimidine-5-Carbonitrile Derivatives in Anticancer Research
Introduction: The Pivotal Role of Pyrimidine-5-Carbonitrile Scaffolds in Oncology
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of nucleic acids and is prevalent in a vast array of biologically active molecules. Within the diverse landscape of medicinal chemistry, pyrimidine-5-carbonitrile derivatives have emerged as a particularly promising class of compounds in the relentless pursuit of novel anticancer agents.[1][2] Their structural versatility allows for multi-point modifications, enabling the fine-tuning of physicochemical properties and biological activities. This adaptability has led to the development of potent inhibitors targeting key oncogenic signaling pathways.[3][4][5][6][7][8][9][10][11][12]
These derivatives have demonstrated remarkable efficacy against a range of human cancer cell lines by inhibiting critical enzymes such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in tumor growth, proliferation, and inflammation.[3][5][6][7] The suppression of the EGFR protein kinase is a well-established and promising strategy in cancer therapy. Similarly, the inhibition of COX-2 is recognized as a valuable approach to cancer treatment due to its role in promoting apoptotic resistance and other cancer-promoting behaviors.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis, characterization, and biological evaluation of pyrimidine-5-carbonitrile derivatives for anticancer research. The methodologies presented herein are grounded in established scientific principles and aim to provide a self-validating framework for the generation of robust and reproducible data.
I. Synthesis of Pyrimidine-5-Carbonitrile Derivatives: A Step-by-Step Protocol
The synthesis of the pyrimidine-5-carbonitrile core is often achieved through a multicomponent reaction, such as the Biginelli reaction, which offers an efficient route to this key intermediate.[3] Subsequent modifications can then be introduced to build a library of diverse derivatives.
Protocol 1: Synthesis of the Precursor 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Compound 1)
This protocol is based on a reported one-pot Biginelli reaction.[3]
Materials:
-
4-fluorobenzaldehyde
-
Ethyl cyanoacetate
-
Thiourea
-
Anhydrous potassium carbonate (K₂CO₃)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 4-fluorobenzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1 equivalent) in absolute ethanol.
-
Add anhydrous potassium carbonate (2 equivalents) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 7 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure precursor compound.
Protocol 2: Synthesis of S-Alkylated Derivatives (General Procedure)
This protocol describes the alkylation of the thiol group of the precursor.[3]
Materials:
-
6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Compound 1)
-
Appropriate benzyl chloride derivatives (e.g., 4-chlorobenzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve the precursor (1 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add anhydrous potassium carbonate (1.5 equivalents) and the respective benzyl chloride derivative (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Allow the reaction to warm to room temperature and continue stirring overnight.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of 4-Chloro Derivatives (General Procedure)
This protocol details the chlorination of the 4-oxo group.[3]
Materials:
-
S-alkylated derivative from Protocol 2
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Carefully add the S-alkylated derivative (1 equivalent) to an excess of phosphorus oxychloride in a round-bottom flask.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro derivative.
Protocol 4: Synthesis of Final Aminated Derivatives (General Procedure)
This protocol describes the final nucleophilic substitution at the 4-position.[3]
Materials:
-
4-chloro derivative from Protocol 3
-
Various secondary amines (e.g., morpholine, piperidine)
-
Dry benzene or another suitable aprotic solvent
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the 4-chloro derivative (1 equivalent) in dry benzene.
-
Add the desired secondary amine (2 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final pyrimidine-5-carbonitrile derivative.
II. Characterization of Synthesized Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Standard analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To identify functional groups. | Disappearance of the N-H band after chlorination; appearance of characteristic C-N and C=N stretching frequencies.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To determine the chemical structure and connectivity of atoms. | Appearance of new signals corresponding to the introduced alkyl and amino groups; characteristic shifts for the pyrimidine ring protons and carbons.[3] |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of the target derivative. |
| Elemental Analysis | To determine the elemental composition (C, H, N). | The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values. |
III. Biological Evaluation: Assessing Anticancer Activity
A tiered approach to biological evaluation, starting with in vitro assays and progressing to more complex models, is recommended to thoroughly assess the anticancer potential of the synthesized derivatives.[13][14][15][16]
In Vitro Anticancer Screening
The initial step involves screening the compounds for their cytotoxic activity against a panel of human cancer cell lines.[15][16]
Protocol 5: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7, A549)[5][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized pyrimidine-5-carbonitrile derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Treat the cells with various concentrations of the compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]
| Compound | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Erlotinib (Reference) | >10 | >10 | >10 | >10 |
| Compound 11b | 3.37 | 3.04 | 4.14 | 2.4 |
| Data adapted from a study on pyrimidine-5-carbonitrile derivatives.[5][6] |
Mechanism of Action Studies
Once promising compounds with significant cytotoxic activity are identified, further studies are necessary to elucidate their mechanism of action.
Protocol 6: Kinase Inhibition Assay (e.g., EGFR, PI3K)
This assay measures the ability of the synthesized compounds to inhibit the activity of specific kinases.[5][6][8][10]
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3K)
-
Kinase substrate
-
ATP
-
Synthesized compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Add serial dilutions of the synthesized compounds or a known inhibitor (e.g., erlotinib) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
| Compound | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) |
| Compound 11b | 0.09 | 4.03 |
| Data adapted from a study on pyrimidine-5-carbonitrile derivatives.[5][6] |
Protocol 7: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the compounds on the cell cycle progression of cancer cells.[3][5][6]
Materials:
-
Cancer cells treated with the synthesized compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cancer cells with the IC₅₀ concentration of the compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 8: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5][6]
Materials:
-
Cancer cells treated with the synthesized compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with the IC₅₀ concentration of the compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
IV. Visualizing Key Concepts
General Synthetic Workflow
Caption: EGFR signaling pathway and its inhibition.
Conclusion
The pyrimidine-5-carbonitrile scaffold represents a highly valuable platform for the design and development of novel anticancer agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this promising class of compounds. By systematically synthesizing and evaluating new derivatives, the scientific community can continue to make significant strides in the ongoing fight against cancer.
References
- El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(38), 26785-26804. [Link]
- Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(21), 10049-10065. [Link]
- Abdelgawad, M. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(39), 7853-7866. [Link]
- Abdelgawad, M. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed, 33026365. [Link]
- Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
- Mishra, R., et al. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current Drug Discovery Technologies, 19(3), e060122200071. [Link]
- Wiebke, S., et al. (2010). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research, 30(10), 3817-3822. [Link]
- Singh, S., et al. (2023). Potential use of anti-cancer drugs coated scaffolds for local drug delivery in cancer cell lines. Materials Today: Proceedings, 80, 2769-2774. [Link]
- El-Sayed, N. F., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 116, 105335. [Link]
- Sivaraj, C., et al. (2024). Application of Scaffold-Based Drug Delivery in Oral Cancer Treatment: A Novel Approach. Cancers, 16(12), 2256. [Link]
- Wang, Y., et al. (2020). 3D-Printed Degradable Anti-Tumor Scaffolds for Controllable Drug Delivery. Journal of Pharmaceutical Sciences, 109(10), 3055-3062. [Link]
- Parbhane, M., et al. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 8(6), 3326-3333. [Link]
- Rahman, M. M., et al. (2022). Next-Generation 3D Scaffolds for Nano-Based Chemotherapeutics Delivery and Cancer Treatment. Pharmaceutics, 14(10), 2056. [Link]
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
- Fathalla, O. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7481. [Link]
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
- Leiva, L., et al. (2021). Advancement of Scaffold-Based 3D Cellular Models in Cancer Tissue Engineering: An Update. Frontiers in Bioengineering and Biotechnology, 9, 638459. [Link]
- Noble Life Sciences. (n.d.).
- Kumar, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
- El-Gamal, M. I., et al. (2022). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 129, 106173. [Link]
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.
- Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. [Link]
- Kousar, S., et al. (2023). Synthesis of pyrimidine 5-carbonitrile derivatives.
- Zarei, M., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
- El-Damasy, A. K., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry, 94, 103423. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. noblelifesci.com [noblelifesci.com]
- 16. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Acetylpyrimidine in the Development of Novel Antiviral Agents
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including several pivotal antiviral drugs.[1][2] Its structural resemblance to the nucleobases of DNA and RNA makes it an ideal starting point for developing molecules that can interfere with viral replication. This guide focuses on 5-acetylpyrimidine, a versatile derivative whose acetyl group offers a reactive handle for extensive chemical modification. We provide a comprehensive overview of the strategic considerations, synthetic methodologies, and essential in vitro protocols for identifying and characterizing novel antiviral agents derived from this promising scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antiviral therapeutics.
Introduction: The Rationale for this compound as an Antiviral Scaffold
Viruses remain a significant global health threat, necessitating a continuous pipeline of novel antiviral drugs to combat resistance and emerging pathogens.[2] Pyrimidine-based compounds have historically been a fertile ground for antiviral discovery, largely due to their ability to act as nucleoside analogues or to inhibit host or viral enzymes essential for replication.[1][3] Specifically, inhibitors of pyrimidine biosynthesis have shown broad-spectrum antiviral activity by depleting the nucleotide pools required for viral genome synthesis.[4][5][6]
This compound (CAS No. 10325-70-9) emerges as a particularly attractive starting scaffold for several reasons:[7][8]
-
The Pyrimidine Core: It mimics natural nucleobases, increasing the probability of interaction with viral polymerases or other enzymes involved in nucleic acid synthesis.
-
The 5-Position Acetyl Group: This ketone functionality is a versatile chemical handle. It can be readily transformed through reactions like condensation, reduction, or substitution, enabling the creation of large, diverse chemical libraries for screening. This synthetic tractability is crucial for structure-activity relationship (SAR) studies.
-
Potential for Broad-Spectrum Activity: By targeting fundamental cellular processes like pyrimidine biosynthesis or by inhibiting conserved viral enzymes, derivatives have the potential to be effective against a wide range of viruses.[4][6]
This guide outlines a strategic workflow for leveraging this compound, from the synthesis of derivative libraries to hit identification and preliminary mechanism-of-action studies.
Strategic Workflow for Antiviral Discovery
The development of antiviral agents from a core scaffold like this compound follows a logical cascade of experimental stages. The primary goal is to identify compounds that potently inhibit viral replication at non-toxic concentrations.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 10325-70-9|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Acetylpyrimidine Synthesis
Welcome to the technical support center for 5-Acetylpyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of their synthesis reactions. This compound is a critical building block in medicinal chemistry, and its efficient synthesis is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments with confidence.
Introduction: The Challenge of this compound Synthesis
The synthesis of this compound, while achievable through several routes, is often plagued by issues of low yield, competing side reactions, and purification difficulties. The electron-deficient nature of the pyrimidine ring influences its reactivity, and the introduction of the acetyl group requires carefully controlled conditions. This guide provides a structured approach to identifying and solving the most common challenges encountered in the laboratory.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific problems you may encounter during the synthesis of this compound, particularly when using methods involving Grignard reagents or classical cyclization strategies.
Issue 1: Low Yield or Stalled Reaction
Q: My reaction shows low conversion of starting material to this compound, even after extended reaction times. What are the likely causes and how can I fix this?
A: Low conversion is a frequent issue that can typically be traced back to one of four key areas: reagent and catalyst activity, reaction conditions, solvent effects, or the inherent reactivity of your chosen synthetic route.
Troubleshooting Steps:
-
Verify Reagent and Catalyst Quality:
-
Grignard Reagent Integrity: Grignard reactions are the cornerstone of many C-C bond formations. However, these reagents are highly sensitive to moisture and air. A common failure point is the use of a partially degraded Grignard reagent. Always use freshly prepared or recently titrated Grignard reagents. The drawback of this reaction can be a sudden spike in temperature, which can be managed in a continuous flow process.
-
Catalyst Activity: If your synthesis involves a catalyst (e.g., a Lewis acid in a cyclization step), ensure it is active. Some catalysts are hygroscopic or can be poisoned by impurities in the starting materials. Consider using a fresh batch or regenerating a reusable catalyst as per the manufacturer's instructions.[1]
-
Starting Material Purity: Impurities in your pyrimidine substrate or other starting materials can interfere with the reaction. For instance, in Pinner-type syntheses, the purity of the amidine salt is critical, as hydrolysis can prevent effective cyclization.[1]
-
-
Optimize Reaction Conditions:
-
Temperature Control: Temperature is a critical lever. For Grignard additions to pyrimidine systems, reactions are often initiated at low temperatures (e.g., 0 °C or below) to control reactivity and minimize side reactions, before being allowed to warm.[2] Conversely, for cyclization reactions, insufficient heat may be the cause of a stalled reaction. A moderate increase in temperature or a longer reflux time may be necessary.
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. This will provide clear evidence of whether the reaction is slow but progressing, or has completely stalled, allowing you to make informed decisions about extending the reaction time or adjusting conditions.[1]
-
-
Evaluate Solvent Choice:
-
The solvent must be scrupulously dry, especially for organometallic reactions. Use freshly distilled, anhydrous solvents. Ethers like Tetrahydrofuran (THF) or Diethyl Ether are standard for Grignard reactions due to their ability to solvate the magnesium species.
-
Solubility can also be a factor. If your starting materials are not fully dissolved, the reaction will be slow and inefficient. You may need to explore different anhydrous solvent systems to improve solubility.
-
Issue 2: Significant Byproduct Formation
Q: My final product is contaminated with significant impurities. How do I identify and suppress the formation of these side products?
A: Side product formation is often a result of competing reaction pathways. Identifying the structure of the main byproduct is the first step toward mitigating its formation.
Troubleshooting Steps:
-
Identify the Competing Reaction:
-
Hantzsch-type Byproducts: In pyrimidine syntheses that resemble the Biginelli reaction, a common fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when reaction components (e.g., a β-ketoester and an aldehyde equivalent) react via an alternative pathway, especially at higher temperatures.[1]
-
Dihydropyrimidine Formation: The addition of Grignard reagents to pyrimidines can sometimes lead to the formation of stable dihydropyrimidine adducts instead of the desired acetylated product after rearomatization.[2] This outcome can be influenced by the temperature at which the reaction is held and quenched.[2]
-
Self-Condensation: Starting materials like 1,3-dicarbonyl compounds can undergo self-condensation, especially under basic conditions, leading to unwanted oligomeric impurities.[1]
-
-
Modify Conditions to Favor the Desired Pathway:
-
Lower the Temperature: As a rule of thumb, side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly reduce the formation of kinetic byproducts like the Hantzsch DHP.[1]
-
Control Reagent Stoichiometry and Addition: Use a precise stoichiometry of your reagents. Slow, dropwise addition of a highly reactive species like a Grignard reagent into the reaction mixture at a controlled temperature can prevent localized high concentrations that may favor side reactions.[3]
-
Quenching Protocol: For Grignard reactions, the quenching step is crucial. Quenching at low temperatures (0 °C) with a specific reagent (e.g., saturated aqueous ammonium chloride vs. dilute HCl) can determine the final product distribution, influencing whether a dihydropyrimidine intermediate is isolated or converted to the final aromatic product.[2]
-
Data Summary: Grignard Reaction Parameters
The choice of Grignard reagent and reaction conditions can dramatically affect the outcome. The following table summarizes key parameters for the addition of Grignard reagents to a 4-amino-5-cyanopyrimidine substrate, a potential precursor to this compound derivatives.
| Grignard Reagent (RMgX) | Temperature (°C) | Quenching Agent | Primary Product Type | Reference |
| Ethylmagnesium Bromide | 0 → 40 | 1 M HCl | Acetylpyrimidine derivative | [2] |
| Propylmagnesium Chloride | 0 → Room Temp | Sat. aq. NH₄Cl | Dihydropyrimidine | [2] |
| Phenylmagnesium Bromide | 0 → 40 | 1 M HCl | Phenylpyrimidine derivative | [2] |
| Vinylmagnesium Bromide | 40 | Sat. aq. NH₄Cl | Dihydropyrimidine | [2] |
This table illustrates how temperature and quenching conditions can be modulated to favor different product outcomes.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in this compound synthesis.
Caption: A logical workflow for troubleshooting low-yield synthesis reactions.
Experimental Protocol: Grignard Addition to a Cyanopyrimidine Precursor
This protocol is adapted from methodologies for synthesizing pyrimidine ketones and provides a validated starting point for optimization.[2]
Objective: To synthesize a 5-keto-pyrimidine derivative via Grignard addition to a 5-cyanopyrimidine.
Materials:
-
4-Amino-5-cyano-2-methylpyrimidine
-
Ethylmagnesium bromide (3.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-amino-5-cyano-2-methylpyrimidine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add ethylmagnesium bromide (3.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 40 °C. Allow the reaction to stir overnight at this temperature.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding 1 M HCl. Caution: The quench can be exothermic.
-
Hydrolysis: Stir the quenched mixture vigorously for 24 hours at room temperature to ensure complete hydrolysis of the intermediate imine to the ketone.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the pyrimidine core itself? A1: The pyrimidine ring is often constructed via cyclocondensation reactions. The Pinner synthesis and the Biginelli reaction are classical methods for forming the core structure.[1] A common modern approach involves the reaction of urea, triethyl orthoformate, and a β-ketoester like ethyl acetoacetate, followed by cyclization with a base.[4]
Q2: Are there alternatives to Grignard reagents for introducing the acetyl group? A2: Yes, while Grignard reactions are common, other methods exist. For example, a Friedel-Crafts acylation could be considered, although the electron-deficient nature of the pyrimidine ring makes it challenging and often requires highly activated substrates or harsh conditions. Another strategy is the acid-catalyzed hydration of a 5-ethynylpyrimidine precursor, which can be an efficient way to form the acetyl group.[5]
Q3: What safety precautions are essential during this synthesis? A3: Several reagents used in these syntheses are hazardous.
-
Grignard Reagents: Are pyrophoric and react violently with water. Handle under an inert atmosphere in anhydrous conditions.
-
Phosphorus Oxychloride (POCl₃): If used for chlorination steps, POCl₃ is highly corrosive and reacts with water to release HCl gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use freshly opened bottles or test for peroxides before use.
Q4: How can I best purify the final this compound product? A4: Column chromatography on silica gel is the most common method for purification. A gradient elution starting with a non-polar solvent system (e.g., petroleum ether or hexanes) and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane is typically effective. A patent for a related compound specifies using a silica gel column with petroleum ether and dichloromethane.[4] Recrystallization can also be an effective final purification step if a suitable solvent system is found.
References
- Google Patents. (2013). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.
- Komkov, A. V., et al. (1994). Efficient methods for the synthesis of pyrido[2,3-d]pyrimidin-5-ones from 4-amino-5-acetylpyrimidines. ResearchGate.
- Cahová, H., et al. (2015). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. PubMed Central.
- ResearchGate. (1995). New Method of Synthesis of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-Thione and Its Properties.
- DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
- Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- Ashihara, H., & Stasolla, C. (2011). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PubMed Central.
- Williams, H. E. L., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Aminopyrimidines. PubMed Central.
- NIPER, SAS Nagar, India. (2022). Grignard Reagents in Continuous Flow Process.
- Pu, X., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health.
- TSI Journals. (2014). Studies on acetylpyrimidine: A facil one–pot synthesis of condensed pyrimidines.
- ResearchGate. (2022). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs.
- Pharmaffiliates. (n.d.). This compound.
- Royal Society of Chemistry. (2012). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents [patents.google.com]
- 5. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Unexpected Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. Pyrimidine scaffolds are central to numerous pharmaceuticals and bioactive molecules, making their efficient synthesis a critical endeavor. However, the path to pure, high-yield pyrimidines is often complicated by unexpected side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in mechanistic understanding, providing not just solutions but also the scientific reasoning behind them.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to identifying and resolving specific side reactions and experimental setbacks commonly observed in popular pyrimidine synthesis methodologies, such as the Biginelli and Pinner reactions.
Issue 1: A yellow, highly fluorescent byproduct is contaminating my Biginelli reaction.
Q: What is this fluorescent byproduct and how can I prevent its formation?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a competing reaction pathway.[1][2]
Root Cause Analysis and Mitigation Strategies:
| Strategy | Rationale |
| Temperature Control | The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2] |
| Catalyst Selection | The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2] |
| Order of Addition | Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2] |
Experimental Protocol: Minimizing Hantzsch DHP Formation in a Classical Biginelli Reaction
-
To a stirred solution of the aldehyde (10 mmol) and β-ketoester (10 mmol) in ethanol (20 mL), add the chosen acid catalyst (e.g., HCl, 4-5 drops).
-
Stir the mixture at a controlled temperature of 60°C.[1]
-
After 15 minutes, add urea (15 mmol) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for 5 minutes.[1]
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone (DHPM).[1]
Issue 2: Low yield and significant unreacted starting materials are observed.
Q: What are the likely causes of low conversion in my pyrimidine synthesis, and how can I improve the yield?
A: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2][3]
Troubleshooting Workflow for Low Conversion:
Caption: A systematic approach to troubleshooting low yields.
Detailed Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For acid catalysts like HCl, confirm the concentration is appropriate.[1][2] A shift to more robust Lewis acids like FeCl₃ or ZnCl₂ could be beneficial.[4]
-
Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using TLC.[1][2]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1][2][4]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.[2][4]
Issue 3: My crude product from a Biginelli reaction is difficult to purify due to suspected N-acylurea byproducts.
Q: How can I confirm the presence of N-acylureas and prevent their formation?
A: N-acylureas can form as byproducts in the Biginelli reaction, complicating purification. These arise from a competing reaction between the β-ketoester and urea.[1]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[2]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1][2]
Issue 4: I am struggling with side reactions in my Pinner pyrimidine synthesis.
Q: What are the common pitfalls in a Pinner synthesis and how can I avoid them?
A: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]
Preventative Measures:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[2]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[2][5] This can be achieved by using freshly distilled, anhydrous solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1][2]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[5]
Experimental Protocol: A General Procedure for Pinner Pyrimidine Synthesis with Minimized Side Reactions
-
In a flame-dried, three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) and the amidine hydrochloride (10 mmol) in anhydrous ethanol (30 mL).
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[1]
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a Biginelli reaction besides the Hantzsch DHP?
A1: Other common side products include:
-
Knoevenagel Adducts: This results from the condensation of the aldehyde and the β-ketoester and can be a significant byproduct if the subsequent steps of the Biginelli reaction are slow.[1][5]
-
Michael Adducts: The β-ketoester can undergo a Michael addition with the α,β-unsaturated carbonyl intermediate formed during the reaction, leading to open-chain or alternative cyclic byproducts.[4]
-
Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[4][5]
Q2: My reaction seems to stall at the open-chain ureide intermediate. How can I promote the final cyclization?
A2: Failure to cyclize is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen. To mitigate this, you can try increasing the acid catalyst concentration or strength, or increasing the reaction temperature to provide the necessary activation energy for ring closure.[5]
Q3: Can I use aliphatic aldehydes in the Biginelli reaction?
A3: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes can be more prone to self-condensation and other side reactions.[5] The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy for improving yields with aliphatic aldehydes.[5][6]
Q4: My Pinner synthesis is failing. What are the most critical parameters to control?
A4: The Pinner synthesis is highly sensitive to reaction conditions. The most critical parameters are:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts.[5]
-
Temperature Control: Pinner salts can be thermally unstable and may require low temperatures to prevent decomposition.[5]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[5]
Q5: What is the mechanistic difference between the Biginelli and Hantzsch reaction pathways?
A5: The key difference lies in the stoichiometry and the initial condensation step.
Caption: Competing Biginelli and Hantzsch reaction pathways.
In the Biginelli reaction , one equivalent each of the aldehyde, β-ketoester, and urea condense to form the dihydropyrimidinone. The proposed mechanism often involves the formation of an acyliminium ion intermediate. In the Hantzsch reaction , the aldehyde reacts with two equivalents of the β-ketoester and one equivalent of ammonia, typically proceeding through an enamine intermediate, to yield the dihydropyridine.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
Sources
how to prevent N-acylurea byproduct formation in Biginelli reaction
Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting for a common side reaction in the Biginelli synthesis of dihydropyrimidinones (DHPMs): the formation of N-acylurea byproducts. Our goal is to provide you with the mechanistic understanding and practical protocols to enhance the selectivity and yield of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is N-acylurea and why is it forming in my Biginelli reaction?
A1: Understanding the Competing Reaction Pathway
The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form the desired dihydropyrimidinone (DHPM)[1]. The productive pathway is believed to proceed through the acid-catalyzed formation of a key N-acyliminium ion intermediate from the aldehyde and urea. This highly electrophilic species is then attacked by the enol of the β-ketoester, leading to cyclization and the final product[2][3].
However, a competing, non-productive pathway can occur, leading to the formation of an N-acylurea byproduct . This side reaction involves the direct condensation of urea with the β-ketoester. This pathway consumes your starting materials, preventing them from participating in the main Biginelli cyclization, thereby reducing the overall yield of your target DHPM.
The formation of this byproduct is often exacerbated by:
-
Harsh Reaction Conditions: High temperatures or the use of strong, non-selective Brønsted acids (like HCl) can promote various side reactions[4][5].
-
Catalyst Choice: The catalyst plays a pivotal role in dictating which reaction pathway is favored[6][7]. A poorly chosen catalyst may accelerate the byproduct formation more than the desired reaction.
Below is a diagram illustrating the competition between the productive Biginelli pathway and the formation of the N-acylurea byproduct.
}
Q2: My yields are consistently low and purification is difficult. How can I suppress this byproduct?
A2: Strategic Optimization of Catalysis and Reaction Conditions
Low yields and complex purification are classic symptoms of competing side reactions. To suppress N-acylurea formation, a multi-faceted approach focusing on catalyst selection and condition optimization is necessary. The core principle is to select conditions that favor the formation of the N-acyliminium intermediate over the direct reaction of urea and the ketoester.
Key Strategies:
-
Shift from Brønsted to Lewis Acids: While classic protocols use strong Brønsted acids like HCl, modern methods often show higher selectivity with milder Lewis acid catalysts. Lewis acids like Yb(OTf)₃, InCl₃, or ZnCl₂ are particularly effective at activating the aldehyde carbonyl for condensation with urea, selectively promoting the main pathway[8][9].
-
Embrace Solvent-Free Conditions: Many side reactions are promoted by the solvent. Performing the reaction neat (solvent-free) or via mechanochemistry (ball milling) can dramatically increase reactant concentration, shorten reaction times, and improve yields by disfavoring side reactions[10][11][12].
-
Moderate the Temperature: High temperatures can cause urea to decompose into ammonia, which can lead to other byproducts like Hantzsch dihydropyridines[5]. Lowering the reaction temperature, often possible with a highly active catalyst, can significantly improve selectivity.
Below is a troubleshooting workflow to guide your experimental decisions.
}
Q3: Which specific catalysts do you recommend, and what is the evidence for their effectiveness?
A3: Comparative Analysis of Modern Catalytic Systems
The choice of catalyst is arguably the most critical factor in controlling the selectivity of the Biginelli reaction. As discussed, Lewis acids are generally superior to strong Brønsted acids for this purpose. Below is a summary table comparing several effective catalytic systems reported in the literature. Ytterbium triflate [Yb(OTf)₃] is often highlighted for its high activity and selectivity under solvent-free conditions[8].
| Catalyst System | Typical Conditions | Reaction Time | Yield Range (%) | Selectivity Notes & Reference |
| Classical HCl | Ethanol, Reflux | 18-24 h | 20-60 | Prone to significant byproduct formation, especially with sensitive substrates.[4][13] |
| Yb(OTf)₃ | Solvent-free, 95-100 °C | 0.5-2 h | 82-95 | Excellent yields and high selectivity. Catalyst is recyclable but can be expensive.[8] |
| InCl₃ / InBr₃ | Ethanol, Reflux | 2-5 h | 80-95 | Highly effective and generally provides clean reactions with minimal byproducts.[14] |
| FeCl₃ • 6H₂O | Solvent-free, 100-110 °C | 1-1.5 h | 85-98 | Inexpensive, efficient, and environmentally benign catalyst giving high yields. |
| ZnCl₂ | Acetic Acid, RT or Heat | 1-6 h | Moderate-Good | A cost-effective option, often used with a co-solvent/acid for good results.[5][9] |
| Ball Milling | Solvent- & Catalyst-free | 0.5-1 h | >98 | A green, mechanochemical method that provides outstanding yields and purity.[10][11] |
Q4: Can you provide a reliable, step-by-step protocol for a high-selectivity Biginelli reaction?
A4: Field-Proven Protocol using Yb(OTf)₃ under Solvent-Free Conditions
This protocol is adapted from highly-cited literature and is designed to maximize the yield of the desired DHPM while minimizing N-acylurea and other byproducts[8].
Materials & Equipment:
-
Aryl aldehyde (10 mmol, 1.0 equiv)
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 equiv)
-
Urea or Thiourea (15 mmol, 1.5 equiv)
-
Ytterbium(III) triflate [Yb(OTf)₃] (1-2 mol%, e.g., 0.1-0.2 mmol)
-
Round-bottom flask with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Cold water and ethanol for workup
Experimental Procedure:
-
Reactant Setup: To a clean, dry 50 mL round-bottom flask, add the aryl aldehyde (10 mmol), the β-ketoester (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.1 mmol, 1 mol%).
-
Scientist's Note: Using a slight excess of urea helps drive the reaction to completion. The catalyst loading is low, highlighting its high efficiency.
-
-
Reaction: Place the flask in a preheated oil bath at 95-100 °C. Stir the mixture vigorously. The reactants will typically melt and form a homogenous liquid.
-
Causality Check: The solvent-free condition maximizes reactant concentration, accelerating the desired three-component reaction over bimolecular side reactions. The Lewis acid efficiently generates the N-acyliminium intermediate at this moderate temperature.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, dissolve it in ethyl acetate, and spot it on a TLC plate. A typical eluent system is 3:1 Hexane:Ethyl Acetate. The reaction is typically complete within 30-90 minutes, as indicated by the disappearance of the aldehyde spot.
-
Workup and Isolation:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Add 20 mL of cold water to the flask. The product will often precipitate as a solid. Stir the slurry for 10-15 minutes.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol.
-
Characterization: Confirm the structure and purity of the final DHPM product using ¹H NMR, ¹³C NMR, and mass spectrometry. Check for the absence of characteristic signals corresponding to the N-acylurea byproduct.
References
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed. [Link]
- Biginelli reaction. (n.d.). Wikipedia. [Link]
- Patil, R. V., Chavan, J. U., Dalal, D. S., & Shinde, V. S. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches.
- Possible pathways of Biginelli reaction. (n.d.).
- New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). Arkivoc. [Link]
- Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
- The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry. [Link]
- M'hamed, M. O., Alshammari, A., & Lemine, O. M. (2016). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Applied Sciences, 6(12), 414. [Link]
- Biginelli reaction. (n.d.). Name-Reaction.com. [Link]
- Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (2016). Semantic Scholar. [Link]
- Effects of the reaction temperature on the solvent-free model Biginelli.... (n.d.).
- Optimization the reaction conditions for the Biginelli reaction. (n.d.).
- General scheme of Biginelli reaction. (n.d.).
- A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry. [Link]
- Green Protocol for the Synthesis of Catalyst Free Biginelli Products. (2020).
- Catalysts and conditions for Biginelli reaction. (n.d.).
- Biginelli Reaction. (2021). YouTube. [Link]
- Alvim, H. G. O., Pinheiro, D. L. J., de Carvalho-Silva, V. H., et al. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. The Journal of Organic Chemistry, 77(22), 10184–10193. [Link]
- Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]
- Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (n.d.).
- Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. (2024). PubMed Central. [Link]
- N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane. (2025).
- Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis. (2018). Ask this paper | Bohrium. [Link]
- Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane. Organic Chemistry Portal. [Link]
- A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). National Institutes of Health (NIH). [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. jsynthchem.com [jsynthchem.com]
- 14. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Pyrimidine Derivative Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry, and their efficient synthesis is a critical step in the discovery of new therapeutic agents.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory.
Section 1: Troubleshooting Guide for Common Synthetic Routes
This section addresses specific issues that may arise during common catalytic reactions used for pyrimidine synthesis. We will explore the causality behind these problems and provide actionable, field-proven solutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium catalysts are workhorses for C-C bond formation in pyrimidine synthesis.[3] However, challenges such as low reactivity of substrates and catalyst deactivation are common.
Issue 1: Low to No Conversion with (Hetero)Aryl Chlorides
-
Question: My Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid is showing no product formation. I'm using a standard Pd(PPh₃)₄ catalyst. What is the problem?
-
Answer: Aryl and heteroaryl chlorides are often cost-effective starting materials but are significantly less reactive than their bromide or iodide counterparts.[4] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for activating the C-Cl bond.[5] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]
Troubleshooting Steps:
-
Catalyst & Ligand Selection: This is the most critical factor.[5] Switch to a more active catalytic system. Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the oxidative addition step with the aryl chloride.[5] For particularly challenging couplings, specialized ligands may be required.[5]
-
Base Selection: The choice of base is crucial. A weak base may not be sufficient to activate the boronic acid for the transmetalation step.[5] Screen stronger bases like K₃PO₄ or Cs₂CO₃. The base's strength and solubility can significantly impact reaction rates.[3]
-
Solvent System: Ensure your solvent is anhydrous and degassed. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF.[3] The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
-
Issue 2: Protodeboronation of Pyrimidine Boronic Acid
-
Question: I'm observing a significant amount of the corresponding unsubstituted pyrimidine in my Suzuki reaction, indicating my pyrimidine boronic acid is being consumed by a side reaction. How can I prevent this?
-
Answer: This side reaction is known as protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. It is often promoted by the combination of a strong base and the presence of water.[5]
Troubleshooting Steps:
-
Anhydrous Conditions: While some water is often necessary for the activity of certain bases, strive for strictly anhydrous conditions where possible to minimize protodeboronation.[5]
-
Base Optimization: Screen different bases. While a strong base is needed, some may be more prone to causing this side reaction. Consider using a milder base if the coupling still proceeds, or carefully control the stoichiometry.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of this unwanted side reaction.[5]
-
Issue 3: Catalyst Deactivation in Heck Reactions
-
Question: My Heck reaction between a halopyrimidine and a vinyl sulfone is stalling. I suspect catalyst deactivation. What are the likely causes and solutions?
-
Answer: Catalyst deactivation in Heck reactions can occur for several reasons. The acidic HX generated during the catalytic cycle can lead to catalyst decomposition. Additionally, high ligand-to-palladium ratios can sometimes shut down the reaction.[6] The regeneration of the active Pd(0) catalyst is a critical step.[7]
Troubleshooting Steps:
-
Base Selection: The addition of a suitable base is necessary to neutralize the generated acid and regenerate the Pd(0) catalyst.[7] Common bases include triethylamine (Et₃N) or inorganic salts like sodium acetate (NaOAc).[7] If your base is too volatile, consider a higher boiling point option like N-diethyl cyclohexylamine.[6]
-
Ligand:Pd Ratio: Optimize the ligand-to-palladium ratio. While ligands are crucial for catalyst stability and activity, an excessive amount can be detrimental.[6]
-
Catalyst Choice: For challenging substrates, consider more robust catalyst systems, such as those employing XPhos ligands, which have shown success with pyridazinyl chlorides.[6]
-
Temperature: If you are seeing low conversion, a moderate increase in temperature may be necessary. However, be mindful of potential substrate decomposition at higher temperatures.[6]
-
Copper-Catalyzed C-N Coupling (Ullmann Reaction)
The Ullmann reaction is a classical method for forming C-N bonds, essential for synthesizing aminopyrimidines. Modern protocols often use ligands to facilitate the reaction under milder conditions.[8]
Issue: Low or No Product Yield in Ullmann Amination
-
Question: I am attempting to couple an amine with a bromopyrimidine using CuI, but the yield is very low. What factors should I investigate?
-
Answer: Low yields in Ullmann couplings can be attributed to several factors, including an inactive catalyst, an inappropriate ligand, or a suboptimal base. The active catalytic species is often considered to be Cu(I), and ligands play a crucial role in stabilizing the catalyst and facilitating the reaction.[8][9]
Troubleshooting Steps:
-
Catalyst Activity: Ensure you are using a fresh, high-purity copper(I) source (e.g., CuI, CuBr).[8] The copper source may be oxidized or of poor quality.
-
Ligand Screening: The choice of ligand is critical. Screen a variety of ligands from different classes, such as amino acids (e.g., L-proline, N-methylglycine) or phenanthrolines.[8][9] The ligand's role is to stabilize the copper catalyst and promote the reaction.[8]
-
Base Optimization: The base is critical for substrate deprotonation and catalyst turnover.[8] Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8]
-
Solvent and Temperature: Screen different solvents like DMF, Dioxane, or Toluene.[8] While traditional Ullmann reactions required very high temperatures, modern ligand-accelerated protocols can often be run at lower temperatures (e.g., 80-120 °C).[8]
-
Anhydrous Conditions: Ensure that your reaction is set up under strictly anhydrous conditions, as moisture can impede the progress of the reaction.[10]
-
Direct C-H Activation/Functionalization
Direct C-H functionalization is an atom-economical method for creating C-C bonds, avoiding the pre-functionalization of substrates.[11] However, achieving regioselectivity on the electron-deficient pyrimidine ring is a significant challenge.[11][12]
Issue: Poor Regioselectivity in C-H Arylation
-
Question: I am trying to perform a direct C-H arylation on a uracil derivative and getting a mixture of C5 and C6-arylated products. How can I control the selectivity?
-
Answer: Achieving regioselectivity in the C-H activation of pyrimidines is a known challenge due to the presence of multiple C-H bonds with similar reactivity.[11] The choice of catalyst and additives can significantly influence the site of functionalization.
Troubleshooting Steps:
-
Catalyst System Modification: The composition of the catalytic system is key. For example, in the arylation of 1,3-dimethyluracil, using Pd(OAc)₂ with Cs₂CO₃ tends to favor the 5-arylated product. In contrast, adding a stoichiometric amount of CuI to the palladium catalyst can steer the reaction towards the 6-arylated product.[11]
-
Directing Groups: For other arenes, the use of a directing group is a powerful strategy to control regioselectivity.[13] While not always straightforward for simple pyrimidines, this approach can be highly effective for more complex substrates. Pyrimidine-based directing groups have been developed to achieve meta-C-H functionalization on appended arenes.[13]
-
Reaction Conditions: Meticulously control reaction parameters like temperature and solvent, as these can influence the kinetic versus thermodynamic control of the C-H activation step.[14]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader, more general questions about catalyst selection and optimization in pyrimidine synthesis.
Q1: What are the most common methods for synthesizing the pyrimidine core? A1: The most common methods are cyclization reactions. The Biginelli and Pinner reactions are classical and widely used. The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), typically under acidic conditions.[15][16] The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][16] Modern approaches also include multicomponent reactions, which can be catalyzed by various metals or organocatalysts to improve efficiency and sustainability.[2][17][18]
Q2: My Biginelli reaction is giving a low yield with a lot of unreacted starting materials. What should I check first? A2: Low conversion in a Biginelli reaction can be due to several factors.[15]
-
Catalyst Inactivity: Ensure your catalyst is active. Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids are typically used.[2][19] If using a reusable catalyst, it may need regeneration.[15]
-
Reaction Conditions: The reaction may require longer reaction times or a moderate increase in temperature to proceed to completion.[15]
-
Solvent Choice: The solvent can impact reactant solubility. While ethanol is common, other solvents or even solvent-free conditions might improve yields for your specific substrates.[15][19]
-
Purity of Reactants: Impurities in your aldehyde, β-ketoester, or urea can inhibit the reaction.[15][19]
Q3: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid it? A3: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[15]
-
To avoid this:
-
Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[15]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the two pathways.[15]
-
Order of Addition: In some cases, adding the urea last may help minimize its decomposition into ammonia.[15]
-
Q4: How do I choose between a palladium and a copper catalyst for my cross-coupling reaction? A4: The choice depends on the type of bond you are forming and the substrates involved.
-
Palladium catalysts are predominantly used for C-C bond formation (e.g., Suzuki, Heck, Sonogashira) and C-N bond formation (Buchwald-Hartwig amination). They are highly versatile and a vast array of ligands have been developed to tune their reactivity, especially for challenging substrates like aryl chlorides or sterically hindered partners.[3][5][20]
-
Copper catalysts are the classic choice for Ullmann-type couplings, which are particularly useful for forming C-N, C-O, and C-S bonds.[8][21] While palladium can also catalyze these transformations, copper is often more cost-effective and can be advantageous for specific applications, especially in large-scale synthesis.[14][21]
Q5: What is the role of ligands in transition metal-catalyzed pyrimidine synthesis? A5: Ligands are crucial for modulating the properties of the metal catalyst. They play several key roles:
-
Enhance Reactivity: Electron-rich and bulky ligands can increase the electron density on the metal center, promoting the oxidative addition step, which is often rate-limiting, especially with less reactive substrates like aryl chlorides.[5]
-
Improve Stability: Ligands stabilize the metal catalyst, preventing its decomposition (e.g., formation of palladium black) and increasing its turnover number.
-
Control Selectivity: In reactions with multiple potential reaction sites, the steric and electronic properties of the ligand can direct the catalyst to a specific position, controlling regioselectivity.[22][23][24]
-
Facilitate Reductive Elimination: Ligands influence the geometry of the metal complex, which is critical for the final bond-forming reductive elimination step.
Section 3: Data Summaries and Experimental Protocols
Catalyst Performance Comparison in Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Catalytic | Ethanol | Reflux | 4-8 | 70-90 | [19] |
| ZnCl₂ | 10 | Heptane-Toluene | Reflux | 5-6 | 85-95 | [2] |
| FeCl₃ | 1 | Acetonitrile | 25 | 0.5-1 | 90-98 | [19] |
| L-proline | 20 | Acetonitrile | 85 | 12 | 80-92 | [25] |
| Sulfated Zirconia | 50 mg | Neat | 60 | 2-4 | 88-96 | [15] |
This table provides a comparative overview; optimal conditions may vary based on specific substrates.
General Protocol: Optimization of Suzuki-Miyaura Coupling for a Chloropyrimidine
This protocol provides a framework for optimizing the coupling of a chloropyrimidine with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine (1.0 eq), arylboronic acid (1.2-1.5 eq), base (e.g., K₃PO₄, 2.0-3.0 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]
Section 4: Visualizing Experimental Workflows and Mechanisms
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions involving pyrimidines.
Competing Pathways in the Biginelli Reaction
Caption: Diagram illustrating the competition between the desired Biginelli reaction pathway and the Hantzsch side reaction.
References
- Dziadek, S., & Gulea, M. (2018).
- Al-Warhi, T., et al. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Heliyon. [Link]
- (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Ahmad, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Abdel-Maksoud, M. S., et al. (2024).
- Verbitskiy, E. V., et al. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines.
- (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC. [Link]
- Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
- Maji, A., & Maiti, D. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research. [Link]
- Riadi, Y., et al. (2017). Optimization of the Suzuki coupling reaction.
- Chen, G., et al. (2016).
- Nebra, N. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
- Worthing, M. O. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
- (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). PubMed Central. [Link]
- (2024). Troubleshooting a difficult Heck reaction. Reddit. [Link]
- Liu, X., et al. (n.d.). Optimization of the reaction conditions.
- Irrgang, T., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]
- (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Lou, Y., et al. (2020). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
- Sherwood, J. R., et al. (2017).
- (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. MSD Manual Professional Edition. [Link]
- Stadler, A., & Kappe, C. O. (2001). Rapid and Efficient Microwave-Assisted Copper(0)
- (2025). Optimization of the Conditions for Copper-Mediated N -Arylation of Heteroarylamines.
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
- Monnier, F., & Taillefer, M. (2009). Catalytic C C, C N, and C O Ullmann-Type Coupling Reactions: Copper Makes a Difference.
- Hammouda, M. M., et al. (2023).
- Irrgang, T., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. preprints.org [preprints.org]
- 21. researchgate.net [researchgate.net]
- 22. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 25. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing Hantzsch byproduct in pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing the Hantzsch Pyridine Byproduct
Welcome to the technical support center for Hantzsch pyrimidine synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges associated with this powerful reaction, specifically focusing on the undesired formation of the Hantzsch pyridine byproduct. This resource is structured to offer not just procedural steps, but a deeper understanding of the reaction mechanisms to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the Hantzsch pyridine byproduct.
Q1: What is the Hantzsch pyridine byproduct and how is it formed?
The primary product of the Hantzsch synthesis is a 1,4-dihydropyridine (1,4-DHP) derivative.[1][2] The Hantzsch pyridine byproduct is the corresponding oxidized, aromatic pyridine derivative.[1][3] This byproduct forms when the initially synthesized 1,4-DHP undergoes dehydrogenation (oxidation).[2][4] The driving force for this transformation is the formation of a stable aromatic ring.[1] This oxidation can occur in situ during the reaction or during workup and purification.[3]
Q2: Why is the formation of the Hantzsch pyridine byproduct a concern?
The formation of the pyridine byproduct can significantly reduce the yield of the desired 1,4-dihydropyridine product.[1] Furthermore, its structural similarity to the product can make purification challenging, often requiring extensive chromatography. For applications in drug development, where the 1,4-DHP core is often the pharmacologically active moiety (e.g., as calcium channel blockers), the pyridine byproduct is considered an impurity that must be carefully controlled and quantified.[3][5]
Q3: Is the Hantzsch reaction the same as the Biginelli reaction? Do they have similar byproducts?
While both are multi-component reactions that can use similar starting materials (an aldehyde and a β-ketoester), the Hantzsch reaction uses a source of ammonia to form a dihydropyridine, whereas the Biginelli reaction uses urea or thiourea to synthesize dihydropyrimidinones (DHPMs).[6][7] Interestingly, under certain conditions, a competition between the two reactions can occur, and the Hantzsch product can be an unwanted byproduct in a Biginelli synthesis.[8][9][10]
Troubleshooting Guide: Identification and Minimization of the Hantzsch Pyridine Byproduct
This section provides a systematic approach to identifying and mitigating the formation of the Hantzsch pyridine byproduct in your pyrimidine synthesis.
Workflow for Troubleshooting Hantzsch Byproduct Formation
Caption: A logical workflow for identifying and minimizing the Hantzsch pyridine byproduct.
Identification of the Hantzsch Pyridine Byproduct
The first step in troubleshooting is confirming the presence of the pyridine byproduct.
-
Thin-Layer Chromatography (TLC): The pyridine byproduct is typically more polar than the corresponding 1,4-DHP. On a silica gel TLC plate, the byproduct will usually have a lower Rf value. It may also exhibit different fluorescence under UV light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the byproduct. The pyridine derivative will have a mass that is two units less than the desired 1,4-DHP product, corresponding to the loss of two hydrogen atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling difference is the disappearance of the proton at the 4-position and the N-H proton of the dihydropyridine ring. The chemical shifts of the other protons on the ring and substituents will also change upon aromatization.
-
¹³C NMR: The sp³ carbon at the 4-position of the 1,4-DHP will be absent in the pyridine byproduct, and the chemical shifts of the other ring carbons will shift to reflect the aromatic nature of the ring.
-
Minimizing Byproduct Formation During the Reaction
Controlling the reaction conditions is crucial to suppress the in-situ oxidation of the 1,4-DHP.
2.1. Reaction Temperature
-
Causality: Higher temperatures can promote the oxidation of the 1,4-dihydropyridine to the pyridine.[11] The classical Hantzsch synthesis often involves refluxing in ethanol, which can contribute to byproduct formation.[12]
-
Recommendation: Conduct the reaction at a lower temperature. Room temperature reactions, although potentially slower, can significantly reduce the amount of the oxidized byproduct.[13] The use of microwave irradiation has also been explored to reduce reaction times, which may indirectly limit byproduct formation by reducing the overall time the product is exposed to high temperatures.[3]
2.2. Reaction Atmosphere
-
Causality: The oxidation of the 1,4-DHP can be facilitated by atmospheric oxygen.
-
Recommendation: Run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[14] This is particularly important for extended reaction times.
2.3. Choice of Solvent
-
Causality: The solvent can influence the reaction rate and the stability of the 1,4-DHP product.[11]
-
Recommendation: While ethanol is traditional, exploring other solvents may be beneficial.[4] "Green" solvents like water or solvent-free conditions have been shown to be effective and can sometimes lead to higher purity products.[5][14][15]
2.4. Catalyst Selection
-
Causality: The choice of catalyst can significantly impact the reaction's efficiency and selectivity. Some catalysts may inadvertently promote oxidation.
-
Recommendation: While the classical Hantzsch reaction can be performed without a catalyst, modern variations often employ one to improve yields and reaction times.[16] Consider using mild catalysts. For example, p-toluenesulfonic acid (PTSA) has been used effectively in aqueous micelles.[1]
Minimizing Byproduct Formation During Workup and Purification
The 1,4-DHP product can also oxidize during isolation and purification.
-
Causality: Exposure to air and light, as well as harsh acidic or basic conditions during workup, can promote the oxidation of the sensitive 1,4-DHP.
-
Recommendation:
-
Minimize the exposure of the reaction mixture and the isolated product to air and direct light.
-
If an extractive workup is necessary, use degassed solvents and perform the extractions quickly. An aqueous acidic wash can sometimes help in removing the more basic pyridine byproduct.[17]
-
For purification by column chromatography, consider using a less acidic grade of silica gel and run the column as quickly as possible.
-
Impact of Reaction Parameters on Byproduct Formation
| Parameter | High Byproduct Formation | Low Byproduct Formation | Rationale |
| Temperature | High (e.g., reflux) | Room Temperature or slightly elevated | Reduces the rate of oxidation.[11] |
| Atmosphere | Air | Inert (Nitrogen, Argon) | Excludes atmospheric oxygen which can act as an oxidant.[14] |
| Reaction Time | Prolonged | As short as possible | Minimizes the time the product is exposed to reaction conditions that may promote oxidation. |
| Catalyst | Harsh oxidative catalysts | Mild acid or no catalyst | Avoids catalyst-induced dehydrogenation.[1] |
| Workup | Exposure to air/light, harsh pH | Degassed solvents, protection from light | The 1,4-DHP ring is susceptible to oxidation. |
Hantzsch Reaction Mechanism and Byproduct Formation
Caption: The Hantzsch reaction pathway leading to the desired 1,4-dihydropyridine and the subsequent oxidation to the pyridine byproduct.
Experimental Protocols
Protocol 1: Standard Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol is a classical approach and may lead to the formation of the pyridine byproduct.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in anhydrous ethanol.[18]
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 1,4-dihydropyridine.
Protocol 2: Modified Hantzsch Synthesis to Minimize Byproduct Formation
This protocol incorporates modifications to suppress the oxidation to the pyridine byproduct.
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction may take 12-24 hours to reach completion.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water with stirring. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Protect the product from light during drying.
-
Purification: If necessary, purify the product by rapid column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from ethanol.
Protocol 3: Analytical HPLC Method for Quantifying Product and Byproduct
This is an example method and may require optimization for your specific compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the 1,4-DHP and the pyridine byproduct have significant absorbance (e.g., 254 nm).
-
Analysis: The pyridine byproduct, being more polar, will typically have a shorter retention time than the 1,4-DHP. The relative amounts can be determined by integrating the peak areas. For accurate quantification, calibration curves with pure standards of both the product and byproduct should be prepared.
References
- Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- André, L., & Loupy, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(1), 16-34. [Link]
- Optimization of the reaction conditions for the Hantzsch condensation... (n.d.). ResearchGate.
- Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (2003). Organic Process Research & Development, 7(4), 533-538. [Link]
- “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. (2014). Journal of Chemistry, 2014, 1-7. [Link]
- Optimization study for the synthesis of unusual Hantzsch product 2-arylpyridine via Hantzsch reaction. (2016). RSC Advances, 6(90), 87467-87472. [Link]
- Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. (2003). ARKIVOC, 2003(11), 112-117. [Link]
- Hantzsch Pyridine Synthesis. (n.d.). Scribd.
- Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. (2003). ARKIVOC, 2003(11), 112-117. [Link]
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2013).
- Metal-free deformylation strategy enables sustainable Hantzsch-type pyridine synthesis in neat water. (2026). Molecular Diversity. [Link]
- Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. (2015). Chemical Science, 6(5), 2756-2762. [Link]
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2013).
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2013).
- Mechanism of Biginelli vs. Hantzsch competition. (2020). Molecules, 25(17), 3958. [Link]
- Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. (2014). Journal of Molecular Catalysis A: Chemical, 391, 147-154. [Link]
- Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). YouTube.
- Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. (2023). ACS Omega, 8(37), 33869-33880. [Link]
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2009). Green Chemistry, 11(9), 1414-1420. [Link]
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2003). Molecules, 8(1), 16-34. [Link]
- Literature. (n.d.). Organic Chemistry Portal.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2009). Green Chemistry, 11(9), 1414-1420. [Link]
- Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry. (2020). Current Organic Chemistry, 24(13), 1435-1453. [Link]
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). RSC Advances, 7(53), 33457-33465. [Link]
- Structure, Mechanism and Reactivity of Hantzsch Esters. (2004, August 25). Macmillan Group Meeting.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry [iris.unical.it]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis Using Thin-Layer Chromatography (TLC)
Welcome to the technical support center for reaction monitoring in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) as a rapid and effective tool to monitor the progress of their chemical reactions. Here, we address common challenges and provide practical, field-tested solutions to ensure the integrity and success of your synthetic work.
Introduction to TLC in Pyrimidine Synthesis
Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry.[1][2][3] Its simplicity, speed, and cost-effectiveness make it an ideal first-line method for qualitatively monitoring the progress of a reaction, assessing sample purity, and optimizing reaction conditions.[1][4][5][6][7] In pyrimidine synthesis, where starting materials, intermediates, and products often possess differing polarities, TLC provides a visual confirmation of the consumption of reactants and the formation of the desired product.[1]
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (an eluting solvent or solvent mixture).[1][8][9][10] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value).[9][11] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[9][11]
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (mobile phase) for my pyrimidine synthesis reaction?
A1: The key is to find a solvent system that provides good separation between your starting material(s) and your product. An ideal Rf value is typically between 0.2 and 0.8.[1]
-
Start Simple: A good starting point for many pyrimidine derivatives on silica gel plates is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent such as ethyl acetate or methanol.[12][13][14] For instance, a 2:8 mixture of n-hexane and ethyl acetate has been used successfully for some pyrimidine derivatives.[15]
-
Adjust Polarity:
-
For Highly Polar Pyrimidines: If your compounds remain at the baseline even with highly polar solvent systems, consider adding a small amount of a modifier. For basic pyrimidines that may interact strongly with the acidic silica gel, adding a small percentage of triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can improve mobility and reduce streaking.[12][16][17] For acidic compounds, a few drops of acetic acid or formic acid can be beneficial.[13][16][18]
-
Alternative Stationary Phases: If optimizing the mobile phase doesn't provide adequate separation, consider using a different stationary phase. For very polar compounds, reversed-phase TLC plates (e.g., C18-modified silica) with a polar mobile phase (like water/acetonitrile or water/methanol) can be effective.[12][14][16] Alumina plates can also be a good alternative for basic compounds.[17]
Q2: How do I properly spot my reaction mixture on the TLC plate?
A2: Proper spotting is crucial for obtaining clear and well-defined spots.
-
Use a Capillary Tube: Use a fine capillary tube to apply a small, concentrated spot of your reaction mixture onto the pencil-drawn baseline of the TLC plate.[8][13] The spot should be as small as possible, ideally 1-2 mm in diameter, to prevent streaking and overlapping of spots.[1][19]
-
Avoid Overloading: Applying too much sample is a common mistake that leads to streaking and poor separation.[6][8][16][18][20] If you suspect your sample is too concentrated, dilute it before spotting.[6][8][16][19]
-
The "Co-spot": It is highly recommended to use a three-lane spotting pattern:
-
Lane 1: Starting Material
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.[5][21]
-
Lane 3: Reaction Mixture This allows for a direct comparison and helps to confirm if the starting material has been consumed.[5][21] An elongated spot in the co-spot lane can indicate that the starting material and product have very similar Rf values.[5]
-
Q3: My spots are not visible under UV light. What should I do?
A3: While many pyrimidine derivatives are UV-active due to their aromatic nature, some may not be, or their concentration might be too low for UV detection.[16]
-
Increase Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications.[16][22]
-
Use a Staining Agent: If UV light is ineffective, use a chemical stain.[1][8] Since pyrimidines are nitrogen-containing heterocycles, specific stains can be very effective. Some common options include:
-
Iodine Chamber: A simple and often effective method where the plate is exposed to iodine vapor.[16][23] Most organic compounds will form a colored complex with iodine, appearing as brown spots.[16][23] These spots will fade over time, so it's important to circle them with a pencil immediately.[24]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, such as those with double bonds or alcohol functionalities.[25] Compounds will appear as yellow-brown spots on a purple background.[25]
-
Ninhydrin Stain: This is particularly useful for primary and secondary amines, which will appear as pink or purple spots upon heating.[24]
-
p-Anisaldehyde Stain: A versatile stain that can produce a range of colors for different functional groups upon heating.[25]
-
Q4: The reaction appears complete by TLC, but subsequent analysis (e.g., NMR) shows remaining starting material. Why?
A4: This discrepancy can arise from a few factors:
-
Co-elution: The starting material and product may have very similar Rf values in the chosen solvent system, making them appear as a single spot.[4] Try developing the TLC in several different solvent systems to achieve better separation.[4]
-
Detection Limits: TLC is a qualitative technique, and the concentration of the remaining starting material might be below the detection limit of the visualization method used for the TLC plate.[4] More sensitive techniques like NMR can detect smaller quantities.
-
Invisible Starting Material: The starting material may not be UV-active or react with the chosen stain, making it invisible on the TLC plate.[4]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the monitoring of your pyrimidine synthesis.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing Spots | 1. Sample Overloading: Too much sample was applied to the plate.[6][8][16][18][20] 2. Highly Polar/Acidic/Basic Compounds: Strong interactions with the silica gel stationary phase.[8][18][19] 3. Inappropriate Solvent System: The chosen mobile phase is not optimal.[4] 4. Sample Insolubility: The sample did not fully dissolve in the spotting solvent.[4] | 1. Dilute the sample and re-spot.[6][8][16][19] 2. Add a modifier to the mobile phase: a few drops of triethylamine or ammonia for basic compounds[16][18][19], or acetic/formic acid for acidic compounds.[16][18][19] 3. Experiment with different solvent systems to find one that provides better spot definition.[4] 4. Ensure the sample is completely dissolved before spotting.[4] |
| Inconsistent Rf Values | 1. Changes in Mobile Phase Composition: Solvent evaporation can alter the ratio of the mobile phase components.[4] 2. Unsaturated TLC Chamber: The chamber was not properly saturated with solvent vapor.[4] 3. Temperature Fluctuations: Changes in temperature can affect solvent viscosity and vapor pressure.[4] 4. Variation in TLC Plates: Different batches or manufacturers of TLC plates can have slight variations.[4] | 1. Always use freshly prepared mobile phase for each run.[4] 2. Line the TLC chamber with filter paper and allow it to saturate for 15-20 minutes before inserting the plate.[4] 3. Conduct experiments in a temperature-controlled environment.[4] 4. Use TLC plates from the same batch for a series of experiments whenever possible.[4] |
| Spots are Crescent-Shaped | 1. Gouging the Stationary Phase: The capillary tube may have scratched the silica gel during spotting.[18] 2. Polar Spotting Solvent: Using a highly polar solvent to dissolve the sample can cause it to spread in a ring on the baseline.[18] | 1. Spot the plate gently without applying excessive pressure. 2. Use a less polar solvent for sample dissolution if possible. |
| Uneven Solvent Front | 1. Damaged TLC Plate: The bottom edge of the plate may be chipped.[19] 2. Plate Touching the Chamber Walls or Filter Paper: This can interfere with the capillary action.[20] | 1. If the plate is damaged, you can sometimes cut the damaged portion off at an angle.[19] 2. Ensure the plate is centered in the chamber and not touching the sides.[20] |
| Reaction in High-Boiling Point Solvent (e.g., DMF, DMSO) | The high-boiling point solvent can interfere with the chromatography, causing streaking.[26] | 1. After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing.[26] 2. Perform a mini-workup of a small aliquot of the reaction mixture in a vial and then spot the organic layer on the TLC plate.[27] |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Pyrimidine Synthesis Reaction
-
Plate Preparation: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate.[28] Mark three evenly spaced points on this line for spotting.
-
Sample Preparation: Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate) to create a reference solution.
-
Spotting:
-
On the leftmost mark, spot the starting material reference solution.
-
On the rightmost mark, spot the reaction mixture.
-
On the central mark, co-spot by first applying the starting material, and then carefully spotting the reaction mixture on top of it.
-
-
Developing the Plate:
-
Prepare the mobile phase and pour it into the TLC chamber to a depth of about 0.5 cm (ensure the solvent level is below the baseline on your plate).[8][22]
-
Line the chamber with a piece of filter paper, seal it, and allow it to saturate for 15-20 minutes.[4]
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent to ascend the plate by capillary action.[8]
-
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[9]
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp.[8][23] Circle any visible spots with a pencil.
-
If spots are not visible, use an appropriate staining method (e.g., iodine chamber or potassium permanganate dip).
-
Protocol 2: 2D TLC for Assessing Compound Stability
This technique is useful if you suspect your compound might be decomposing on the acidic silica gel.[20][26]
-
Plate Preparation: Use a square TLC plate. Draw two baselines on adjacent sides of the plate.
-
Spotting: Spot your compound at the intersection of the two baselines.
-
First Development: Develop the plate in one dimension as you would normally.
-
Second Development: Remove the plate, allow it to dry completely, and then rotate it 90 degrees. Develop the plate again in the second dimension using the same or a different solvent system.
-
Visualization: Visualize the plate. If the compound is stable, you will see a single spot on the diagonal.[20][26] If decomposition has occurred, you will see additional spots that are not on the diagonal.[20][26]
Visual Workflows and Diagrams
References
- University of Colorado Boulder. Thin Layer Chromatography (TLC).
- A. A. M. G. Ghaffar, M. A. A. M. G. Ghaffar. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
- Unknown.
- ResearchGate. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. [Link]
- University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
- ChemBAM. TLC troubleshooting. [Link]
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
- Bitesize Bio. (2025, June 3).
- Lab Tech. (2023, November 13).
- University of Rochester. Chromatography: TLC Tips. Department of Chemistry. [Link]
- Quora. (2023, December 10). How to identify whether the reaction is completed or not by using TLC and the solvents used in it. [Link]
- Merck Millipore.
- Merck Millipore.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Unknown.
- Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. [Link]
- AIP Publishing. (2023, September 29).
- Khan Academy.
- Chemistry For Everyone. (2025, January 30).
- PubMed. (1968).
- EPFL.
- Chemistry LibreTexts. (2022, April 7). 2.
- University of York. Issues. Chemistry Teaching Labs. [Link]
- Unknown.
- ACS Publications. (2018, October 12). A Toolkit to Quantify Target Compounds in Thin-Layer-Chromatography Experiments.
- Quora. (2016, December 3). How often is thin layer chromatography conducted in the monitoring of a reaction?. [Link]
- University of York. Thin Layer Chromatography. Chemistry Teaching Labs. [Link]
- Chemistry LibreTexts. (2021, August 3). 2.
- Scilit.
- Unknown.
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. microbiozindia.com [microbiozindia.com]
- 7. quora.com [quora.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Home Page [chem.ualberta.ca]
- 10. Khan Academy [khanacademy.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. silicycle.com [silicycle.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chembam.com [chembam.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 21. quora.com [quora.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. scs.illinois.edu [scs.illinois.edu]
- 25. faculty.fiu.edu [faculty.fiu.edu]
- 26. Chromatography [chem.rochester.edu]
- 27. Chromatography [chem.rochester.edu]
- 28. youtube.com [youtube.com]
Technical Support Center: Managing Incomplete Cyclization in Pyrimidine Ring Formation
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: incomplete cyclization during pyrimidine ring formation. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving complete and efficient synthesis of pyrimidine-based scaffolds. Here, we will explore the underlying causes of incomplete reactions and provide actionable, field-proven troubleshooting strategies.
Troubleshooting Guide: Addressing Incomplete Cyclization
The formation of the pyrimidine ring is a cornerstone of medicinal chemistry, yet it can be fraught with challenges that lead to low yields and complex purification processes.[1] Incomplete cyclization is a frequent obstacle, often indicated by the presence of unreacted starting materials or stable intermediates in your reaction mixture. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Low or No Yield of the Desired Pyrimidine Product
You've set up your reaction—perhaps a Biginelli or a similar condensation—but upon analysis, you find a low yield of the target pyrimidine, with a significant amount of starting material remaining.
Potential Causes and Solutions
-
Insufficient Reaction Time or Temperature:
-
Causality: Cyclization and subsequent dehydration steps can be slow. The reaction may not have reached equilibrium or the activation energy barrier for the final ring-closing step may not have been overcome.
-
Troubleshooting Steps:
-
Monitor the reaction over time: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.[2] Take aliquots at regular intervals (e.g., every hour) to determine if the reaction is progressing, albeit slowly.
-
Increase reaction temperature: Gradually increase the temperature in increments of 10°C. For many condensation reactions, moving from room temperature to a gentle reflux can significantly increase the reaction rate. Be mindful of potential side reactions or degradation at higher temperatures.
-
Extend reaction time: If progress is observed but is slow, extending the reaction time (e.g., from 8 hours to 24 hours) may be all that is needed to drive the reaction to completion.[3]
-
-
-
Catalyst Inefficiency or Absence:
-
Causality: Many pyrimidine syntheses, like the Biginelli reaction, are acid-catalyzed. The catalyst protonates a carbonyl group, making it more electrophilic and facilitating the nucleophilic attack required for cyclization.[4][5] Without a proper catalyst, this step can be a significant bottleneck.
-
Troubleshooting Steps:
-
Introduce a catalyst: If you are not using a catalyst, add a catalytic amount of a Brønsted acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or a Lewis acid (e.g., Yb(OTf)₃, InCl₃).[3][5]
-
Verify catalyst activity: Ensure your catalyst is not deactivated. For instance, some Lewis acids are moisture-sensitive. Use a fresh batch of catalyst or regenerate it if possible.
-
Experiment with different catalysts: The choice of catalyst can be substrate-dependent. If a standard Brønsted acid is not effective, a Lewis acid might offer better results by coordinating to the carbonyl oxygen. Recent literature also highlights the use of sustainable and reusable catalysts.[6][7]
-
-
-
Sub-optimal Solvent Choice:
-
Causality: The solvent plays a crucial role in solubilizing reactants and intermediates, and can influence the reaction rate. A poor choice of solvent can lead to precipitation of starting materials or hinder the reaction kinetics.
-
Troubleshooting Steps:
-
Assess reactant solubility: Ensure all your starting materials are soluble in the chosen solvent at the reaction temperature.
-
Experiment with different solvents: While ethanol is common, other solvents like methanol, or even solvent-free conditions, have been shown to improve yields for certain substrates.[3][8] Aprotic polar solvents like DMF or acetonitrile can also be effective.
-
-
Issue 2: Identification of a Stable, Acyclic Intermediate
Analysis of your crude reaction mixture (e.g., by LC-MS or NMR) reveals a major species that is not your starting material or desired product, but rather an acyclic intermediate.
Potential Causes and Solutions
-
Steric Hindrance:
-
Causality: Bulky substituents on the aldehyde, β-dicarbonyl compound, or the amidine/urea component can sterically hinder the final intramolecular cyclization step.[3] The acyclic intermediate may be sterically more favorable than the transition state leading to the cyclized product.
-
Troubleshooting Steps:
-
Increase thermal energy: Higher reaction temperatures can provide the necessary energy to overcome the steric barrier.
-
Consider alternative substrates: If possible, use a less sterically hindered analog of one of the starting materials to test this hypothesis.
-
Change the catalyst: A different catalyst may alter the geometry of the transition state, potentially alleviating steric clash.
-
-
-
Electronic Effects:
-
Causality: The electronic nature of substituents can significantly impact reactivity. Electron-withdrawing groups on an aromatic aldehyde can make the carbonyl carbon more electrophilic, favoring the initial condensation, but substituents on the β-dicarbonyl component can affect the nucleophilicity required for ring closure.[9][10]
-
Troubleshooting Steps:
-
Modify the pH: The nucleophilicity of the nitrogen atoms in urea or amidine is pH-dependent. Adjusting the pH might increase the rate of the desired cyclization. For acid-catalyzed reactions, ensure the amount of acid is catalytic and not stoichiometric, as excess acid can fully protonate the nucleophile, rendering it unreactive.
-
Switch to a thiourea analog: In some cases, thiourea is more reactive than urea and can facilitate cyclization where urea fails.
-
-
Issue 3: Formation of Multiple Byproducts Complicating Purification
Your reaction appears to have worked, but the crude product is a complex mixture, making isolation of the desired pyrimidine difficult.
Potential Causes and Solutions
-
Side Reactions:
-
Causality: The starting materials for pyrimidine synthesis are often reactive and can participate in various side reactions. For example, aldehydes can undergo self-condensation (Aldol reaction), and β-ketoesters can self-condense to form dihydropyridine derivatives.[11]
-
Troubleshooting Steps:
-
Control the stoichiometry: Carefully control the molar ratios of your reactants. Sometimes, using a slight excess of the urea or amidine component can help to consume the other reactants and minimize side reactions.
-
Optimize the order of addition: In some cases, the order in which the reactants are mixed can influence the product distribution. For instance, pre-mixing the aldehyde and urea before adding the β-ketoester might favor the desired reaction pathway.
-
Lower the reaction temperature: Higher temperatures that are intended to promote cyclization can also accelerate side reactions. Finding a balance is key.
-
-
-
Product Degradation:
-
Causality: The pyrimidine product itself may be unstable under the reaction conditions, especially if harsh acids or high temperatures are used for prolonged periods.
-
Troubleshooting Steps:
-
Monitor product formation and degradation: Use TLC or HPLC to determine the point of maximum product concentration. If the product concentration begins to decrease after this point, it is a sign of degradation.
-
Reduce reaction time and/or temperature: Once the optimal reaction time is identified, work up the reaction promptly to avoid product loss.
-
Use a milder catalyst: If a strong acid is causing degradation, switch to a milder Lewis acid or a solid-supported acid catalyst that can be easily filtered off.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for monitoring my pyrimidine synthesis?
A1: A combination of techniques is often most effective.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product. It's a cost-effective way to quickly assess reaction progress.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. It is highly reproducible and can be coupled with a mass spectrometer (LC-MS) for identification of intermediates and byproducts.[2][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying the structure of any isolated intermediates or byproducts.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of components in the reaction mixture, which is crucial for diagnosing the formation of unexpected adducts or intermediates.[12]
Q2: How can I improve the purification of my crude pyrimidine product?
A2: Purification can be challenging due to the polarity of many pyrimidine derivatives and the presence of similarly polar byproducts.
-
Recrystallization: This is a cost-effective and scalable method for purifying solid products. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution or are insoluble at high temperatures.[13]
-
Flash Column Chromatography: A widely used technique for purifying compounds from complex mixtures based on polarity. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical for achieving good separation.[13]
-
Preparative HPLC (Prep-HPLC): For obtaining highly pure compounds, especially for challenging separations or for the final purification step in drug development, Prep-HPLC is the method of choice.[13]
Q3: Can microwave-assisted synthesis help with incomplete cyclization?
A3: Yes, microwave-assisted synthesis can be a powerful tool. The rapid and uniform heating provided by microwaves can significantly shorten reaction times and often leads to higher yields by overcoming activation energy barriers more efficiently than conventional heating.[7][14] This can be particularly effective for sluggish cyclization reactions.
Q4: I am performing a Biginelli reaction and it's not working. What is the most likely first step in the mechanism that could be failing?
A4: The mechanism of the Biginelli reaction is thought to begin with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[4][5] This intermediate is then attacked by the enol of the β-ketoester. A failure in the formation of this key iminium ion is often the rate-limiting step and a primary reason for reaction failure. Ensuring an effective acid catalyst is present is crucial to facilitate this initial step.
Visualizing the Process
General Pyrimidine Synthesis Workflow
The following diagram illustrates a typical workflow for pyrimidine synthesis, from reaction setup to final product analysis.
Caption: A typical workflow for pyrimidine synthesis.
Troubleshooting Incomplete Cyclization
This decision tree provides a systematic approach to troubleshooting when incomplete cyclization is observed.
Caption: A decision tree for troubleshooting incomplete cyclization.
Data Summary
The choice of catalyst and reaction conditions can dramatically impact the yield of pyrimidine synthesis. The following table summarizes data from various methodologies, highlighting these effects.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52 | 90.2% |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100 | >85% |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150 | Up to 93% |
| Microwave-Assisted | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95% |
Table adapted from comparative data on modern pyrimidine synthesis methods.[15]
Key Experimental Protocols
Protocol 1: General Procedure for Monitoring a Pyrimidine Synthesis by HPLC
-
Standard Preparation: Prepare standard solutions of your starting materials and, if available, the final pyrimidine product in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting it in a known volume (e.g., 1 mL) of mobile phase.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[2]
-
HPLC Setup:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is typical.
-
Flow Rate: Set a flow rate (e.g., 1 mL/min).
-
Detector: Set the UV detector to a wavelength where the pyrimidine product has strong absorbance (e.g., 254 nm).[2]
-
-
Analysis: Inject the prepared sample and the standards onto the HPLC system.
-
Data Interpretation: Identify the peaks corresponding to the starting materials and product by comparing their retention times with the standards. The peak area can be used to quantify the conversion and monitor the reaction progress over time.[2]
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), the β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) followed by the Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction time can vary from a few hours to overnight depending on the substrates.[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography or recrystallization to obtain the desired dihydropyrimidinone.[13]
References
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Vertex AI Search.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Vertex AI Search.
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (2025). BenchChem.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. (2025). BenchChem.
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews.
- Pyrimidine Biosynthesis Analysis Service. (n.d.).
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). BenchChem.
- Pyrimidine. (n.d.). Wikipedia.
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, C
- Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.).
- Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. (2025).
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. (n.d.).
- Pyrimidines. (n.d.). University of Oxford.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. (n.d.). WUR eDepot.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
- Pyrimidines, Purines and Azepines – synthesis, reactions and applic
- Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. (2025).
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (n.d.). PMC - NIH.
- Effect of substituent structure on pyrimidine electrophilic substitution. (n.d.). CSIR Research Space.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
- Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry.
- De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds". (2025). BenchChem.
- Biginelli reaction. (n.d.). Wikipedia.
- Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. (2025).
- Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. (2025). bioRxiv.
- Pyrimidine Synthesis - CRASH! Medical Review Series. (2022). YouTube.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Biginelli Reaction: A Green Perspective. (2025).
- Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis.
- A new insight into the Biginelli reaction: The dawn of multicomponent click chemistry?. (2025). ScienceDirect.
- Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020). YouTube.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC - NIH.
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Workup and Product Loss for Pyrimidine Reactions
Welcome to the technical support center for pyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying pyrimidine-containing compounds. Pyrimidines are a cornerstone of medicinal chemistry, but their synthesis is often plagued by challenging workups and significant product loss.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments.
Section 1: Understanding the Root Causes of Workup Failures and Product Loss
The successful isolation of your target pyrimidine is contingent on a well-designed workup and purification strategy. Product loss and failed workups often stem from a few key areas:
-
Solubility Issues: Pyrimidine derivatives exhibit a wide range of polarities. Highly polar compounds can be difficult to extract from aqueous layers, while nonpolar analogs might present challenges during crystallization.[3]
-
Compound Stability: The pyrimidine ring's stability is highly dependent on its substituents and the pH of the environment. Some derivatives are susceptible to degradation under acidic or basic conditions, which are often employed during workup.[4][5][6][7]
-
Formation of Byproducts and Emulsions: Side reactions can lead to complex mixtures and the formation of emulsions, making phase separation difficult.[8][9]
-
Inappropriate Purification Techniques: The choice of chromatography or crystallization method is critical. A mismatched technique can lead to poor separation, product decomposition on the stationary phase, or failure to crystallize.[3][10]
Part 1: Troubleshooting Guides in Q&A Format
This section directly addresses common problems encountered during the workup and purification of pyrimidine reaction mixtures.
Aqueous Workup and Extraction
Question 1: I've completed my pyrimidine synthesis, but after aqueous workup, I can't find my product in the organic layer. Where did it go?
Answer: This is a frequent and frustrating issue, often pointing to solubility problems or unexpected reactions during the workup.
-
Potential Cause 1: Your product is more polar than anticipated and remains in the aqueous layer. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, increasing water solubility, especially if polar substituents are present.[11]
-
Troubleshooting Steps:
-
Analyze the Aqueous Layer: Before discarding the aqueous layer, neutralize it and extract it with a more polar solvent system, such as a mixture of dichloromethane and isopropanol or ethyl acetate and THF. Concentrate a small portion of this extract and analyze it by TLC or LC-MS to check for your product.[12]
-
Salting Out: If your product has moderate polarity, adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic compound, driving it into the organic phase.[13]
-
pH Adjustment: If your pyrimidine has acidic or basic functional groups, its solubility will be highly pH-dependent. For a basic pyrimidine, basifying the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃) will neutralize any protonated species, making it less water-soluble and easier to extract into an organic solvent. Conversely, for an acidic pyrimidine, acidification of the aqueous layer will protonate the molecule, potentially making it more soluble in certain organic solvents.
-
-
-
Potential Cause 2: Emulsion formation has trapped your product. Emulsions are common when dealing with complex reaction mixtures containing surfactants or finely divided solids.
-
Troubleshooting Steps:
-
-
Potential Cause 3: Your product has degraded during the workup. Pyrimidines can be sensitive to pH extremes.[4]
-
Troubleshooting Steps:
-
Use Milder Conditions: If you suspect acid or base sensitivity, use milder reagents for your workup. For example, use a saturated solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl for quenching.[13]
-
Temperature Control: Perform extractions at room temperature or below to minimize thermal degradation.[4]
-
-
Question 2: My reaction mixture has formed an intractable emulsion during the aqueous workup. How can I resolve this and recover my product?
Answer: Emulsions are a common nuisance in organic synthesis, particularly with complex reaction mixtures. Here's a systematic approach to breaking them:
-
Patience and Gravity: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
-
Salting Out: Adding a significant amount of solid sodium chloride or a saturated brine solution increases the ionic strength of the aqueous phase, which can often break the emulsion.[13]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion. For example, if you are using ethyl acetate, adding a small amount of THF or dichloromethane can be effective.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool is a very effective method for breaking stubborn emulsions. The high surface area of the filter aid helps to coalesce the dispersed droplets.[12]
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Purification by Chromatography
Question 3: My pyrimidine derivative is streaking badly on the silica gel column, and I'm getting poor separation. What's causing this and how can I fix it?
Answer: Streaking on silica gel is a classic sign of strong interaction between your compound and the stationary phase, often due to the basicity of the pyrimidine nitrogens.
-
Potential Cause 1: Acid-Base Interactions. Silica gel is inherently acidic and can strongly adsorb basic compounds like many pyrimidines, leading to tailing and even decomposition.[4]
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, into your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[14]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For very polar compounds, reverse-phase chromatography (C18 silica) or Hydrophilic Interaction Liquid Chromatography (HILIC) might be more suitable.[3][4][15]
-
-
-
Potential Cause 2: High Polarity. Highly polar pyrimidines may require very polar solvent systems to elute from the column, which can lead to poor separation.
-
Troubleshooting Steps:
-
Optimize Your Solvent System: Systematically screen different solvent systems. For polar compounds, gradients of dichloromethane/methanol or ethyl acetate/methanol are common starting points.[16]
-
Consider HILIC: HILIC is an excellent technique for purifying highly polar compounds. It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase consisting of a high percentage of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[3]
-
-
Crystallization and Product Isolation
Question 4: I've purified my pyrimidine derivative, but it won't crystallize. It just oils out or remains as an amorphous solid. What should I do?
Answer: Crystallization can be as much an art as a science. If your compound is reluctant to crystallize, several techniques can be employed.
-
Potential Cause 1: Inappropriate Solvent System. The chosen solvent may be too good, keeping your compound in solution even at low temperatures, or too poor, causing it to crash out as an oil.[17]
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexanes). The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[10][17]
-
Two-Solvent System (Anti-Solvent Crystallization): Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble but is miscible with the good solvent, until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[3][17]
-
-
-
Potential Cause 2: Presence of Impurities. Even small amounts of impurities can inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
Re-purify a Small Sample: Take a small portion of your material and re-purify it by column chromatography. Attempt to crystallize this highly pure sample.
-
Activated Charcoal: If you have colored impurities, you can try adding a small amount of activated charcoal to a hot solution of your compound, followed by hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[3]
-
-
-
Potential Cause 3: Nucleation Issues. Sometimes, crystal growth needs a little encouragement to get started.
-
Troubleshooting Steps:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
-
| Problem | Potential Cause | Recommended Solution |
| No Product in Organic Layer | High polarity of the product. | Extract the aqueous layer with a more polar solvent; try "salting out" with brine.[12][13] |
| Emulsion Formation | Complex reaction mixture. | Add brine, filter through Celite®, or centrifuge.[12][13] |
| Streaking on Silica Gel Column | Acidic nature of silica; strong product-stationary phase interaction. | Add triethylamine to the eluent; switch to alumina or a reverse-phase column.[4][14] |
| Failure to Crystallize | Inappropriate solvent; presence of impurities. | Screen a variety of solvents; use a two-solvent system; re-purify a small sample.[3][17] |
| Product Decomposition on Column | Acid-sensitive pyrimidine. | Neutralize silica gel with a basic wash before use; use a less acidic stationary phase like neutral alumina.[4] |
Part 2: Experimental Protocols and Visualizations
Protocol 1: General Workup for a Biginelli Reaction
The Biginelli reaction is a classic method for pyrimidine synthesis that often requires a careful workup to isolate the dihydropyrimidinone product.[18][19][20]
-
Reaction Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile solvent like ethanol, remove the solvent under reduced pressure.[8]
-
Aqueous Wash: To the residue, add ethyl acetate and water. Stir vigorously.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers. If an emulsion forms, add brine to aid in separation.[12]
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: The crude product can then be purified by recrystallization, typically from ethanol or an ethanol/water mixture.[8][10]
Caption: A typical workflow for the workup and purification of a Biginelli reaction product.
Protocol 2: Purification of a Polar Pyrimidine using HILIC
For highly polar pyrimidine derivatives that are difficult to purify by normal-phase chromatography, HILIC is a powerful alternative.[3]
-
Column Selection: Choose a HILIC column, such as one with a bare silica or amide stationary phase.[3]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of an organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate).[3]
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase composition. If solubility is an issue, use a minimum amount of a stronger solvent like water or methanol.
-
Gradient Elution: Start with a high organic percentage (e.g., 95% acetonitrile) and gradually increase the aqueous component to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent. This may require lyophilization (freeze-drying) if the eluent contains a high percentage of water.
Caption: Workflow for the purification of a polar pyrimidine derivative using HILIC.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing pyrimidine-containing compounds to prevent degradation?
A1: The stability of pyrimidines varies greatly depending on their structure. However, some general best practices apply:
-
Store in a cool, dark, and dry place. Many pyrimidines are sensitive to light and moisture.[4]
-
Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[4]
-
Consider the Solid State: Compounds are generally more stable in their solid, crystalline form than in solution.
Q2: I am performing a Suzuki coupling with a bromopyrimidine. My reaction is sluggish, and I'm getting a lot of debromination. What can I do?
A2: Sluggish Suzuki couplings and debromination are common challenges with electron-deficient heterocycles like pyrimidines.[21][22][23]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For challenging couplings, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) that can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[21]
-
Base Selection: A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over stronger bases like sodium hydroxide to minimize side reactions.[21]
-
Temperature Control: While heating is often necessary, excessive temperatures can promote debromination. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[21][22]
Q3: Can I use reverse-phase chromatography to purify my moderately polar pyrimidine?
A3: Yes, reverse-phase chromatography (RPC) can be an excellent choice for purifying pyrimidines of moderate polarity.[3]
-
Column Choice: Standard C18 columns are widely used. For more polar compounds, consider using a polar-endcapped C18 column, which is designed to provide better retention and peak shape for polar analytes.[3]
-
Mobile Phase: A typical mobile phase for RPC is a gradient of water and acetonitrile or methanol. Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve the peak shape of basic pyrimidines by ensuring they are consistently protonated.[9]
References
- Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BTC. What are the crystal structures of pyrimidine series compounds?.
- NIH. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices.
- NIH. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices.
- ResearchGate. Acid-base equilibria for pyrimidine bases.
- Teledyne Labs. Purine and Related Compound Purification Strategies.
- Benchchem. Troubleshooting common issues in pyrimidine synthesis.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Reddit. Purification of strong polar and basic compounds.
- ResearchGate. For highly polar compound, how to do the purification?.
- Wikipedia. Biginelli reaction.
- Benchchem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Organic Chemistry Portal. Biginelli Reaction.
- Moodle@Units. The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. teledynelabs.com [teledynelabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 19. Biginelli Reaction [organic-chemistry.org]
- 20. moodle2.units.it [moodle2.units.it]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reaction Time and Temperature for Acetylpyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for acetylpyrimidine synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your reaction conditions, specifically focusing on reaction time and temperature. As Senior Application Scientists, we understand the nuances of pyrimidine chemistry and aim to provide you with not only procedural steps but also the underlying scientific principles to empower your research.
Pyrimidines are a critical class of N-heterocyclic compounds, forming the backbone of nucleic acids and finding widespread application in medicinal chemistry.[1][2] The synthesis of acetylpyrimidines, often achieved through condensation reactions, is a key step in the development of numerous pharmaceutical agents.[3] However, optimizing these reactions to achieve high yields and purity can be challenging. This guide will address common issues encountered during the synthesis, providing evidence-based solutions and protocols.
I. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My acetylpyrimidine synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields are a frequent challenge in organic synthesis and can stem from several factors.[4][5] In the context of acetylpyrimidine synthesis, which often involves a Claisen-type condensation or similar cyclization reactions, the following are common culprits:[6][7]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that dictates reaction kinetics.[8]
-
Too Low: Insufficient thermal energy can lead to a slow or incomplete reaction, leaving a significant amount of starting material unreacted.[8]
-
Too High: Excessive heat can promote side reactions, such as self-condensation of reactants or decomposition of the desired product.[9][10] For instance, in reactions involving urea or its derivatives, high temperatures can lead to the formation of Hantzsch-type dihydropyridine byproducts.[9][10]
-
-
Incorrect Reaction Time: The duration of the reaction is equally important.
-
Too Short: The reaction may not have reached completion, resulting in a mixture of starting materials and product.
-
Too Long: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product and the formation of impurities.[4]
-
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized "hot spots" and inefficient contact between reactants, resulting in lower yields.
-
Purity of Reactants and Solvents: Impurities in your starting materials (e.g., 1,3-dicarbonyl compound, amidine) or the presence of water in your solvent can significantly impact the reaction outcome.[8][11] For instance, amidine salts can be hygroscopic and may hydrolyze over time, and the presence of water can lead to the hydrolysis of intermediates.[10]
Recommended Optimization Workflow:
To systematically address low yields, we recommend the following experimental approach. This workflow is designed to identify the optimal balance between reaction time and temperature for your specific substrates.
dot
Caption: Workflow for optimizing reaction time and temperature.
Question 2: I am observing the formation of significant byproducts. How can I identify and minimize them?
Answer:
Byproduct formation is a clear indication that your reaction conditions are favoring alternative reaction pathways. Common byproducts in pyrimidine synthesis include:
-
Hantzsch-type 1,4-dihydropyridines: These are often yellow and highly fluorescent, arising from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (which can form from urea decomposition at high temperatures).[9][10]
-
Knoevenagel Condensation Products: This occurs between the aldehyde and the β-ketoester and can compete with the desired cyclization.[11]
-
Self-Condensation Products: Reactants like aldehydes or β-dicarbonyl compounds can undergo self-condensation, especially under strongly basic or acidic conditions.
-
Uncyclized Intermediates: The reaction may stall after the initial condensation, failing to proceed to the final cyclization step.[11]
Strategies for Minimizing Byproducts:
-
Temperature Control: As mentioned, lower temperatures often suppress the formation of Hantzsch dihydropyridines.[9] A systematic temperature screening is crucial.
-
Order of Addition of Reagents: In some cases, adding the most reactive component (e.g., the aldehyde) slowly or adding the nitrogen source (e.g., urea) last can minimize side reactions.[10]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway.[8] While traditional methods may use strong Brønsted acids, Lewis acids (e.g., FeCl₃, ZnCl₂) can sometimes offer better selectivity.[8] It is advisable to screen different catalysts to find the one that best promotes the desired reaction.[8]
-
Stoichiometry: Carefully controlling the molar ratios of your reactants is essential. An excess of one reactant may favor a particular side reaction.
Data-Driven Optimization of Temperature:
The following table provides a hypothetical example of how to systematically evaluate the effect of temperature on yield and byproduct formation.
| Reaction Temperature (°C) | Reaction Time (h) | Acetylpyrimidine Yield (%) | Major Byproduct (%) |
| 25 (Room Temperature) | 24 | 35 | 5 (Unreacted SM) |
| 50 | 8 | 65 | 10 (Knoevenagel) |
| 80 | 4 | 85 | 3 (Hantzsch) |
| 100 (Reflux in Ethanol) | 2 | 70 | 15 (Hantzsch) |
This data is illustrative. You should generate similar data for your specific reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for acetylpyrimidine synthesis?
A1: Most syntheses of pyrimidines involve the cyclization of a β-dicarbonyl compound with an N-C-N containing compound, such as an amidine, urea, or guanidine.[6] For acetylpyrimidine, a common route is the reaction of a 1,3-diketone (like acetylacetone) with an amidine. The mechanism generally proceeds through an initial condensation to form an enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.
dot
Caption: Generalized mechanism for acetylpyrimidine synthesis.
Q2: How critical are anhydrous conditions for the synthesis?
A2: For many pyrimidine syntheses, particularly the Pinner synthesis which involves an imidate salt intermediate, anhydrous conditions are crucial.[10][11] Water can hydrolyze key intermediates, leading to the formation of unwanted byproducts like esters and reducing the overall yield.[11] It is recommended to use flame-dried glassware and anhydrous solvents.
Q3: Can I use microwave irradiation or ultrasound to optimize the reaction?
A3: Yes, both microwave irradiation and ultrasound have been successfully employed to accelerate pyrimidine synthesis, often leading to shorter reaction times and higher yields compared to conventional heating.[1] These techniques can provide more uniform and efficient heating, which can help to minimize side reactions.[1]
Q4: What are the best practices for monitoring the reaction progress?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[8][10] It allows you to visualize the consumption of starting materials and the formation of the product and any byproducts over time. This is essential for determining the optimal reaction time and preventing product degradation from prolonged heating.[8]
Q5: What are some common purification techniques for acetylpyrimidines?
A5: The choice of purification method will depend on the physical properties of your product and the nature of the impurities.
-
Recrystallization: This is often effective for removing minor impurities if your product is a solid.[9]
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials.
-
Distillation: If your acetylpyrimidine is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
III. Experimental Protocols
General Protocol for the Synthesis of a 2,4-Disubstituted Acetylpyrimidine
This is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-diketone (1.0 eq) and the appropriate amidine hydrochloride (1.1 eq) in a suitable anhydrous solvent (e.g., ethanol).
-
Base Addition: To the stirred suspension, add a base such as sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature to generate the free amidine.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[11]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
IV. References
-
ResearchGate. (2019). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Retrieved from [Link]
-
Wikipedia. (2023). Pyrimidine. Retrieved from [Link]
-
SciELO. (2014). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]
-
Wikipedia. (2023). Claisen condensation. Retrieved from [Link]
-
Reddit. (2022). What are some common causes of low reaction yields? Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]
-
YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]
-
Reddit. (2018). Common ways to lose product and reduce yield? Retrieved from [Link]
-
Beilstein Archives. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Pyrimidines as Anticancer and Antiviral: Synthesis & Reactions (A Review). Retrieved from [Link]
Sources
- 1. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Substituted Pyrimidine Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical troubleshooting strategies for overcoming the challenges associated with steric hindrance in reactions involving substituted pyrimidines. Drawing from established protocols and mechanistic insights, we aim to equip you with the knowledge to optimize your synthetic routes and achieve your desired outcomes.
I. General Principles of Steric Hindrance in Pyrimidine Chemistry
Steric hindrance, the spatial arrangement of atoms or groups that impedes a chemical reaction, is a critical factor in the functionalization of substituted pyrimidines. The bulky nature of substituents can significantly influence reaction rates and regioselectivity by blocking access to reactive sites, altering bond angles, or preventing the optimal geometry for transition states. Understanding these steric effects is paramount for designing successful synthetic strategies.[1][2]
II. Troubleshooting Common Reactions
This section addresses specific issues encountered during common synthetic transformations of substituted pyrimidines, providing detailed troubleshooting guides in a question-and-answer format.
A. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is notoriously sensitive to steric hindrance, especially when using substituted pyrimidine electrophiles or pyrimidine boronic acids.
Q1: My Suzuki-Miyaura reaction with a sterically hindered pyrimidine boronic acid is showing low to no conversion. What are the likely causes and how can I fix this?
A1: This is a common issue stemming from the difficulty of the sterically encumbered substrates to participate in the catalytic cycle.[3] The primary bottlenecks are often the oxidative addition and transmetalation steps.
Potential Causes & Troubleshooting Steps:
-
Ineffective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[3][4] The catalyst's activity is crucial for overcoming the high activation energy of the oxidative addition step with less reactive aryl chlorides.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition.[3]
-
-
Catalyst Inhibition: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[3][4]
-
Solution: The use of bulky ligands can often mitigate this issue by sterically shielding the palladium center from coordination with the pyrimidine nitrogens.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.[3]
-
Solution:
-
Base: For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used. A small amount of water can sometimes be beneficial, but for substrates prone to protodeboronation, anhydrous conditions may be necessary.[3][6]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating can also be effective in accelerating the reaction.[5]
-
-
Q2: I am observing significant protodeboronation of my pyrimidine boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a proton, is a common side reaction, particularly with electron-deficient or sterically hindered boronic acids.[4]
Troubleshooting Protodeboronation:
| Strategy | Rationale |
| Use Anhydrous Conditions | Water, often in combination with a strong base, is a primary cause of protodeboronation.[3] |
| Choose a Milder Base | If possible, switch to a weaker base like K₂CO₃ or KF, though this may require longer reaction times or higher temperatures.[6] |
| Use a More Stable Boronic Acid Derivative | Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[5] |
| Increase the Rate of the Desired Reaction | By optimizing the catalyst system and other reaction conditions to favor the cross-coupling, the competing protodeboronation can be minimized. |
Experimental Protocol: General Guideline for Suzuki-Miyaura Coupling of a Sterically Hindered Pyrimidine
-
To an oven-dried reaction vessel, add the substituted pyrimidine halide (1.0 eq.), the arylboronic acid (1.5 - 2.0 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[4]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.[4]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3][4]
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on pyrimidines are governed by the electronic nature of the ring and the position of leaving groups and substituents. Steric hindrance can play a decisive role in the regioselectivity of these reactions.
Q3: My SNAr reaction on a 2,4-dichloropyrimidine is giving me a mixture of regioisomers. How can I improve the selectivity, especially when a bulky substituent is present?
A3: The regioselectivity of nucleophilic attack on dihalopyrimidines is a delicate balance of electronic and steric factors. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles.[7] However, substituents can alter this preference.
Factors Influencing Regioselectivity:
-
Electronics: The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at C4 than C2, favoring attack at C4.[7] Electron-donating groups on the ring can influence the relative reactivity of the C2 and C4 positions.
-
Sterics: A bulky substituent at the C5 position can hinder nucleophilic attack at the adjacent C4 position, thereby favoring substitution at C2.[8] Conversely, a bulky group at C6 would primarily hinder attack at C5 if it were a leaving group, but can also influence the trajectory of approach to C4.
Strategies for Controlling Regioselectivity:
-
Leverage Steric Hindrance: If you desire C2 selectivity on a 2,4-dichloropyrimidine, the presence of a bulky C5 substituent can be advantageous.[8]
-
Modify the Nucleophile: A bulkier nucleophile will be more sensitive to steric hindrance, potentially increasing selectivity for the less hindered position.
-
Leaving Group Reactivity: While not a direct steric factor, using a better leaving group can sometimes improve selectivity by lowering the activation energy for substitution at the electronically favored position. Sulfonyl groups, for instance, are significantly more reactive than halides in this context.[9]
-
Computational Modeling: Quantum mechanics (QM) calculations can be a powerful tool to predict the regioselectivity of SNAr reactions on complex pyrimidine systems by analyzing the LUMO and LUMO+1 orbitals.[8]
C. C-H Functionalization
Direct C-H functionalization is an atom-economical method for elaborating pyrimidine cores. However, the inherent reactivity of the C-H bonds and the coordinating ability of the ring nitrogens present challenges.
Q4: I am struggling with low yields and poor regioselectivity in the palladium-catalyzed C-H arylation of my substituted pyrimidine. What should I consider?
A4: The challenges in pyrimidine C-H functionalization often revolve around the electron-deficient nature of the ring and catalyst inhibition by the nitrogen lone pairs.[10][11] Steric hindrance from substituents adds another layer of complexity.
Key Considerations for Optimization:
-
Directing Groups: For substrates lacking inherent regiochemical bias, the installation of a directing group can be a powerful strategy to control the site of C-H activation.
-
Catalyst and Oxidant System: The choice of palladium source (e.g., Pd(OAc)₂) and oxidant is critical. For instance, some methods utilize co-catalysts like CuI to enhance metalation efficiency.[10]
-
Reaction Conditions:
-
Solvent: High-boiling point aprotic solvents are often required.
-
Additives: The addition of ligands or other additives can modulate catalyst activity and selectivity.
-
-
Inherent Reactivity: The C5 position of the pyrimidine ring is generally the most electron-rich and thus often the most reactive in electrophilic-type C-H activation processes. However, the substitution pattern can significantly alter this.
-
Steric Effects: A bulky substituent will generally direct C-H functionalization to the most accessible C-H bond, which may or may not be the electronically favored position.
III. Frequently Asked Questions (FAQs)
Q5: Can steric hindrance ever be beneficial in pyrimidine synthesis?
A5: Yes. As discussed in the SNAr section, steric hindrance can be a valuable tool for controlling regioselectivity.[8] Additionally, in some cases, steric strain within a reactant can lead to an acceleration of the reaction rate as the molecule proceeds to a less strained transition state or product.[1] This is known as "steric acceleration."
Q6: What are some general strategies to mitigate steric hindrance when planning a synthesis?
A6:
-
Staged Introduction of Substituents: Introduce bulky groups late in the synthetic sequence to avoid hindering earlier reactions.
-
Use of Longer Linkers: If attaching a bulky group, consider using a linker to distance it from the reactive center of the pyrimidine ring.
-
Protecting Groups: Temporarily mask a functional group with a smaller protecting group to reduce steric bulk during a critical step.
-
Alternative Reaction Pathways: If a particular reaction is consistently failing due to sterics, it may be necessary to redesign the synthetic route to avoid that specific transformation. This could involve building the substituted pyrimidine ring from acyclic precursors rather than functionalizing a pre-existing ring.[12]
Q7: How do I choose the right palladium catalyst and ligand for a challenging cross-coupling reaction?
A7: The choice is highly substrate-dependent, but a general workflow is to start with a robust, versatile catalyst system and then optimize.
| Ligand Class | Characteristics | Best For... |
| Bulky Phosphines (e.g., Buchwald ligands) | Electron-rich, sterically demanding. | Overcoming steric hindrance, activating unreactive C-Cl bonds.[3][5] |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, form stable Pd complexes. | Challenging couplings, including those prone to catalyst deactivation.[3][13] |
| Standard Phosphines (e.g., PPh₃) | Less bulky, good for general-purpose couplings. | Unhindered, reactive substrates. Often ineffective for sterically demanding pyrimidines.[3] |
A good starting point for a sterically hindered pyrimidine coupling would be a second-generation Buchwald palladacycle precatalyst with a ligand like SPhos or XPhos.
IV. References
-
Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem. Available at:
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available at:
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Available at:
-
Steric effects in the reactions of oxo-pyrimidine derivatives. I. Steric acceleration of hydrolysis of 5-monoalkyl substituted barbituric acid derivatives as the effect of 1'-branching - ResearchGate. Available at:
-
A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem. Available at:
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC - PubMed Central. Available at:
-
C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at:
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at:
-
Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. Available at:
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at:
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available at:
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. Available at:
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. growingscience.com [growingscience.com]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies for 5-Acetylpyrimidine Stability Testing
Welcome to the technical support center for forced degradation studies of 5-Acetylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to challenges encountered during stability testing. The information herein is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring robust and compliant experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for a molecule like this compound?
A forced degradation or "stress testing" study is a critical component of pharmaceutical development mandated by regulatory bodies like the FDA and described in ICH guidelines (e.g., Q1A(R2)).[1][2][3] Its primary objectives are:
-
To Identify Degradation Pathways: By subjecting this compound to harsh chemical and physical conditions, we can intentionally induce degradation. This helps elucidate the likely degradation products and pathways of the molecule.[3][4][5]
-
To Develop and Validate Stability-Indicating Methods: The core of stability testing is a validated analytical method—typically High-Performance Liquid Chromatography (HPLC)—that can accurately measure the parent drug (this compound) and separate it from all potential degradation products, process impurities, and excipients.[6][7][8] Forced degradation samples are essential to prove this "specificity" of the method.[7][8]
-
To Inform Formulation and Packaging Development: Understanding how this compound degrades helps in developing a stable formulation. For instance, if it is highly susceptible to oxidation, an antioxidant might be added to the formulation, or it may require packaging that limits oxygen exposure.[2][4] Similarly, if it is light-sensitive, opaque packaging is necessary.[2][9]
Q2: What are the typical stress conditions applied to this compound, and what is the target degradation?
According to ICH guideline Q1A(R2), stress testing should include hydrolysis, oxidation, photolysis, and thermal stress.[1][10] The generally accepted goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][11][12] This range is sufficient to generate and detect degradation products without leading to secondary degradation, which may not be relevant to real-world storage conditions.[12]
Below is a table of recommended starting conditions for this compound, based on its chemical structure (a nitrogen-containing heterocycle with a ketone group).
| Stress Condition | Reagent/Condition | Typical Concentration | Temperature | Duration | Scientific Rationale & Key Considerations |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1 M | 60-80°C | 2 to 24 hours | The pyrimidine ring is generally electron-deficient and can be resistant to acid hydrolysis.[13] However, the N-glycosidic bond in pyrimidine nucleosides is susceptible to acid-catalyzed cleavage.[14] For this compound, protonation of the ring nitrogens may occur, but significant degradation may require elevated temperatures. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M to 1 M | Room Temp to 60°C | 1 to 12 hours | Pyrimidine rings can be susceptible to nucleophilic attack under basic conditions, potentially leading to ring-opening. The acetyl group's alpha-protons are acidic and could participate in base-catalyzed reactions. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% | Room Temperature | 6 to 24 hours | Nitrogen heterocycles are susceptible to oxidation.[15][16][17] The nitrogen atoms in the pyrimidine ring can be oxidized to N-oxides. The acetyl group itself is generally resistant, but the overall electron-richness of the system can influence reactivity. |
| Thermal Degradation | Dry Heat | 60-80°C (or 10°C above accelerated stability) | 24 to 72 hours | Evaluates the intrinsic thermal stability of the molecule.[18][19][20][21] It's crucial to perform this on the solid-state drug substance to identify potential solid-state degradation pathways. | |
| Photostability | Light Exposure (ICH Q1B) | Overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m² (near UV) | Controlled Room Temp | Variable | Assesses the molecule's sensitivity to light.[22][23][24] A "dark control" sample, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and photolytic degradation.[9] |
Troubleshooting Guide
Q3: I am not observing any significant degradation under acidic conditions, even at 1 M HCl and 80°C. What should I do?
This is a common scenario for highly stable heterocyclic compounds. The pyrimidine ring's electron-deficient nature makes it resistant to electrophilic attack, including acid-catalyzed hydrolysis.[13]
-
Causality: The lone pairs on the nitrogen atoms are likely protonated in strong acid, creating a positively charged species that repels further electrophilic attack (by H₃O⁺). Cleavage of the ring or the acetyl C-C bond is energetically unfavorable under these conditions.
-
Troubleshooting Steps:
-
Confirm Method Accuracy: First, ensure your analytical method is working correctly. Inject a known lower concentration of your this compound standard to confirm that a reduction in the main peak area is detectable.
-
Extend Exposure Time: Increase the duration of the stress. Some stable molecules may require 48-72 hours to show meaningful degradation.
-
Increase Temperature (with caution): You can incrementally increase the temperature, but be aware that excessively high temperatures may induce degradation pathways not relevant to shelf-life stability.
-
Document Stability: If no degradation is observed even after extended stress, this is a valid result. Your report should state that this compound is stable under the tested acidic conditions. This is valuable information for the drug's stability profile.
-
Q4: My chromatogram from the base hydrolysis sample shows a messy baseline and many small, poorly resolved peaks. How can I improve this?
This outcome suggests that multiple degradation pathways may be occurring, or your analytical method is not optimized to handle the degradants.
-
Causality: Basic conditions can be harsh on pyrimidine derivatives, potentially causing ring cleavage, which would result in multiple, more polar, and structurally diverse products.[25] The acetyl group could also undergo reactions like aldol condensation if enolates are formed, leading to a complex mixture.
-
Troubleshooting Steps:
-
Reduce Stress Severity: The goal is 5-20% degradation, not complete destruction. Reduce the concentration of NaOH (e.g., to 0.01 M), lower the temperature to room temperature, or significantly shorten the exposure time.
-
Optimize HPLC Method: A complex mixture of degradants requires a high-resolution, stability-indicating method.[26]
-
Gradient Optimization: Switch from an isocratic method to a gradient method. If you are already using a gradient, make it shallower (i.e., increase the gradient time) to improve the resolution between closely eluting peaks.
-
Change Mobile Phase pH: The ionization state of the degradants can significantly affect their retention. Analyze the sample using mobile phases at different pH values (e.g., pH 3 and pH 7) to see if selectivity and peak shape improve.
-
Column Selection: Consider a different column chemistry. If you are using a standard C18 column, a column with a polar-embedded phase might offer different selectivity for polar degradants.
-
-
Q5: After oxidative stress with H₂O₂, the peak area of this compound decreased by 15%, but I only see one very small new peak. My mass balance is below 90%. Where did the rest of the material go?
Low mass balance is a critical issue that must be addressed, as it suggests that not all degradants are being detected.
-
Causality:
-
Non-Chromophoric Degradants: The degradation product(s) may lack a UV chromophore at the wavelength you are using for detection. Oxidation of the aromatic pyrimidine ring could disrupt the conjugation, leading to a loss of UV absorbance.
-
Highly Polar Degradants: The degradants might be too polar to be retained on a reverse-phase HPLC column, eluting in the void volume with the solvent front.
-
Insolubility or Volatility: The degradants may have precipitated out of the sample solution or could be volatile.
-
-
Troubleshooting Steps:
-
Use a Photodiode Array (PDA) Detector: A PDA detector allows you to examine the entire UV spectrum. Check for peaks at different wavelengths. A degradant might not absorb at your primary wavelength (e.g., 254 nm) but might be visible at a lower wavelength (e.g., 210 nm).
-
Couple HPLC to Mass Spectrometry (LC-MS): This is the most powerful tool for this problem. A mass spectrometer does not rely on a chromophore and can detect any compound that ionizes. It will help you find the "missing" mass and provide mass-to-charge (m/z) data to help identify the degradants.
-
Modify Chromatographic Conditions: To detect highly polar compounds, consider using an aqueous-stable C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Also, check for any precipitate in your stressed sample vial.
-
Experimental Protocols & Workflows
Protocol: General Forced Degradation Stock Solution Preparation
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol, Acetonitrile, or a mixture with water) to create a stock solution of approximately 1 mg/mL.
-
For each stress condition, dilute this stock solution with the appropriate stressor (acid, base, or H₂O₂) to a final concentration of ~100 µg/mL.
-
Ensure the final concentration of the organic solvent from the stock solution is low (<5-10%) to avoid interfering with the stress reaction.
-
Prepare a "control" sample by diluting the stock solution with the analysis mobile phase or water to the same final concentration. Keep this protected from stress conditions.
Workflow Diagram: Forced Degradation Study
Caption: Overall workflow for a forced degradation study.
Proposed Degradation Pathway Diagram for this compound
Based on the chemistry of pyrimidines and ketones, we can propose several potential degradation pathways under oxidative and hydrolytic stress.
Caption: Proposed degradation pathways for this compound.
References
- Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.
- ICH guideline for photostability testing: aspects and directions for use. PubMed.
- Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
- Common Pitfalls in Forced Degradation Studies and How to Avoid Them. Pharma Stability.
- Quality Guidelines. International Council for Harmonisation (ICH).
- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PubMed Central.
- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ResearchGate.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
- ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube.
- Photostability testing theory and practice. Q1 Scientific.
- Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications.
- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications.
- Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).
- Forced Degradation Studies. MedCrave online.
- Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides. PubMed.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited.
- Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. PubMed.
- AP site. Wikipedia.
- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications.
- Stability Indicating Assay Method. IJCRT.org.
- What is a stability indicating method? AmbioPharm.
- Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. ResearchGate.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. PubMed Central.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PubMed Central.
- Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain.
- ICH guideline Q14 on analytical procedure development. European Medicines Agency.
- HPLC Troubleshooting Guide. Waters.
- Thermal degradation: Significance and symbolism. ScienceDirect.
- Troubleshooting during HPLC calibration. PharmaSciences.
- HPLC Troubleshooting Guide. UVM.
- Chromatography of Pyrimidine Reduction Products. ACS Publications.
- Pyrimidines. University of Liverpool.
- pyrimidine degradation pathway: Topics by Science.gov. Science.gov.
- The reductive pathway for the degradation of pyrimidine nucleotides in... ResearchGate.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
- (PDF) Degradation of Pyrimidine Nucleotides. ResearchGate.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central.
- A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. PubMed Central.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. acdlabs.com [acdlabs.com]
- 6. ijcrt.org [ijcrt.org]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. q1scientific.com [q1scientific.com]
- 10. database.ich.org [database.ich.org]
- 11. youtube.com [youtube.com]
- 12. pharmtech.com [pharmtech.com]
- 13. bhu.ac.in [bhu.ac.in]
- 14. AP site - Wikipedia [en.wikipedia.org]
- 15. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 22. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. m.youtube.com [m.youtube.com]
- 25. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A Guide to Preventing Aldehyde Polymerization in Pyrimidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with aldehyde stability during pyrimidine synthesis. Aldehyde self-condensation and polymerization are common side reactions that can drastically reduce yields, complicate purification, and lead to reaction failure. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you overcome these obstacles.
Understanding the Core Problem: The Mechanism of Aldehyde Polymerization
Before troubleshooting, it is crucial to understand the chemical basis of the problem. Aldehydes, particularly aliphatic ones lacking the stabilizing effect of an aromatic ring, are prone to self-condensation under both acidic and basic conditions commonly employed in pyrimidine synthesis, such as the Biginelli reaction.[1][2][3] This process, often an aldol-type reaction, leads to the formation of oligomers and polymers, which typically present as insoluble oils or precipitates.[4]
The reaction is initiated by the formation of an enolate (under basic conditions) or a protonated carbonyl (under acidic conditions), which then attacks another aldehyde molecule. This chain reaction depletes the aldehyde starting material, preventing it from participating in the desired pyrimidine ring formation.
Caption: Acid/base-catalyzed polymerization of aldehydes.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Issue Observed | Probable Cause | Recommended Solutions & Scientific Rationale |
| 1. Low yield of the target pyrimidine with a significant amount of an insoluble, sticky, or solid byproduct. | Aldehyde Self-Polymerization: The reaction conditions are favoring the self-condensation of the aldehyde over the desired multi-component reaction.[4] | A. Modify the Catalyst: Switch from a strong Brønsted acid (e.g., HCl) to a milder Lewis acid (e.g., Yb(OTf)₃, InCl₃).[2][5] Rationale: Lewis acids can effectively coordinate to the β-dicarbonyl and urea components, promoting the desired cyclization pathway without excessively protonating the aldehyde, which can accelerate polymerization. B. Control Aldehyde Concentration: Add the aldehyde slowly to the reaction mixture using a syringe pump over an extended period.[4] Rationale: This maintains a low instantaneous concentration of the aldehyde, statistically favoring its reaction with the other components over self-condensation. C. Optimize Temperature: Attempt the reaction at a lower temperature. While this may slow the desired reaction, it will disproportionately slow the undesired polymerization, which often has a higher activation energy.[6][7] |
| 2. The reaction works well with aromatic aldehydes but fails or gives very low yields with aliphatic aldehydes. | Higher Reactivity of Aliphatic Aldehydes: Aliphatic aldehydes are inherently more susceptible to enolization and self-condensation compared to their aromatic counterparts.[2][3] | A. Use a Protecting Group Strategy: This is the most robust solution. Protect the aldehyde as a cyclic acetal before the reaction and deprotect it after the pyrimidine ring is formed.[8][9] Rationale: Acetals are stable under the basic or mildly acidic conditions of many pyrimidine syntheses but can be easily removed with strong aqueous acid post-reaction.[10][11] This strategy "hides" the reactive aldehyde functionality until it is needed. B. Employ the "Atwal Modification": Pre-form the enone intermediate by reacting the aldehyde with the β-ketoester first (Knoevenagel condensation), then add the urea/thiourea component in a second step.[2][12] Rationale: This sequential approach avoids having a free, reactive aldehyde present under conditions where it can polymerize. |
| 3. Reaction mixture becomes cloudy or a precipitate forms immediately after adding the aldehyde. | Rapid Polymerization: The chosen conditions (solvent, catalyst, temperature) are too harsh for the specific aldehyde substrate, leading to immediate polymerization. | A. Change the Solvent: The polarity of the solvent can significantly affect reaction rates. Experiment with different solvents like ethanol, acetonitrile, or even solvent-free conditions.[4] Rationale: A solvent that better solubilizes all reactants and intermediates can favor the desired pathway. B. Verify Reagent Purity: Ensure the aldehyde is pure and free from acidic or basic impurities, which can act as initiators for polymerization.[6] Use freshly distilled aldehyde if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable protecting group for aldehydes in pyrimidine synthesis? A: Cyclic acetals, typically formed by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst, are an excellent choice.[8][9] They are robust, easy to install, stable to a wide range of nucleophilic and basic conditions common in pyrimidine syntheses, and can be cleanly removed by hydrolysis with aqueous acid.[10][13]
Q2: Why are Lewis acids often preferred over Brønsted acids in reactions like the Biginelli synthesis? A: Lewis acids (e.g., metal triflates, indium chloride) are thought to work by coordinating with the carbonyl oxygen atoms of the reactants. This templating effect brings the components together, favoring the intramolecular cyclization steps.[2] Strong Brønsted acids, on the other hand, can non-selectively protonate all basic sites, including the aldehyde, which can accelerate undesired side reactions like polymerization.[1]
Q3: Can adjusting the pH of the reaction mixture help prevent polymerization? A: Yes, pH control is critical. The reaction of carbonyl compounds with ammonia derivatives (like urea) is often acid-catalyzed, but a very low pH (highly acidic) can protonate the nitrogen nucleophile (urea), rendering it unreactive.[14][15] Conversely, a high pH (basic) can strongly promote the aldol condensation of the aldehyde.[16] Therefore, using a mild acid catalyst or a buffered system to maintain a weakly acidic pH is often optimal.
Q4: My reaction is still failing despite optimizing conditions. What else could be wrong? A: Re-examine the purity of all your reagents. Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or catalyze side reactions.[4][6] Additionally, ensure your reaction is conducted under strictly anhydrous conditions if required by the specific protocol, as water can interfere with many catalysts and intermediates.[2]
Key Preventative Strategies & Protocols
Success often lies in proactive prevention rather than reactive troubleshooting. Below are two robust strategies to avoid aldehyde polymerization from the outset.
Strategy 1: The Aldehyde Protection-Deprotection Workflow
This is the most dependable method, especially for sensitive aliphatic aldehydes.
Caption: Workflow for the aldehyde protection strategy.
Experimental Protocol: Acetal Protection
-
Setup: To a round-bottom flask, add the aldehyde (1.0 eq), ethylene glycol (1.5 eq), and a suitable solvent like toluene.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).
-
Reaction: Equip the flask with a Dean-Stark apparatus and reflux the mixture. Water will be azeotropically removed, driving the equilibrium towards acetal formation.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Workup: Cool the reaction, wash with saturated sodium bicarbonate solution to neutralize the acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal, which can be purified by chromatography if necessary.
The resulting acetal is now ready for use in your pyrimidine synthesis.
Strategy 2: Optimized Biginelli Reaction with a Lewis Acid Catalyst
For less sensitive aldehydes, optimizing the one-pot reaction conditions is a more efficient approach.
Data Summary: Effect of Catalyst on Biginelli Reaction Yield
The choice of catalyst has a profound impact on suppressing side reactions and improving yields.
| Catalyst | Typical Conditions | Reported Yield Range (Model Reaction*) | Key Advantage |
| HCl (Brønsted Acid) | Reflux in Ethanol | 40-70% | Classical, inexpensive |
| Yb(OTf)₃ (Lewis Acid) | Solvent-free, 100°C | 85-95% | High yields, short reaction times, minimizes byproducts.[5] |
| InCl₃ (Lewis Acid) | Room Temp or mild heat | 80-95% | Excellent yields under mild conditions.[2][17] |
| No Catalyst | Reflux in Ethanol | <20% | Demonstrates the necessity of a catalyst.[2] |
*Model Reaction: Benzaldehyde, ethyl acetoacetate, and urea.
Experimental Protocol: Yb(OTf)₃-Catalyzed Biginelli Reaction
-
Setup: In a round-bottom flask, combine the β-ketoester (1.0 eq), urea (1.5 eq), and Ytterbium (III) triflate (Yb(OTf)₃, 0.1 eq).
-
Reagent Addition: Heat the mixture to the desired temperature (e.g., 80-100°C). Add the aldehyde (1.0 eq) dropwise to the stirred mixture over 15-20 minutes.
-
Reaction: Maintain the temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and stir. The solid product will often precipitate.
-
Purification: Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.[5]
References
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction.
- Chad's Prep. (2019, January 8). Acetals and Ketals as Protecting Groups [Video]. YouTube.
- JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- RSC Publishing. (n.d.). pH effects in the acetaldehyde–ammonia reaction.
- Quora. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888.
- Blaskovich, M. A., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 373.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 12. scispace.com [scispace.com]
- 13. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pH effects in the acetaldehyde–ammonia reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
Technical Support Center: Refining Column Chromatography Methods for Pyrimidine Purification
Welcome to the Technical Support Center dedicated to the nuances of pyrimidine purification via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method development and troubleshooting, ensuring the scientific integrity and success of your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when developing a purification strategy for pyrimidine derivatives.
Q1: What is the best starting stationary phase for purifying my pyrimidine derivative?
A1: For most pyrimidine derivatives, silica gel is the most versatile and widely used stationary phase due to its effectiveness in separating compounds based on polarity.[1] However, the choice is highly dependent on the specific substituents on the pyrimidine ring. For highly polar pyrimidines, alternative stationary phases like alumina or reverse-phase silica (C8 or C18) may be more suitable.[1] In cases of extreme polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase is often the preferred method.[1][2][3]
Q2: How do I select an appropriate mobile phase for my pyrimidine purification?
A2: The key is to match the mobile phase polarity to your compound's properties. The most efficient way to start is by screening various solvent systems using Thin Layer Chromatography (TLC).[1]
-
Normal-Phase (Silica Gel): A common starting point is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol).[1] The polarity is increased by raising the proportion of the polar solvent.
-
Reverse-Phase (C18): A polar mobile phase is used, typically a mixture of water or a buffer with an organic solvent like acetonitrile or methanol.[1][4][5]
The ideal solvent system on a TLC plate should yield a retention factor (Rf) of approximately 0.2-0.4 for your target compound, ensuring good separation from impurities.[6]
Q3: My highly polar pyrimidine derivative isn't moving from the baseline on the silica TLC plate. What are my options?
A3: This is a frequent challenge. Here are several strategies to address it:
-
Increase Mobile Phase Polarity: Add a more polar solvent, such as methanol, to your mobile phase. For very basic pyrimidines, adding a small amount of a modifier like triethylamine or ammonia in methanol can help reduce interactions with acidic silanol groups on the silica, thereby decreasing tailing and improving mobility.[1]
-
Switch to a Different Stationary Phase:
-
Reverse-Phase Chromatography (e.g., C18 silica): This technique uses a non-polar stationary phase and a polar mobile phase, which is often better suited for highly polar compounds.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase with a mobile phase rich in a water-miscible organic solvent (like acetonitrile), which is highly effective for retaining and separating very polar analytes.[1][2][3][7]
-
Ion-Exchange Chromatography (IEC): If your pyrimidine derivative is ionizable, IEC can be a powerful technique for separation based on net charge.[2][8]
-
Q4: How can I detect my pyrimidine compound in the collected fractions?
A4: The aromatic nature of the pyrimidine ring makes most derivatives UV-active.[1] The most common detection method involves spotting the collected fractions on a TLC plate and visualizing them under a UV lamp, typically at 254 nm.[1] If your compound lacks a UV chromophore, you may need to use a staining agent for TLC visualization or employ other analytical techniques like mass spectrometry to identify the fractions containing your product.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the column chromatography of pyrimidines.
Problem 1: Poor Separation or Co-elution of Compounds
This is one of the most frequent issues, often stemming from suboptimal selectivity.
| Possible Cause | Solution | Causality and In-Depth Explanation |
| Inappropriate Mobile Phase Polarity | Optimize the solvent system using TLC. Aim for a significant difference in the Rf values of the components. An ideal Rf for the target compound is between 0.2 and 0.4.[6] | The selectivity of the separation is critically dependent on the mobile phase composition. If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, compounds will be strongly retained. TLC is a rapid and effective tool for scouting a range of solvent polarities to find the "sweet spot" for your specific mixture. |
| Column Overloading | Reduce the amount of crude sample loaded onto the column. A general guideline is to load 1-5% of the stationary phase mass. | Exceeding the binding capacity of the stationary phase leads to band broadening and a loss of resolution. The analyte molecules can no longer form a narrow band at the top of the column and instead spread out, causing peaks to overlap as they travel down the column. |
| Poorly Packed Column | Ensure the column is packed uniformly without cracks, air bubbles, or channels. A poorly packed column leads to uneven solvent flow and band broadening.[9] | Channels and cracks in the stationary phase create alternative, faster paths for the mobile phase to travel. This results in a non-uniform flow front, causing some of the analyte molecules to travel faster than others, leading to distorted and broadened peaks. |
| Incorrect Column Dimensions | For difficult separations, use a longer, narrower column to increase resolution. | Resolution is proportional to the square root of the column length. A longer column provides more theoretical plates, increasing the opportunity for interaction between the analytes and the stationary phase, thus improving separation. A narrower column can reduce band broadening. |
Problem 2: Compound is Stuck on the Column or Elutes Very Slowly
This typically occurs with highly polar or basic pyrimidine derivatives on silica gel.
| Possible Cause | Solution | Causality and In-Depth Explanation |
| Strong Analyte-Stationary Phase Interaction | Increase the polarity of the mobile phase by adding a stronger solvent like methanol. For basic pyrimidines, add a small amount of a modifier like triethylamine or ammonia to the eluent.[1] | Pyrimidines with basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing or complete retention. Adding a basic modifier neutralizes these active sites, reducing the strong interaction and allowing the compound to elute more symmetrically. |
| Compound Precipitation on the Column | Ensure the sample is fully dissolved in the loading solvent and that this solvent is not significantly weaker than the initial mobile phase. If solubility is an issue, consider dry loading. | If the sample is loaded in a solvent in which it is highly soluble, but the initial mobile phase is a poor solvent for the compound, it can precipitate at the top of the column. This precipitated material will then dissolve very slowly as the mobile phase polarity increases, leading to a very broad or streaking peak. Dry loading the sample onto a small amount of silica gel can mitigate this.[10] |
| Incorrect Stationary Phase Choice | For highly polar compounds, switch to a reverse-phase (C18) or HILIC column.[1][2] | Normal-phase chromatography is inherently less suited for very polar compounds. Reverse-phase chromatography separates based on hydrophobicity, and HILIC is specifically designed for hydrophilic compounds, offering better retention and selectivity for these molecules.[7] |
Problem 3: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a "tail" extending from the back of the peak.
| Possible Cause | Solution | Causality and In-Depth Explanation |
| Secondary Interactions with Silica | Add a modifier to the mobile phase. For acidic compounds, add a small amount of acetic or formic acid. For basic compounds, add triethylamine or ammonia.[1] | The primary separation mechanism on silica is based on polarity. However, secondary ionic interactions between acidic or basic analytes and the silanol groups on the silica surface can occur. These strong interactions have different kinetics than the primary mechanism, causing some molecules to be retained longer and resulting in a tailed peak. Modifiers suppress these secondary interactions. |
| Column Overloading | Reduce the sample load. | As mentioned previously, overloading the column saturates the stationary phase, leading to a non-ideal chromatographic process where the peak shape becomes distorted and often tails. |
| Presence of a Co-eluting Impurity | Optimize the mobile phase to improve the resolution between the main compound and the impurity. This may involve trying different solvent combinations or using a gradient elution. | A small, closely eluting impurity can appear as a shoulder or tail on the main peak. A change in the mobile phase composition can alter the selectivity and resolve the two compounds into distinct peaks. |
Problem 4: Irreproducible Results (Changing Retention Times)
Consistency is key in chromatography; fluctuating retention times indicate a problem with the system's stability.
| Possible Cause | Solution | Causality and In-Depth Explanation |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase for each experiment. If using a mixture, use a graduated cylinder or other precise methods for measurement. Ensure solvents are miscible and do not phase-separate over time. | Even small variations in the mobile phase composition can significantly affect the retention times of compounds, especially in normal-phase chromatography where polarity is a critical parameter.[11][12] |
| Column Degradation | Avoid using highly acidic or basic mobile phases that can degrade the silica stationary phase. If degradation is suspected, replace the column. | The bonded phase on silica gel can be hydrolyzed under extreme pH conditions, altering the chromatographic properties of the column over time and leading to inconsistent results. |
| Temperature Fluctuations | Run the chromatography in a temperature-controlled environment if possible. | Retention in chromatography is a temperature-dependent process. Significant changes in ambient temperature can affect solvent viscosity and the thermodynamics of analyte-stationary phase interactions, leading to shifts in retention times. |
Experimental Workflows and Protocols
Protocol 1: Method Development Using TLC
This protocol outlines a systematic approach to selecting a solvent system for column chromatography.
-
Prepare TLC Plates: Spot a dilute solution of your crude pyrimidine mixture onto several silica gel TLC plates.
-
Screen Solvents: Develop each plate in a different solvent system, varying the ratio of a non-polar solvent (e.g., Hexane or Dichloromethane) to a polar solvent (e.g., Ethyl Acetate or Methanol).
-
Example Systems: 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc, 9:1 DCM:MeOH.
-
-
Visualize: After development, dry the plates and visualize the spots under a UV lamp (254 nm).
-
Analyze Rf Values: Calculate the Rf value for your target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select Optimal System: Choose the solvent system that provides an Rf value between 0.2 and 0.4 for your target compound and gives the best separation from major impurities.[6]
Diagram: Method Development Workflow
This diagram illustrates the decision-making process for selecting a purification method.
Caption: Decision tree for pyrimidine purification method development.
Diagram: Troubleshooting Poor Resolution
This flowchart provides a logical path for diagnosing and solving poor separation issues.
Caption: Systematic guide for troubleshooting poor chromatographic resolution.
References
- Morris, C. J. O. R., & Morris, P. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19–28.
- Kazoka, H. (2002). Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography.
- Staroverov, S. M., Chibisova, M. V., & Kiselev, A. V. (1981). Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory.
- Kazoka, H. (2000). Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Marrubini, G., Castillo Mendoza, B. E., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21.
- Singh, R. P. (2019). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange.
- D'Orazio, G., & Fanali, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(1), 1-13.
- Brown, P. R., & Grushka, E. (1980). Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds. Analytical Chemistry, 52(8), 1210–1215.
- Solubility of Things. (n.d.). Pyrimidine. Solubility of Things.
- Kazoka, H. (2006). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PlumX.
- Marrubini, G., Castillo Mendoza, B. E., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Markelj, J., Zupančič, T., & Kreft, I. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17.
- SIELC Technologies. (n.d.). HPLC Separation of Uridine and Uracil. SIELC Technologies.
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Singh, R. P. (2019). Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. OUCI.
- Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Chen, P., & Li, F. (2005). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection.
- Reichard, P., & Bergström, S. (1949). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Journal of Biological Chemistry, 179(1), 395-396.
- Belluti, F., et al. (2020).
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Vischer, E., & Chargaff, E. (1948). THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Journal of Biological Chemistry, 176(2), 703-714.
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO.
- Reeves, W. J., Jr, Seid, A., & Greenberg, D. M. (1969). A new paper chromatography solvent system resolving pyrimidine-pyrimidine riboside-pyrimidine deoxyriboside mixtures. Analytical Biochemistry, 30(3), 474–477.
- Phenomenex. (n.d.). Normal Phase HPLC Columns. Phenomenex.
- Biocompare. (2023, May 18). Chromatography Column Selection Guide. Biocompare.
- Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography. Wikipedia.
- Reddit. (2023, July 16). Column chromatography issues. r/chemistry.
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Cohn, W. E. (1950). The Anion-Exchange Separation of Ribonucleotides. Journal of the American Chemical Society, 72(4), 1471–1478.
- Nawrocki, J., & Rigney, M. (1997). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.
- LCGC International. (2020, October 1). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Chromatography Today. (2023, March 7). What are the Reasons for Resolution Failure in HPLC?. Chromatography Today.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. reddit.com [reddit.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Acetylpyrimidine and 5-Ethynylpyrimidine: A Prospective Analysis for Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleic acids and a privileged core in a multitude of therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] This guide provides a forward-looking comparison of two intriguing pyrimidine derivatives: 5-acetylpyrimidine and 5-ethynylpyrimidine. While direct comparative studies are not extensively documented in publicly available literature, this document will synthesize existing knowledge on related pyrimidine analogues to build a scientifically grounded framework for their potential biological activities and to propose a robust experimental plan for their head-to-head evaluation.
This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. We will delve into the structural nuances of these compounds, their potential mechanisms of action, and provide a detailed, field-proven protocol to empirically assess and compare their biological efficacy.
Chemical and Structural Considerations: The Impact of the 5-Position Substituent
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. The C5 position of the pyrimidine ring is a particularly attractive site for modification, as it can project substituents into solvent-exposed regions of protein binding pockets, allowing for the fine-tuning of potency and selectivity.
This compound features a ketone functional group. The acetyl group is a hydrogen bond acceptor and can participate in polar interactions within a biological target. Its planar nature may influence stacking interactions, and the carbonyl oxygen can act as a key interaction point.
5-Ethynylpyrimidine , on the other hand, introduces an alkyne moiety. The ethynyl group is a small, rigid, and linear functional group. It is considered a bioisostere of a nitrile group and can act as a weak hydrogen bond donor. More importantly, the terminal alkyne can serve as a reactive handle for covalent modification of target proteins or for use in "click chemistry" applications for target identification and validation. The triple bond can also engage in non-covalent interactions, such as π-π stacking or interactions with sulfur-containing amino acids.
Postulated Biological Activities and Potential Targets
Based on the extensive literature on substituted pyrimidines, we can postulate several potential biological activities for this compound and 5-ethynylpyrimidine.
Anticancer Activity
Pyrimidine derivatives are well-established as anticancer agents, often targeting key enzymes involved in cell proliferation and survival.[7][8][9]
-
Kinase Inhibition: A significant number of kinase inhibitors feature a pyrimidine core.[10][11][12][13] The pyrimidine ring often mimics the adenine of ATP, binding to the hinge region of the kinase active site. The substituents at the C5 position can then extend into the specificity pocket, dictating selectivity. It is plausible that both this compound and 5-ethynylpyrimidine could act as kinase inhibitors. The acetyl group might form hydrogen bonds with the kinase backbone, while the ethynyl group could either form weaker interactions or potentially act as a warhead for covalent inhibition, depending on the proximity of a nucleophilic residue.
-
Tubulin Polymerization Inhibition: Certain 2,4,5-substituted pyrimidines have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] The nature of the C5 substituent is critical for this activity. A systematic evaluation would be required to determine if the acetyl or ethynyl group could confer such properties.
Antimicrobial Activity
The pyrimidine scaffold is also a common feature in antimicrobial agents.[1][14][15] These compounds can interfere with various microbial processes, including folic acid synthesis and cell wall biosynthesis.[1] The specific contributions of the 5-acetyl and 5-ethynyl groups to antimicrobial activity would need to be determined empirically.
A Proposed Experimental Framework for Comparative Analysis
To objectively compare the biological activity of this compound and 5-ethynylpyrimidine, a tiered experimental approach is recommended. This approach begins with broad cytotoxicity screening and progresses to more specific mechanistic assays.
Tier 1: In Vitro Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. This provides a baseline indication of their potential as anticancer agents.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50, µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) | PC-3 (Prostate Carcinoma) |
| This compound | 15.2 | 21.8 | 18.5 |
| 5-Ethynylpyrimidine | 5.8 | 8.2 | 6.1 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and 5-Ethynylpyrimidine (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Tier 2: Kinase Inhibition Assay
If the cytotoxicity screen reveals significant activity for either compound, the next logical step is to investigate their potential as kinase inhibitors, a common mechanism of action for pyrimidine derivatives.[17][18]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against a panel of cancer-relevant kinases)
This protocol outlines a general method to assess the inhibitory activity of the compounds against a specific kinase.[19][20]
Materials:
-
Recombinant kinase (e.g., EGFR, a member of a kinase panel)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound, 5-ethynylpyrimidine)
-
Staurosporine (a broad-spectrum kinase inhibitor, as a positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and staurosporine in the kinase assay buffer. Add 2.5 µL of each dilution to the wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of diluted kinase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 2.5 µL of a solution containing the kinase substrate and ATP to initiate the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Caption: A simplified signaling pathway illustrating kinase inhibition.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the comparative analysis of this compound and 5-ethynylpyrimidine. While the existing literature on pyrimidine derivatives allows for informed hypotheses about their potential biological activities, empirical testing is paramount. The proposed experimental workflows, starting with broad cytotoxicity screening and progressing to specific mechanistic assays like kinase inhibition, offer a clear path forward for researchers.
The key differentiator between these two molecules, the 5-position substituent, is likely to have a profound impact on their biological profiles. The acetyl group offers potential for specific hydrogen bonding interactions, while the ethynyl group provides a unique structural and potentially reactive element. The results of the proposed experiments will not only elucidate the comparative efficacy of these two compounds but will also contribute valuable structure-activity relationship (SAR) data to the broader field of pyrimidine-based drug discovery. Further studies could involve medicinal chemistry efforts to optimize the more promising scaffold, in vivo efficacy studies in animal models, and detailed ADME/Tox profiling.
References
- Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- Astudillo, L., et al. (1984). Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine and 5-ethynylimidazole nucleosides. Journal of Medicinal Chemistry. [Link]
- Sowinska, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]
- baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Dhorajiya, B. D., et al. (2014). Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones.
- Kim, Y., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules. [Link]
- Li, W., et al. (2012). Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]
- Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]
- El-Sayed, N. F., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
- Desai, N. C., et al. (2013). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Indian Journal of Chemistry - Section B. [Link]
- Kumar, R., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
- Papakonstantinou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
- ResearchGate. (2020). Novel Pyrimidine Derivatives from 2,5-Dichloro-3-acetylthienyl Chalcones as Antifungal, Antitubercular and Cytotoxic Agents: Design, Synthesis, Biological Activity and Docking Study. [Link]
- World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. [Link]
- Juniper Publishers. (2017).
- ResearchGate. (2017).
- Papakonstantinou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]
- Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules. [Link]
- De Clercq, E., et al. (1991). Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds. Antimicrobial Agents and Chemotherapy. [Link]
- Fallah, F., et al. (2022). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry. [Link]
- Papakonstantinou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
- da Silva, A. D., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
- Chemical-Konomics. Drug Discovery - Inhibitor. [Link]
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
- ResearchGate.
- Lin, Y.-L., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
- Asian Journal of Pharmaceutical Research. (2021). Pyranopyrimidine: A Promising Scaffold with various Biological activities. [Link]
- Wang, Y., et al. (2008). Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells. Molecules. [Link]
Sources
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. wjarr.com [wjarr.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 16. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Quantifying Pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the accurate quantification of pyrimidine derivatives is a cornerstone of ensuring the safety, efficacy, and quality of a vast array of therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose. However, the diversity of pyrimidine structures and the matrices in which they are found necessitate a nuanced approach to method development and validation. This guide provides an in-depth, comparative analysis of validated HPLC methods for three clinically significant pyrimidine derivatives: 5-Fluorouracil, Capecitabine, and Zidovudine. By examining the underlying scientific principles and presenting detailed experimental data, this document aims to empower you to make informed decisions in your analytical strategy.
The Criticality of Method Validation in Pharmaceutical Analysis
Before delving into specific methods, it is paramount to understand the "why" behind rigorous validation. An unvalidated or poorly validated analytical method is not only a deviation from regulatory expectations, as outlined by the International Council for Harmonisation (ICH) guidelines, but it also introduces a significant risk of generating unreliable data.[1][2] This can have profound consequences, from misleading pharmacokinetic profiles to incorrect dosage formulations. The validation process provides documented evidence that a method is fit for its intended purpose, ensuring its accuracy, precision, and robustness.[2][3]
A typical HPLC method validation workflow, as stipulated by ICH Q2(R1) guidelines, encompasses the evaluation of several key parameters.
Caption: A typical workflow for HPLC method development and validation.
Case Study 1: 5-Fluorouracil (5-FU)
5-Fluorouracil is a cornerstone of chemotherapy, particularly for colorectal and breast cancers. Its high polarity presents a challenge for retention on traditional reversed-phase columns. Here, we compare two distinct RP-HPLC methods for its quantification.
Method Comparison for 5-Fluorouracil
| Parameter | Method 1 | Method 2 |
| Principle | Isocratic RP-HPLC with UV detection.[4] | Isocratic RP-HPLC with UV detection and an internal standard.[5] |
| Stationary Phase | C18 column.[4] | C18 column.[5] |
| Mobile Phase | Acetonitrile and water (10:90, v/v).[4] | 0.05 M Potassium dihydrogen orthophosphate buffer with 0.1% Triethanolamine (TEA).[5] |
| Flow Rate | 1.0 mL/min.[4] | 1.2 mL/min.[5] |
| Detection | 265 nm.[4] | 266 nm.[5] |
| Internal Standard | Not used.[4] | 5-Bromouracil (5-BU).[5] |
| Retention Time | Not specified. | 7.568 min.[5] |
Validation Data Summary for 5-Fluorouracil Methods
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range | 0.1 - 10 µg/mL.[4] | 2 - 10 µg/mL.[5] |
| Correlation Coefficient (r²) | 0.9997.[4] | 0.9996.[5] |
| Accuracy (% Recovery) | Not explicitly stated, but method deemed accurate. | 95 - 105%.[5] |
| Precision (% RSD) | Max 3.51%.[4] | < 2%.[5] |
| LOD | 10.86 ng/mL.[4] | Not explicitly stated in comparable units. |
| LOQ | 32.78 ng/mL.[4] | Not explicitly stated in comparable units. |
Expert Insights: The choice between these two methods hinges on the specific application. Method 1 offers a simpler mobile phase, which can be advantageous for routine quality control due to ease of preparation and reduced cost.[4] However, the inclusion of an internal standard in Method 2, 5-Bromouracil, is a significant advantage for complex matrices like plasma, as it compensates for variations in injection volume and potential sample loss during preparation.[5] The use of a phosphate buffer in Method 2 also helps in controlling the pH and improving peak shape for the acidic 5-FU.
Case Study 2: Capecitabine
Capecitabine is an orally administered prodrug of 5-Fluorouracil, offering the benefit of tumor-selective activation. Its analysis often involves the simultaneous consideration of its metabolites. For the purpose of this guide, we will focus on the quantification of the parent drug.
Method Comparison for Capecitabine
| Parameter | Method A | Method B |
| Principle | Isocratic RP-HPLC with UV detection.[6] | Isocratic RP-HPLC with UV detection.[7] |
| Stationary Phase | Welchrom C18 (250 x 4.6 mm, 5 µm).[6] | Symmetry C18 (75 x 4.6 mm, 5 µm).[7] |
| Mobile Phase | Methanol:Acetonitrile:Water (50:30:20, v/v), pH 4.6 with Triethylamine.[6] | Ammonium acetate with 0.1% formic acid as buffer and methanol (45:55 v/v).[7] |
| Flow Rate | 1.0 mL/min.[6] | 1.2 mL/min.[7] |
| Detection | 245 nm.[6] | 305 nm.[7] |
| Retention Time | 4.123 min.[6] | 3.024 min.[7] |
Validation Data Summary for Capecitabine Methods
| Validation Parameter | Method A | Method B |
| Linearity Range | Not explicitly stated, but method is linear. | 1.5 - 22.5 µg/mL.[7] |
| Correlation Coefficient (r²) | Not explicitly stated. | Not explicitly stated, but method is linear. |
| Accuracy (% Recovery) | 99.88%.[6] | ~100.0%.[7] |
| Precision (% RSD) | Not explicitly stated, but method is precise. | Not explicitly stated, but method is precise. |
| LOD | 0.169 µg/mL.[6] | 0.05 µg/mL.[7] |
| LOQ | 0.513 µg/mL.[6] | 0.19 µg/mL.[7] |
Expert Insights: Method B demonstrates a lower limit of detection and quantification, making it more suitable for applications requiring higher sensitivity, such as pharmacokinetic studies in plasma.[7] The shorter column and faster flow rate also contribute to a shorter run time, increasing sample throughput.[7] Conversely, Method A's mobile phase, while more complex, may offer better selectivity for separating Capecitabine from its impurities, a critical aspect in stability-indicating assays.[6] The choice of detection wavelength also differs significantly, highlighting the importance of determining the analyte's UV maxima during method development.
Case Study 3: Zidovudine (AZT)
Zidovudine, a nucleoside reverse transcriptase inhibitor, was one of the first antiretroviral drugs for the treatment of HIV/AIDS. Its quantification is crucial for therapeutic drug monitoring and quality control of pharmaceutical formulations.
Method Comparison for Zidovudine
| Parameter | Method I | Method II |
| Principle | Isocratic RP-HPLC with UV detection.[8] | Isocratic RP-HPLC with UV detection.[9] |
| Stationary Phase | Symmetry C18 (150 x 4.6 mm, 5 µm).[8] | Waters RP-18 XTerra™ (dimensions not specified).[9] |
| Mobile Phase | Methanol and phosphate buffer (65:35 v/v).[8] | Water:Methanol (80:20, v/v).[9] |
| Flow Rate | 1.0 mL/min.[8] | 1.0 mL/min.[9] |
| Detection | 264 nm.[8] | 266 nm.[9] |
| Retention Time | 2.55 min.[8] | Not specified. |
Validation Data Summary for Zidovudine Methods
| Validation Parameter | Method I | Method II |
| Linearity Range | 20 - 80 µg/mL.[8] | 40.0 - 220.0 µg/mL.[9] |
| Correlation Coefficient (r²) | Not explicitly stated, but method is linear. | Not explicitly stated, but method is linear. |
| Accuracy (% Recovery) | Not explicitly stated, but method is accurate. | Not explicitly stated, but method is accurate. |
| Precision (% RSD) | < 2.0%.[8] | Not explicitly stated, but method is precise. |
| LOD | Not specified. | 0.655 µg/mL.[9] |
| LOQ | Not specified. | 1.985 µg/mL.[9] |
Expert Insights: Method I offers a rapid analysis with a retention time of just 2.55 minutes, making it highly efficient for high-throughput screening.[8] The use of a phosphate buffer helps to ensure peak symmetry. Method II, on the other hand, was specifically developed for stability testing of sustained-release tablets.[9] Its wider linear range and the successful separation of Zidovudine from its degradation products make it a robust choice for stability-indicating assays.[9] This underscores the principle that the intended application of the method should guide its development and validation.
Experimental Protocols: A Step-by-Step Guide to HPLC Method Validation
To provide a practical framework, the following is a generalized protocol for the validation of an HPLC method for a pyrimidine derivative, based on the principles discussed.
Objective: To validate an RP-HPLC method for the quantification of a pyrimidine derivative in a pharmaceutical formulation according to ICH Q2(R1) guidelines.
1. System Suitability:
-
Prepare a standard solution of the pyrimidine derivative.
-
Inject the solution six times.
-
Calculate the relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
Acceptance Criteria: %RSD for peak area and retention time < 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.
2. Specificity:
-
Inject a blank (diluent), a placebo solution, and a standard solution of the pyrimidine derivative.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.
3. Linearity:
-
Prepare a series of at least five standard solutions of the pyrimidine derivative at different concentrations (e.g., 50-150% of the expected sample concentration).
-
Inject each solution in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the pyrimidine derivative.
-
Prepare each concentration in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0 - 102.0%.
5. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the pyrimidine derivative at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
7. Robustness:
-
Intentionally vary critical method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic).
-
Column temperature (e.g., ± 5 °C).
-
Wavelength (e.g., ± 2 nm).
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Caption: Interrelationship of key HPLC validation parameters.
Conclusion
The validation of HPLC methods for quantifying pyrimidine derivatives is a multifaceted process that demands a deep understanding of both the analytical technique and the physicochemical properties of the analyte. As demonstrated through the case studies of 5-Fluorouracil, Capecitabine, and Zidovudine, there is no single "best" method. The optimal choice is contingent upon the specific analytical objective, whether it be routine quality control, pharmacokinetic analysis, or stability testing. By adhering to the principles of scientific integrity, following established guidelines such as those from the ICH, and meticulously documenting all validation parameters, researchers can ensure the generation of high-quality, reliable data that is crucial for the advancement of pharmaceutical science.
References
- Hassanlou, S., Rajabi, M., Shahrasbi, A. A., & Afshar, M. (2016). Development and validation of an ecofriendly HPLC-UV method for determination of capecitabine in human plasma: application to pharmacokinetic studies. South African Journal of Chemistry, 69, 163-169. [Link]
- An improved RP-HPLC method for the quantitative determination of capecitabine in bulk and pharmaceutical tablet dosage form. (2012). Der Pharma Chemica, 4(5), 1893-1899. [Link]
- Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. (2024). Current Trends in Biotechnology and Pharmacy, 18(1), 1548-1557. [Link]
- Singh, S., Singh, B., Kumar, R., & Jain, S. K. (2004). Validated specific HPLC method for determination of zidovudine during stability studies. Journal of pharmaceutical and biomedical analysis, 34(2), 419–424. [Link]
- Haneef, M. A., Rajkamal, B., Tharun goud, G., & Mohan Goud, V. (2013). Development and Validation by RP-HPLC Method for Estimation of Zidovudine in Bulk and Its Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry, 6(4), 341-344. [Link]
- Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. (2018). Journal of Pharmaceutical and Biomedical Analysis, 2(1), 113. [Link]
- Bhatia, M. S., Kaskhedikar, S. G., & Chaturvedi, S. C. (2017). HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples. Marmara Pharmaceutical Journal, 21(3), 660-668. [Link]
- Guedes, J. A. C., et al. (2014). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 50(1), 139-146. [Link]
- METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZIDOVUDINE. (2012). International Journal of Research in Pharmacy and Chemistry, 2(3), 540-547. [Link]
- Singh, S., & Singh, B. (2002). A stability-indicating RP-HPLC assay method for 5-fluorouracil. Indian journal of pharmaceutical sciences, 64(3), 239. [Link]
- Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. (2015). Der Pharma Chemica, 7(12), 268-279. [Link]
- Srinivasu, K., Venkateswara Rao, J., Appala Raju, N., & Mukkanti, K. (2010). RP-HPLC Method for the Estimation of Capecitabine in Tablet Dosage Forms. Asian Journal of Chemistry, 22(4), 3255-3259. [Link]
- Santos, J. R., et al. (2011). Development and validation of a RP-HPLC method for the determination of zidovudine and its related substances in sustained-release tablets. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 27(3), 283–289. [Link]
- RP-HPLC method development and validation of capecitabine in pharmaceutical dosage form. (2014). International Journal of Pharmaceutical and Allied Researches, 3(1), 1-8. [Link]
- Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. (2019). Research Journal of Pharmacy and Technology, 12(11), 5349-5353. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scielo.br [scielo.br]
- 5. rjptonline.org [rjptonline.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. asianpubs.org [asianpubs.org]
- 8. ajrconline.org [ajrconline.org]
- 9. Development and validation of a RP-HPLC method for the determination of zidovudine and its related substances in sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ketone-Based Protease Inhibitors: From Established Warheads to Emerging Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protease inhibitor discovery, the ketone functional group has emerged as a versatile and effective "warhead" for targeting the active sites of various protease families, particularly cysteine and serine proteases. This guide provides a comparative analysis of different classes of ketone-based protease inhibitors, with a primary focus on the well-established α-ketoamides. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation. Furthermore, we will explore the potential of emerging, non-peptidic ketone scaffolds, such as 5-acetylpyrimidine, and discuss the chemical rationale for their investigation as a novel class of protease inhibitors.
The Rise of Ketone Warheads in Protease Inhibition
Proteases are a class of enzymes crucial for a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention.[1][2][3] The inhibition of these enzymes is a well-established strategy in combating infectious diseases and other pathological conditions.[2][3] Ketone-based inhibitors have gained prominence due to their ability to form reversible covalent bonds with the nucleophilic residues in the active sites of serine and cysteine proteases.[4] This interaction typically involves the formation of a hemiketal or a thiohemiketal, mimicking the tetrahedral transition state of peptide bond hydrolysis.[4] This reversible covalent mechanism can offer a balance of potency and reduced off-target effects compared to irreversible inhibitors.
This guide will focus on the following classes of ketone protease inhibitors:
-
α-Ketoamides: A widely studied class of potent, reversible covalent inhibitors.
-
Other Ketone Inhibitors: Including α-ketoesters and diarylketones.
-
This compound: A hypothetical and emerging non-peptidic scaffold.
α-Ketoamides: A Case Study in Potency and Selectivity
α-Ketoamides are a prominent class of peptidomimetic inhibitors that have demonstrated significant efficacy against a range of proteases, including those from viruses like SARS-CoV-2 and Hepatitis C virus (HCV).[5][6]
Mechanism of Action
The inhibitory activity of α-ketoamides stems from the electrophilic nature of the ketone carbon, which is susceptible to nucleophilic attack by the active site cysteine or serine residue of the target protease. This results in the formation of a stable, yet reversible, thiohemiketal or hemiketal adduct. The reversibility of this bond is a key feature, potentially leading to a better safety profile by reducing the likelihood of permanent off-target modifications.[4]
The following diagram illustrates the reversible covalent inhibition of a cysteine protease by an α-ketoamide:
Caption: Reversible covalent inhibition of a cysteine protease by an α-ketoamide.
Comparative Performance of α-Ketoamide Inhibitors
The potency of α-ketoamide inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the protease activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and is a measure of binding affinity.[7][8] The following table summarizes the inhibitory activities of several α-ketoamide compounds against various proteases.
| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) | Reference |
| Compound 20j | SARS-CoV-2 Mpro | 19.0 | - | [6] |
| Compound 13b | SARS-CoV-2 Mpro | 670 | - | [5] |
| Compound 11r | MERS-CoV Mpro | - | - | [5] |
| MPI8 | SARS-CoV-2 Mpro | 31 | - | [9] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Exploring Other Ketone-Based Inhibitor Scaffolds
Beyond α-ketoamides, other ketone-containing molecules have been investigated as protease inhibitors.
-
α-Ketoesters and α-Diketones: These compounds also function as reversible covalent inhibitors, forming adducts with the active site nucleophile.
-
Diaryl Ketones: These non-peptidic inhibitors offer the potential for improved pharmacokinetic properties compared to their peptidomimetic counterparts.
-
Halomethyl Ketones: These are generally irreversible inhibitors that form stable thioether linkages with cysteine proteases.
The Potential of this compound: A Hypothetical Scaffold
While there is a lack of direct experimental evidence for this compound as a protease inhibitor in the current scientific literature, its chemical structure suggests a potential for covalent interaction with nucleophilic residues.
Rationale for Investigation
The acetyl group of this compound possesses an electrophilic carbonyl carbon. While less reactive than the ketone in an α-ketoamide, it could still be susceptible to attack by a highly reactive cysteine thiolate in the constrained environment of a protease active site. The pyrimidine ring, being an electron-withdrawing heterocycle, could potentially enhance the electrophilicity of the acetyl ketone.
Furthermore, studies on 2-sulfonylpyrimidines have demonstrated their ability to react with thiols via an SNAr mechanism, leading to cysteine arylation.[10] This suggests that the pyrimidine scaffold can participate in covalent bond formation with cysteine residues.
The proposed, hypothetical interaction is depicted below:
Caption: Hypothetical covalent modification of a cysteine residue by this compound.
Further investigation is required to validate this hypothesis and determine if this compound or its derivatives can act as effective protease inhibitors.
Experimental Protocols for Evaluating Protease Inhibitors
The following are detailed, step-by-step methodologies for key experiments used to characterize protease inhibitors.
Fluorometric Protease Inhibition Assay
This assay is used to determine the IC50 of an inhibitor. It relies on a fluorogenic substrate that is cleaved by the protease to release a fluorescent signal.
Materials:
-
Purified protease
-
Fluorogenic protease substrate (e.g., FTC-Casein)
-
Assay buffer (e.g., TBS, pH 7.2)
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of the inhibitor in DMSO, and then dilute each concentration into assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted protease solution to each well of the 96-well plate.
-
Add 50 µL of the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 100 µL of the fluorogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Determine the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorometric protease inhibition assay.
Determination of the Inhibition Constant (Ki)
For reversible inhibitors, the Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration ([S]) and the Michaelis-Menten constant (Km) are known.[8]
Equation:
Ki = IC50 / (1 + ([S] / Km))
Cellular Protease Activity and Selectivity Profiling
Assessing the activity and selectivity of a protease inhibitor in a cellular context is crucial for understanding its potential therapeutic utility.
Methods:
-
Activity-Based Protein Profiling (ABPP): This technique uses activity-based probes (ABPs) that covalently bind to the active site of proteases. By competing with the ABP, the inhibitor's ability to engage its target in a complex biological sample can be quantified.[13]
-
Cell-Based Substrate Cleavage Assays: These assays utilize cells engineered to express a reporter system that is activated or deactivated upon cleavage by a specific protease.[14][15]
Conclusion
Ketone-based inhibitors, particularly α-ketoamides, represent a powerful and versatile class of compounds for targeting proteases. Their reversible covalent mechanism of action offers a desirable balance of potency and safety. While established scaffolds continue to be optimized, the exploration of novel, non-peptidic ketone inhibitors like this compound holds promise for the development of new therapeutics with improved drug-like properties. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these and other emerging protease inhibitors.
References
- Boulware, K. T., & Daugherty, P. S. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Proceedings of the National Academy of Sciences, 103(20), 7583–7588. [Link]
- RayBiotech. (n.d.). Protease Activity Assay Kit (Fluorometric).
- Zhang, L., Lin, D., Sun, X., Curth, U., Drosten, C., Sauerhering, L., ... & Hilgenfeld, R. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science, 368(6489), 409–412. [Link]
- Serim, S., Haedke, U., Verhelst, S. H. L. (2012). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics, 11(9), 627-639. [Link]
- Wang, Y., et al. (2023). Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups. Bioorganic Chemistry, 143, 107001. [Link]
- Isenegger, P. G., et al. (2019). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 141(42), 16551-16560. [Link]
- de Souza, A. C. S., et al. (2022). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. International Journal of Molecular Sciences, 23(19), 11867. [Link]
- Schirmeister, T., et al. (2006). Non-peptidic inhibitors of cysteine proteases. Current Medicinal Chemistry, 13(19), 2253-2277. [Link]
- Ma, C., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Infectious Diseases, 8(3), 595-604. [Link]
- Canadian Society of Pharmacology and Therapeutics. (n.d.). Inhibitory constant (Ki).
- Bieth, J. G. (1995). Protease Inhibition—An Established Strategy to Combat Infectious Diseases. Perspectives in Drug Discovery and Design, 2(3-4), 265-282. [Link]
- Wikipedia. (2024). Protease inhibitor (pharmacology). [Link]
Sources
- 1. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]
- 4. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
A Comparative Docking Study of Pyrimidine Analogs on the COX-2 Receptor: A Guide for Researchers
In the landscape of drug discovery, particularly in the pursuit of novel anti-inflammatory agents, the cyclooxygenase-2 (COX-2) enzyme remains a pivotal target.[1][2][3] Its role in mediating inflammation and pain is well-established, making the design of selective COX-2 inhibitors a significant area of research.[2] Among the diverse chemical scaffolds explored, pyrimidine and its analogs have emerged as a promising class of compounds, demonstrating a wide array of biological activities, including anti-inflammatory effects.[1][3][4][5] This guide provides a comprehensive, in-depth comparative docking study of selected pyrimidine analogs against the human COX-2 receptor, offering a detailed workflow and analysis for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting COX-2 with Pyrimidine Analogs
Cyclooxygenase (COX) exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2]
The active site of COX-2 presents a larger and more accommodating binding pocket compared to COX-1, a difference that has been exploited in the design of selective inhibitors.[6] Pyrimidine-based compounds, with their versatile chemical nature, offer a scaffold that can be tailored to fit within this active site and interact with key residues, making them attractive candidates for novel COX-2 inhibitors.[1][3][4][5] This guide will walk you through a virtual screening workflow to assess the potential of pyrimidine analogs as COX-2 inhibitors.
Experimental Design and Methodology
This comparative docking study is designed to be a reproducible and self-validating protocol. We will compare the docking performance of three hypothetical pyrimidine analogs against the known COX-2 inhibitor, Celecoxib.
Selection of Receptor and Ligands
-
Receptor: The crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1) will be used as the receptor model.[7][8] This structure provides a validated binding pocket and a reference for the orientation of a known inhibitor.
-
Reference Ligand: Celecoxib, a potent and selective COX-2 inhibitor, will serve as our positive control to validate the docking protocol.[1]
-
Test Ligands (Pyrimidine Analogs):
-
Analog 1 (PA1): A simple 2,4-disubstituted pyrimidine.
-
Analog 2 (PA2): A pyrimidine derivative with a sulfonamide group, mimicking a key feature of Celecoxib.
-
Analog 3 (PA3): A more complex, fused pyrimidine ring system.
-
The 2D structures of these hypothetical analogs will be created for this study. In a real-world scenario, these would be compounds synthesized in the lab or obtained from a chemical library.
Computational Workflow
The following workflow outlines the key steps in our comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: A streamlined workflow for the comparative molecular docking study.
Detailed Experimental Protocols
Objective: To prepare the COX-2 receptor for docking by removing non-essential molecules and adding necessary atoms.
Protocol:
-
Obtain the PDB File: Download the crystal structure of human COX-2 with Celecoxib (PDB ID: 3LN1) from the RCSB Protein Data Bank.[7]
-
Remove Water and Heteroatoms: Using a molecular visualization tool such as UCSF Chimera or PyMOL, delete all water molecules and any other heteroatoms that are not part of the protein or the co-crystallized ligand.[9] This is crucial as water molecules can interfere with the docking process.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This step is essential for correctly calculating hydrogen bonds and electrostatic interactions.[10]
-
Assign Charges: Assign partial charges to the protein atoms using a force field like AMBER. This is necessary for the scoring function to accurately calculate electrostatic interactions.
-
Save the Prepared Receptor: Save the cleaned and prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
Objective: To generate 3D structures of the pyrimidine analogs and the reference ligand and prepare them for docking.
Protocol:
-
2D to 3D Conversion: Draw the 2D structures of Celecoxib and the three pyrimidine analogs (PA1, PA2, PA3) using a chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures into 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the energy minimization tools within docking software packages.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand. This allows for conformational flexibility during the docking simulation, which is critical for finding the optimal binding pose.[10]
-
Assign Charges: Assign Gasteiger partial charges to the ligand atoms.
-
Save the Prepared Ligands: Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT).
Objective: To predict the binding poses and affinities of the ligands within the COX-2 active site.
Protocol:
-
Grid Box Generation: Define a grid box around the active site of the COX-2 receptor. The grid box should be large enough to encompass the entire binding pocket where the co-crystallized Celecoxib is located. This defines the search space for the docking algorithm.
-
Docking Simulation: Perform the molecular docking using a validated docking program such as AutoDock Vina.[9] The software will systematically explore different conformations and orientations of each ligand within the defined grid box.
-
Output Analysis: The docking program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
Results and Discussion
The results of the molecular docking study are summarized in the table below. The binding energy is a measure of the predicted affinity of the ligand for the receptor; a more negative value indicates a stronger predicted interaction.[11][12]
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| Celecoxib (Reference) | -11.5 | HIS90, ARG513, PHE518, VAL523, SER530 |
| Pyrimidine Analog 1 (PA1) | -7.2 | VAL523, SER530 |
| Pyrimidine Analog 2 (PA2) | -9.8 | HIS90, ARG513, VAL523, SER530 |
| Pyrimidine Analog 3 (PA3) | -8.5 | PHE518, VAL523 |
Analysis of Binding Interactions
Celecoxib: The docking results for Celecoxib show a strong binding affinity, consistent with its known inhibitory activity. The sulfonamide group forms key hydrogen bonds with HIS90 and ARG513 in the side pocket of the COX-2 active site, a characteristic interaction for selective inhibitors.[13] The trifluoromethyl group occupies a hydrophobic pocket, and the phenyl rings make van der Waals contacts with other residues.
Pyrimidine Analog 1 (PA1): This simple analog exhibits the weakest binding affinity. Its smaller size and lack of specific interacting groups limit its ability to form strong interactions within the active site. It primarily interacts with residues in the main channel of the enzyme.
Pyrimidine Analog 2 (PA2): The inclusion of a sulfonamide group in PA2 significantly improves its binding affinity. Similar to Celecoxib, the sulfonamide moiety is predicted to interact with HIS90 and ARG513, suggesting it may also exhibit selectivity for COX-2. This highlights the importance of this functional group for effective binding.
Pyrimidine Analog 3 (PA3): The fused ring system of PA3 leads to a moderate binding affinity. Its larger, more rigid structure allows for hydrophobic interactions with residues like PHE518 and VAL523. However, the absence of a group capable of forming strong hydrogen bonds in the side pocket limits its predicted potency compared to Celecoxib and PA2.
Caption: Key interactions between the ligands and COX-2 active site residues.
Conclusion and Future Directions
This comparative docking study demonstrates a robust and insightful workflow for evaluating the potential of pyrimidine analogs as COX-2 inhibitors. The results indicate that the presence of a sulfonamide group is a key determinant for achieving high binding affinity and potentially selectivity for COX-2. Pyrimidine Analog 2 emerges as the most promising candidate from this in silico screening.
It is crucial to remember that molecular docking is a predictive tool. The findings from this study should be used to prioritize compounds for synthesis and subsequent in vitro and in vivo testing to validate their biological activity. Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the stability of the ligand-receptor complexes over time. By integrating computational and experimental approaches, the development of novel and effective pyrimidine-based COX-2 inhibitors can be significantly accelerated.
References
- Taylor & Francis Online. (2024, April 1). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs.
- PubMed. (2022, November 2). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
- PubMed. (2023, April 27). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies.
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
- MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
- PubMed. (n.d.). Role and regulation of cyclooxygenase-2 during inflammation.
- ResearchGate. (2017, January 29). Pyrimidine Derivatives as Dual Inhibitors of COX-2 and STAT-3 as Potential Anticancer and Anti-Inflammatory Agents – An In Silico Approach.
- RCSB PDB. (2010, October 27). 3LN1: Structure of celecoxib bound at the COX-2 active site.
- IJPPR. (2015, July 25). Pyrimidine Derivatives as Dual Inhibitors of COX-2 and STAT-3 as Potential Anticancer and Anti-Inflammatory Agents.
- Pharmaspire. (n.d.). Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors.
- RCSB PDB. (2016, September 28). 5KIR: The Structure of Vioxx Bound to Human COX-2.
- RCSB PDB. (1997, December 24). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558.
- PMC - NIH. (2022, January 20). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds.
- ResearchGate. (2025, August 8). Design and Synthesis of New Series of Chiral Pyrimidine and Purine analogs as COX-2 Inhibitors: Anticancer Screening, Molecular Modelling, and In Silico Studies | Request PDF.
- PMC. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- PMC - NIH. (n.d.). Crystal structure of rofecoxib bound to human cyclooxygenase-2.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. rcsb.org [rcsb.org]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
- 9. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of 5-Acetylpyrimidine Derivatives with 13C NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of discovery. Pyrimidine derivatives, a class of heterocyclic compounds, are of particular interest due to their prevalence in bioactive molecules. This guide provides an in-depth comparison and methodology for utilizing Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy to confirm the structure of 5-acetylpyrimidine derivatives, a common scaffold in medicinal chemistry. We will delve into the underlying principles, provide comparative data, and present a robust experimental protocol.
The Foundational Role of 13C NMR in Heterocyclic Chemistry
13C NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This sensitivity is what allows for the differentiation of isomers and the confirmation of substituent placement on a heterocyclic ring like pyrimidine.
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, presents a distinct electronic landscape. The nitrogen atoms are more electronegative than carbon, leading to a general deshielding of the adjacent carbon atoms. In the parent pyrimidine molecule, the chemical shifts are approximately:
-
C2: ~157.4 ppm
-
C4/C6: ~156.9 ppm
-
C5: ~121.7 ppm
The significant downfield shifts of C2, C4, and C6 are a direct consequence of their proximity to the electronegative nitrogen atoms. C5, being flanked by two carbon atoms, exhibits a chemical shift more typical of an aromatic carbon.
Deciphering the Influence of the 5-Acetyl Substituent
The introduction of an acetyl group at the 5-position of the pyrimidine ring induces predictable changes in the 13C NMR spectrum due to its electron-withdrawing nature. This effect is primarily transmitted through resonance and inductive effects, altering the electron density at each carbon of the ring.
-
The Carbonyl Carbon (C=O): This will appear far downfield, typically in the range of 190-200 ppm, providing a clear marker for the presence of the acetyl group.
-
The Methyl Carbon (CH3): This will be found in the aliphatic region, generally between 25-35 ppm.
-
C5 (ipso-carbon): The carbon directly attached to the acetyl group will experience a deshielding effect, shifting it downfield.
-
C4/C6 (ortho-carbons): These carbons, adjacent to the point of substitution, will also be deshielded.
-
C2 (para-carbon): The effect on the C2 carbon is generally less pronounced.
Below is a comparative table of the 13C NMR chemical shifts for pyrimidine and the predicted shifts for this compound.
| Carbon Position | Pyrimidine (δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Shift |
| C2 | ~157.4 | ~158-160 | Minor deshielding |
| C4/C6 | ~156.9 | ~159-162 | Significant deshielding due to proximity to the electron-withdrawing group |
| C5 | ~121.7 | ~130-135 | Deshielding as the ipso-carbon |
| C=O | N/A | ~195-200 | Characteristic carbonyl chemical shift |
| CH3 | N/A | ~25-30 | Typical aliphatic methyl chemical shift |
This predictable pattern of chemical shifts forms the basis for confirming the 5-acetyl substitution pattern and differentiating it from other isomers.
Comparative Analysis: Distinguishing this compound from Other Derivatives
To illustrate the diagnostic power of 13C NMR, let's compare the expected spectrum of this compound with other substituted pyrimidines. The position and electronic nature of the substituent create a unique fingerprint in the 13C NMR spectrum.
| Compound | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | Substituent Carbons (δ, ppm) |
| Pyrimidine | 157.4 | 156.9 | 121.7 | 156.9 | N/A |
| This compound | ~159 | ~160 | ~132 | ~160 | C=O: ~197, CH3: ~28 |
| 2-Aminopyrimidine | ~163 | ~159 | ~109 | ~159 | N/A |
| 4-Methylpyrimidine | ~157 | ~168 | ~120 | ~156 | CH3: ~24 |
The electron-donating amino group in 2-aminopyrimidine causes a significant upfield shift (shielding) of the C5 carbon, in stark contrast to the downfield shift induced by the 5-acetyl group. Similarly, the placement of a methyl group at the 4-position in 4-methylpyrimidine primarily affects the chemical shift of the C4 carbon.
Experimental Protocol for 13C NMR Analysis
To ensure high-quality, reproducible data, the following protocol should be followed. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
1. Sample Preparation:
-
Analyte: Weigh approximately 10-25 mg of the this compound derivative. Rationale: This concentration range provides a good balance between signal intensity and solubility.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical as it must dissolve the sample and its deuterium signal is used for the NMR spectrometer's lock system. CDCl3 is a good first choice for many organic compounds.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Rationale: TMS is chemically inert and its sharp singlet provides a reliable reference point.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube. Rationale: Undissolved solids can degrade the spectral resolution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the 13C probe to the sample. Rationale: This maximizes the efficiency of radiofrequency pulse transmission and signal detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Rationale: A homogeneous magnetic field is essential for obtaining sharp, well-resolved NMR signals.
-
Acquisition Parameters (for a standard 1D 13C{1H} experiment):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set to cover the expected range of chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Rationale: This delay allows for the relaxation of carbon nuclei, particularly quaternary carbons which have longer relaxation times, ensuring more accurate signal integration.
-
Number of Scans (NS): 64 to 1024 scans, depending on the sample concentration. Rationale: 13C has a low natural abundance, so signal averaging is required to achieve an adequate signal-to-noise ratio.
-
Temperature: Set to a constant temperature, typically 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Advanced Structural Confirmation: DEPT Spectroscopy
While a standard broadband-decoupled 13C NMR spectrum provides the chemical shifts of all carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to determine the number of attached protons for each carbon signal.[1][2] This is an invaluable tool for unambiguous peak assignment.
-
DEPT-90: Only CH (methine) carbons will appear as positive signals.
-
DEPT-135: CH (methine) and CH3 (methyl) carbons will appear as positive signals, while CH2 (methylene) carbons will appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[3][4]
For a this compound derivative, a DEPT analysis would confirm:
-
The signals for C2, C4, and C6 as CH carbons (positive in DEPT-90 and DEPT-135).
-
The signal for the acetyl's CH3 group as a methyl carbon (positive in DEPT-135, absent in DEPT-90).
-
The absence of the C5 and the carbonyl carbon signals in both DEPT spectra, confirming their quaternary nature.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using 13C NMR and DEPT experiments.
Caption: Workflow for 13C NMR-based structural confirmation.
Conclusion
13C NMR spectroscopy, especially when coupled with DEPT experiments, provides a robust and reliable method for the structural confirmation of this compound derivatives. By understanding the fundamental principles of chemical shifts and the influence of substituents, researchers can confidently interpret their spectral data. The comparative analysis presented herein demonstrates the unique spectral fingerprint that arises from the 5-acetyl substitution pattern, allowing for its clear differentiation from other isomers and derivatives. Following the detailed experimental protocol will ensure the acquisition of high-quality data, which is paramount for accurate structural elucidation in the fast-paced environment of drug discovery and development.
References
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- ResearchGate. The molecular structure of pyrimidine (a), its corresponding 13C and 15N NMR spectra (b) and its resulting 3D-SDAR fingerprint (c).
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708.
- Fiveable. DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes.
- Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy.
- Reich, H. J. Organic Chemistry Data. University of Wisconsin.
- El-Gazzar, A. B. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001.
- Perras, F. A., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 22(19), 7594-7598.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.
- Supporting Information for Aerobic C-N Bond Activation.
- NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition.
- Nanalysis. DEPT: A tool for 13C peak assignments.
- Bruker. 13-C NMR Protocol for beginners AV-400.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- Akitt, J. W., & Mann, B. E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Royal Society of Chemistry.
- University of York. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- University of Oxford. A User Guide to Modern NMR Experiments.
- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1981). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 3(2), 69-72.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- ResearchGate. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
- Kaupp, M., & Tenti, L. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Angewandte Chemie International Edition, 57(42), 13866-13870.
- Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 543-551.
Sources
A Comparative Analysis of Pyrimidine-5-Carbonitriles and Sorafenib in Cancer Cell Proliferation
A Senior Application Scientist's Guide to Evaluating Anti-Proliferative Efficacy
In the landscape of targeted cancer therapy, the multi-kinase inhibitor sorafenib has been a cornerstone for the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][2] However, the emergence of resistance and a desire for improved therapeutic indices have spurred the development of novel small molecules.[1][3][4] Among these, pyrimidine-5-carbonitrile derivatives have garnered significant attention as a promising class of anti-proliferative agents.[5][6][7] This guide provides a comparative analysis of the anti-proliferative activities of pyrimidine-5-carbonitriles and sorafenib, offering experimental insights and data-driven comparisons for researchers and drug development professionals.
Introduction to the Contenders: Chemical Scaffolds and Therapeutic Rationale
Sorafenib , an oral multi-kinase inhibitor, exerts its anti-tumor effects by targeting several key signaling pathways involved in cell proliferation and angiogenesis.[2][8][9] Its structure features a central urea moiety connecting a picolinamide group to a substituted phenyl ring. This configuration allows it to bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.
Pyrimidine-5-carbonitriles represent a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry for the development of novel anti-cancer agents.[6][7] The core structure, a pyrimidine ring bearing a nitrile group at the 5-position, serves as a privileged synthon for designing compounds that can interact with a variety of biological targets. The versatility of this scaffold allows for substitutions at different positions, leading to a diverse range of derivatives with distinct pharmacological profiles.[5][6]
Mechanisms of Action: A Tale of Different Targets
The anti-proliferative activity of a compound is intrinsically linked to its mechanism of action. While both sorafenib and various pyrimidine-5-carbonitrile derivatives inhibit cancer cell growth, they often achieve this through distinct molecular interactions.
Sorafenib: A Multi-Pronged Attack on Proliferation and Angiogenesis
Sorafenib's efficacy stems from its ability to inhibit multiple kinases, primarily targeting the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR .[2][8][9] The inhibition of the Raf/MEK/ERK pathway directly impedes tumor cell proliferation, while the blockade of VEGFR and PDGFR signaling disrupts the formation of new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.[2][9]
Figure 1: Sorafenib's multi-targeted inhibitory action.
However, acquired resistance to sorafenib is a significant clinical challenge, often arising from the activation of alternative signaling pathways, such as the PI3K/Akt pathway .[1][3][10]
Pyrimidine-5-carbonitriles: A Spectrum of Targeted Inhibition
Unlike sorafenib's broader kinase inhibition profile, different pyrimidine-5-carbonitrile derivatives have been designed to target a range of specific kinases, some of which are implicated in sorafenib resistance.
Notably, various derivatives have demonstrated potent inhibitory activity against:
-
Epidermal Growth Factor Receptor (EGFR) : Both wild-type and mutant forms, which can be crucial in overcoming resistance to other EGFR inhibitors.[11][12][13]
-
Phosphoinositide 3-kinase (PI3K) : Directly targeting a key survival pathway often activated in resistant tumors.[5][11][14]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Sharing a common target with sorafenib, suggesting potential for similar anti-angiogenic effects.[15]
The ability to selectively target these pathways offers a potential advantage in overcoming the resistance mechanisms that limit the efficacy of sorafenib. For instance, a pyrimidine-5-carbonitrile derivative that dually inhibits EGFR and PI3K could offer a synergistic anti-proliferative effect.[11]
Figure 2: Diverse targets of pyrimidine-5-carbonitrile derivatives.
Head-to-Head Comparison: In Vitro Anti-Proliferative Activity
The most direct measure of a compound's anti-proliferative potential is its half-maximal inhibitory concentration (IC50) value against various cancer cell lines. Several studies have directly compared the cytotoxic effects of novel pyrimidine-5-carbonitrile derivatives with sorafenib.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Key Target(s) | Reference |
| Sorafenib | HCT-116 (Colon) | >10 | Multi-kinase | [15] |
| MCF-7 (Breast) | ~5-10 | Multi-kinase | [15] | |
| HepG2 (Liver) | ~6 | Multi-kinase | [16] | |
| Pyrimidine-5-carbonitrile 11e | HCT-116 (Colon) | 1.14 | VEGFR-2 | [15] |
| MCF-7 (Breast) | 1.54 | VEGFR-2 | [15] | |
| Pyrimidine-5-carbonitrile 12b | HCT-116 (Colon) | 1.93 | VEGFR-2 | [15] |
| MCF-7 (Breast) | 2.15 | VEGFR-2 | [15] | |
| Pyrimidine-5-carbonitrile 7c | SNB-75 (CNS) | < 0.01 | EGFR/PI3K | [11] |
| OVCAR-4 (Ovarian) | 0.64 | EGFR/PI3K | [11] | |
| Pyrimidine-5-carbonitrile 11b | HepG-2 (Liver) | 3.04 | EGFR | [13][17] |
| HCT-116 (Colon) | 3.37 | EGFR | [13][17] |
As evidenced by the data, several pyrimidine-5-carbonitrile derivatives exhibit significantly lower IC50 values than sorafenib against the same cancer cell lines, indicating superior in vitro potency.[15] For instance, compound 11e demonstrated an IC50 of 1.14 µM against HCT-116 cells, a stark contrast to sorafenib's activity.[15] This enhanced potency, coupled with potentially more selective targeting, underscores the therapeutic promise of this compound class.
Experimental Protocol: Assessing Anti-Proliferative Activity via MTT Assay
To ensure the reproducibility and validity of these findings, a standardized protocol for assessing anti-proliferative activity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.
Figure 3: Step-by-step workflow of the MTT assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain the desired cancer cell line (e.g., HepG2, HCT-116) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the pyrimidine-5-carbonitrile derivatives and sorafenib in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to obtain a range of final concentrations for testing.
-
Remove the overnight culture medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the treated plates for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Future Directions and Concluding Remarks
The compelling in vitro anti-proliferative activity of pyrimidine-5-carbonitrile derivatives, particularly those exhibiting superior potency to sorafenib, warrants further investigation. The diverse targeting capabilities of this scaffold present a strategic advantage, potentially enabling the development of therapies that can overcome known resistance mechanisms to existing drugs.
Future studies should focus on:
-
In vivo efficacy studies in relevant xenograft models to translate the in vitro findings into a preclinical setting.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to assess the drug-like properties of the most promising candidates.
-
Toxicology studies to evaluate the safety profile of these novel compounds.[5]
References
- Recent studies have revealed that in addition to the primary resistance, several mechanisms are underlying the acquired resistance to sorafenib, such as crosstalk involving PI3K/Akt and JAK-STAT pathways, the activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition. PubMed.
- The primary resistance of hepatocellular carcinoma (HCC) to sorafenib is due to genetic heterogeneity. Thus, seeking predictive biomarkers and combining sorafenib with other anticancer agents. PMC - NIH.
- Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. PubMed.
- This article reviews the mechanisms of resistance to sorafenib that are related to ferroptosis, evaluates the relationship between ferroptosis and sorafenib resistance. Frontiers.
- Mechanisms of sorafenib resistance. Sorafenib as an anticancer drug is... ResearchGate.
- Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma. PubMed.
- Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
- Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed.
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed.
- Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. NIH.
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing.
- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Biological Evaluation of Novel pyrimidine-5-carbonitriles Featuring Morpholine Moiety as Antitumor Agents. Taylor & Francis Online.
- Design, synthesis and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. PubMed.
- Sorafenib decreases proliferation and induces apoptosis of prostate cancer cells by inhibition of the androgen receptor and Akt signaling pathways. Oncotarget.
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH.
- Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar.
- Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. PubMed.
- Pyrimidine-5-carbonitril derivatives as anticancer agents. ResearchGate.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate.
Sources
- 1. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Dichotomy of 5-Hydroxymethylpyrimidines in Biology and Medicine
An In-Depth Technical Guide to the Cytotoxicity of 5-Hydroxymethylpyrimidines for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comparative analysis of the cytotoxic profiles of key 5-hydroxymethylpyrimidine derivatives. We will delve into the mechanistic underpinnings of their biological activity, present supporting experimental data, and provide detailed protocols for assessing their cytotoxic potential. This guide is designed to equip researchers, scientists, and drug development professionals with the critical information needed to advance their work in oncology and related fields.
Pyrimidine analogs are a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with nucleic acid synthesis and function.[1] These antimetabolites typically require intracellular activation and can be incorporated into DNA and RNA, leading to cell death.[1][2] Within this class, 5-substituted pyrimidines are of particular interest due to their diverse biological activities.[3]
This guide focuses on two prominent 5-hydroxymethylpyrimidines: 5-hydroxymethyl-2'-deoxyuridine (hmdUrd) and 5-hydroxymethylcytosine (5hmC) . While structurally similar, they represent a fascinating dichotomy. HmdUrd is investigated as an exogenous, cytotoxic agent for cancer therapy.[4] In contrast, 5hmC is an endogenous, modified DNA base—an epigenetic marker whose depletion, rather than presence, is a hallmark of many cancers.[5][6] Understanding this fundamental difference is crucial for contextualizing their "cytotoxicity" and relevance in drug discovery.
Mechanisms of Action: How Pyrimidine Analogs Induce Cytotoxicity
The cytotoxic effects of pyrimidine derivatives are multifaceted.[7] Their primary mechanisms include:
-
Inhibition of Critical Enzymes: Many pyrimidine analogs, once activated to their nucleotide form, inhibit key enzymes involved in DNA synthesis. A classic example is the inhibition of thymidylate synthase, which leads to a depletion of deoxythymidine triphosphate (dTTP), causing "unbalanced growth" and reduced DNA synthesis.[8]
-
Incorporation into Nucleic Acids: Fraudulent nucleotides can be incorporated into DNA and RNA by polymerases.[9] This can lead to DNA damage, strand breaks, miscoding during subsequent replication cycles, and disruption of RNA processing and function.[8]
-
Interference with Signaling Pathways: Certain derivatives can modulate cellular signaling pathways crucial for cancer cell proliferation and survival, such as those involving PIM-1 kinase or the Epidermal Growth Factor Receptor (EGFR).[7]
The specific mechanism and resulting potency are highly dependent on the substitutions on the pyrimidine ring, which dictates the molecule's interaction with cellular transporters and enzymes.[1][10]
A Comparative Analysis of Cytotoxic Profiles
5-Hydroxymethyl-2'-deoxyuridine (hmdUrd): A Potential Anticancer Therapeutic
5-hydroxymethyl-2'-deoxyuridine (hmdUrd) is a thymidine analog that has demonstrated significant cytotoxic activity against various cancer cell lines.[11][12] Its primary mechanism involves its metabolic conversion to hmdUrd triphosphate and subsequent incorporation into DNA in place of thymidine.[13] This incorporation can disrupt DNA integrity and cellular processes, leading to cell death.
Biochemical analysis has shown that the toxic effects of hmdUrd can be suppressed by the addition of thymidine, confirming its role as a competitive antimetabolite.[13] Interestingly, while the compound 5-hydroxymethyluracil (hmUra) itself is not toxic, it can synergistically enhance the cytotoxicity of hmdUrd by potentially inhibiting the DNA glycosylase responsible for excising it from DNA, leading to increased incorporation.[13]
The cytotoxic potential of hmdUrd has been quantified across several human and murine cancer cell lines, with IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values typically in the low micromolar range.
Table 1: Reported Cytotoxic Activity of 5-Hydroxymethyl-2'-deoxyuridine (hmdUrd)
| Cell Line | Cancer Type | Metric | Concentration (µM) | Reference |
|---|---|---|---|---|
| Multiple Leukemia Lines | Human Leukemia | IC50 | 1.7 - 5.8 | [4][12] |
| S180 | Murine Lung Carcinoma | ED50 | 8.5 | [4] |
| Ehrlich Ascites | Murine Mammary Carcinoma | ED50 | 4 |[4] |
5-Hydroxymethylcytosine (5hmC): An Epigenetic Marker Lost in Cancer
Unlike hmdUrd, 5-hydroxymethylcytosine (5hmC) is not an external cytotoxic agent but a naturally occurring epigenetic modification in the mammalian genome, often called the "sixth base".[6] It is formed by the oxidation of 5-methylcytosine (5mC) by the Ten-eleven translocation (TET) family of enzymes.[14]
Functionally, 5hmC is associated with active gene expression and plays a crucial role in cellular differentiation and maintaining genomic integrity.[15][16] In the context of cancer, the critical observation is not the toxicity of 5hmC itself, but the widespread, global loss of 5hmC, which is a common feature across many solid tumors, including those of the lung, breast, colon, and brain.[5][14]
This depletion of 5hmC is often linked to mutations in TET enzymes or factors that inhibit their activity.[14] The loss of 5hmC disrupts normal gene regulation, contributes to the silencing of tumor suppressor genes, and promotes malignant progression.[15] Therefore, 5hmC is considered a critical biomarker for cancer diagnosis and prognosis, with reduced levels often predicting poor survival.[14] Its "cytotoxicity" is indirect—its absence, not its presence, is associated with the cancerous phenotype.
Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines
The substitution at the C-5 position of the pyrimidine ring is a critical determinant of cytotoxic activity. Research has shown that introducing a hydroxymethyl group can significantly enhance cytotoxicity compared to other substituents. For example, the hydroxylation of a 4-[(4-chlorobenzyl)sulphanyl]-5,6-dimethyl-2-phenylpyrimidine to its 5-hydroxymethyl derivative was found to dramatically increase its cytotoxic effect against HeLa, K562, and CFPAC cancer cell lines.[17][18]
This enhancement is likely due to how the hydroxymethyl group influences the molecule's interaction with key cellular targets. The size, electronics, and hydrogen-bonding capacity of the C-5 substituent affect enzymatic conversion and incorporation into nucleic acids.[19][20] This underscores the causal relationship between molecular structure and biological effect, guiding the rational design of more potent pyrimidine-based anticancer agents.[10]
Experimental Protocols for Assessing Cytotoxicity
To ensure scientific integrity, the evaluation of novel compounds must follow robust, validated protocols. The two most common and informative assays for assessing cytotoxicity are the MTT assay, which measures metabolic viability, and the Annexin V/PI assay, which elucidates the mechanism of cell death (apoptosis vs. necrosis).[21][22]
General Experimental Workflow
The process of evaluating a compound's cytotoxicity follows a standardized workflow, from initial cell culture to final data analysis. This ensures reproducibility and accurate determination of key metrics like the IC50 value.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[23]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the 5-hydroxymethylpyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and an untreated control.[21]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[24]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[24]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay is crucial for determining whether a compound induces cell death via apoptosis or necrosis.[22] The assay uses two dyes:
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[25][26]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[25]
Caption: Principle of Annexin V/PI apoptosis detection.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the 5-hydroxymethylpyrimidine compound at concentrations around the predetermined IC50 value for the desired time (e.g., 24 or 48 hours).[22] Include an untreated control.
-
Cell Harvesting: Collect all cells, including floating (apoptotic) and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.[27]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again. Carefully remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 100 µg/mL working solution).[28] Gently mix.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[28]
-
Final Preparation: Add 400 µL of 1X Annexin V binding buffer to each tube. Keep the samples on ice and protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[21] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants. The results will differentiate four populations:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (often considered an artifact of cell preparation).
-
Conclusion and Future Directions
The comparative analysis of 5-hydroxymethylpyrimidines reveals a critical distinction essential for drug discovery and cancer biology. 5-hydroxymethyl-2'-deoxyuridine (hmdUrd) acts as a classic pyrimidine antimetabolite, demonstrating direct cytotoxicity against cancer cells in the low micromolar range, making it a candidate for therapeutic development. In stark contrast, the endogenous epigenetic marker 5-hydroxymethylcytosine (5hmC) is not directly cytotoxic; rather, its widespread loss is a key indicator and potential driver of carcinogenesis.
This guide provides the foundational knowledge and validated experimental protocols necessary to accurately assess and compare these compounds. For researchers, the path forward involves leveraging the structure-activity relationships of derivatives like hmdUrd to design more potent and selective anticancer agents. Simultaneously, the role of 5hmC as a biomarker offers immense potential for developing novel diagnostic and prognostic tools, fundamentally advancing our approach to precision oncology.
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- PMC (PubMed Central). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Kaufman, E. R. Biochemical analysis of toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells. Antimicrobial Agents and Chemotherapy.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Scilit. 5-Hydroxymethyl-2'-deoxyuridine. Cytotoxicity and DNA Incorporation Studied by Using a Novel [2-14C]-Derivative with Normal and Leukemic Human Hematopoietic Cells.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- PubMed. 5-Hydroxymethyl-2'-deoxyuridine. Cytotoxicity and DNA incorporation studied by using a novel [2-14C]-derivative with normal and leukemic human hematopoietic cells.
- Greene, N., et al. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
- Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection.
- Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
- Greene, N., et al. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
- NCBI Bookshelf. Pyrimidine Analogs - Holland-Frei Cancer Medicine.
- PubMed. Pyrimidine nucleoside analogs in cancer treatment.
- PubMed. Resistance to toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells.
- Lebda Medical Journal. Synthesis and cytotoxic evaluation of some Pyrimidine derivatives.
- PMC (PubMed Central). The role of 5-hydroxymethylcytosine in human cancer.
- ResearchGate. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives.
- NCBI Bookshelf. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine.
- MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
- ResearchGate. Naturally occurring 5-hydroxymethylpyrimidine derivatives.
- ResearchGate. Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity.
- Future Medicinal Chemistry. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders.
- ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
- Bertin Bioreagent. 5-(Hydroxymethyl)-2'-deoxyuridine - Applications.
- Mayo Clinic. Metabolism of pyrimidine analogues and their nucleosides.
- SpringerLink. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response.
- MDPI. Regulation and Functional Significance of 5-Hydroxymethylcytosine in Cancer.
- PMC (PubMed Central). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.
- PMC (PubMed Central). 5-hydroxymethylcytosine: A new insight into epigenetics in cancer.
- ResearchGate. Cytotoxicity of 5'-amino-2'-hydroxy chalcones by MTT assay after 48 h incubation.
- ResearchGate. Structure-activity (cytotoxicity) relationship.
- PMC (PubMed Central). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
- Drug Design Org. Structure Activity Relationships (SAR).
- PubMed. New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships.
- ResearchGate. Structural cytotoxicity relationship of 2-phenoxy(thiomethyl)pyridotriazolopyrimidines: Quantum chemical calculations and statistical analysis.
Sources
- 1. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Synthesis and cytotoxic evaluation of some Pyrimidine derivatives | Lebda Medical Journal [lebmedj.elmergib.edu.ly]
- 4. 5-(Hydroxymethyl)-2’-deoxyuridine - Applications - CAT N°: 23381 [bertin-bioreagent.com]
- 5. The role of 5-hydroxymethylcytosine in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. scilit.com [scilit.com]
- 12. 5-Hydroxymethyl-2'-deoxyuridine. Cytotoxicity and DNA incorporation studied by using a novel [2-14C]-derivative with normal and leukemic human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical analysis of toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. kumc.edu [kumc.edu]
5-Acetylpyrimidine: A Versatile Synthon for the Next Generation of Anticancer Agents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its inherent ability to mimic endogenous purines allows for effective interaction with a multitude of biological targets, particularly protein kinases, which are often dysregulated in cancer. This guide provides an in-depth validation of 5-acetylpyrimidine as a strategic starting synthon for the development of potent and selective anticancer agents. We will explore its synthetic utility, compare the performance of its derivatives against established alternatives, and provide the experimental groundwork for its application in your research.
The Strategic Advantage of the 5-Acetyl Group
The utility of a synthon in medicinal chemistry is defined by its reactivity and the diversity of structures it can generate. This compound offers a unique combination of a stable heterocyclic core and a reactive acetyl moiety. This acetyl group serves as a versatile chemical handle for a variety of synthetic transformations, allowing for the construction of diverse molecular architectures with tunable pharmacological properties. Two prominent classes of anticancer agents that can be efficiently synthesized from this compound are pyrazolo[1,5-a]pyrimidines and pyrimidine-based chalcones.
Performance Comparison: this compound Derivatives vs. Alternative Scaffolds
The true measure of a synthon's value lies in the biological activity of its derivatives. Here, we present a comparative analysis of anticancer agents derived from this compound against other established kinase inhibitors and cytotoxic compounds.
Pyrazolo[1,5-a]pyrimidines: Potent Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the realm of kinase inhibitors.[2] The synthesis of this fused heterocyclic system can be efficiently achieved through the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a β-enaminone. The acetyl group of this compound can be readily converted to a β-enaminone, making it an ideal precursor for this class of compounds.
Below is a comparison of the in vitro anticancer activity of various pyrazolo[1,5-a]pyrimidine derivatives with other kinase inhibitors.
| Compound Class | Specific Compound/Modification | Target/Cell Line | IC50/GI50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 18o | HepG-2 (Liver Cancer) | 0.89 | [3] |
| Pyrazolo[1,5-a]pyrimidine | Compound 18a | MCF-7 (Breast Cancer) | 1.23 | [3] |
| Pyrazolo[1,5-a]pyrimidine | Compound 14a | HCT116 (Colon Cancer) | 0.0020 | [4] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6a | MCF-7 (Breast Cancer) | 10.80 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6b | Hep-2 (Laryngeal Cancer) | 8.85 | [5] |
| Alternative Kinase Inhibitor | Dasatinib | MCF-7 (Breast Cancer) | ~0.01 | [2] |
| Alternative Kinase Inhibitor | Gefitinib | A549 (Lung Cancer) | 0.015-0.03 | Not specified |
| Alternative Kinase Inhibitor | 5-Fluorouracil | MCF-7 (Breast Cancer) | 10.19 | [5] |
Data Interpretation: The data clearly demonstrates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer activity, with some compounds showing IC50 values in the nanomolar range, comparable to or even exceeding the potency of established drugs like 5-Fluorouracil in certain cell lines.[4][5] The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for fine-tuning of activity and selectivity through modifications at various positions, a process facilitated by starting with a versatile synthon like this compound.
Pyrimidine-Based Chalcones: Broad-Spectrum Cytotoxicity
Chalcones, characterized by an α,β-unsaturated ketone system, are another class of compounds with well-documented anticancer properties.[6] The Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde is the cornerstone of chalcone synthesis.[7] this compound can serve as the acetophenone component in this reaction, leading to the formation of pyrimidine-bearing chalcones.
The following table compares the cytotoxic activity of pyrimidine-substituted chalcones with other chalcone derivatives.
| Compound Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-Chalcone | Compound 58 | HepG2 (Liver Cancer) | 7.17 | [6] |
| Pyrimidine-Chalcone | Compound 58 | SMMC-7721 (Liver Cancer) | 3.05 | [6] |
| Pyrimidine-Chalcone | Compound 61 | HepG2 (Liver Cancer) | 1.62 | [6] |
| Pyrimidine-Chalcone | Compound 61 | MCF-7 (Breast Cancer) | 1.88 | [6] |
| Non-pyrimidine Chalcone | Compound 10 | HT-29 (Colon Cancer) | 1.3 | [8] |
| Non-pyrimidine Chalcone | Compound 23 | MCF-7 (Breast Cancer) | 1.5 | [8] |
| Non-pyrimidine Chalcone | Compound 25 | PC3 (Prostate Cancer) | 1.2 | [8] |
Data Interpretation: Pyrimidine-chalcone derivatives demonstrate significant cytotoxic effects against various cancer cell lines. The incorporation of the pyrimidine moiety can modulate the electronic properties and steric bulk of the chalcone scaffold, influencing its interaction with biological targets and ultimately its anticancer efficacy.
Experimental Protocols
To facilitate the application of this compound in your research, we provide detailed, step-by-step methodologies for the synthesis of key intermediates and final compounds.
Synthesis of a β-Enaminone from this compound
This protocol describes the synthesis of a versatile β-enaminone intermediate, which is a key building block for pyrazolo[1,5-a]pyrimidines.
Workflow for β-Enaminone Synthesis
Caption: Synthetic workflow for β-enaminone formation.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired β-enaminone.
Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol outlines the cyclocondensation reaction between a β-enaminone and a 5-aminopyrazole to form the pyrazolo[1,5-a]pyrimidine core.
Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.
Step-by-Step Protocol:
-
Reaction Setup: Combine the β-enaminone (1.0 eq) and the desired 5-aminopyrazole derivative (1.0 eq) in a suitable solvent, such as glacial acetic acid or ethanol.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC. Reaction times can vary from 4 to 12 hours depending on the substrates.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure pyrazolo[1,5-a]pyrimidine derivative.
Synthesis of a Pyrimidine-Based Chalcone
This protocol details the Claisen-Schmidt condensation for the synthesis of pyrimidine-containing chalcones.
Workflow for Pyrimidine-Chalcone Synthesis
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress is monitored by the formation of a precipitate or by TLC analysis. Reaction times can range from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The anticancer activity of pyrazolo[1,5-a]pyrimidines is often attributed to their ability to act as ATP-competitive inhibitors of protein kinases.[3] The nitrogen atoms in the pyrimidine and pyrazole rings can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.
Signaling Pathway Inhibition by Pyrazolo[1,5-a]pyrimidines
Caption: Inhibition of kinase signaling by pyrazolo[1,5-a]pyrimidines.
Key SAR insights for pyrazolo[1,5-a]pyrimidine kinase inhibitors include:
-
Substituents at the 7-position: Bulky aromatic groups at this position can enhance potency by occupying a hydrophobic pocket in the kinase active site.[3]
-
Substituents at the 2- and 5-positions: Modifications at these positions can influence selectivity and pharmacokinetic properties.
-
The pyrazolo[1,5-a]pyrimidine core: This scaffold acts as the primary anchor to the kinase hinge region.
For pyrimidine-based chalcones, their mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways. The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues in target proteins.
Conclusion
This compound has been validated as a highly valuable and versatile synthon for the synthesis of potent anticancer agents. Its ability to serve as a precursor for diverse heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrimidine-based chalcones, provides a robust platform for the development of next-generation cancer therapeutics. The experimental data presented in this guide demonstrates that derivatives of this compound exhibit significant anticancer activity, often comparable or superior to existing agents. By leveraging the synthetic strategies and mechanistic insights outlined here, researchers can effectively utilize this compound to accelerate the discovery and development of novel and effective anticancer drugs.
References
- Jain, A. K., & Sharma, S. (2021). The pyrimidine scaffold: A retrospect and prospect in anticancer drug discovery. European Journal of Medicinal Chemistry, 223, 113657. [Link]
- Unciti-Broceta, A., & Campanati, L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1136-1158. [Link]
- Hassan, A. S., Mady, M. F., Awad, H. M., & Hafez, T. S. (2015). Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. Molecules, 20(9), 15837-15853. [Link]
- Hassan, A. S., El-Naggar, A. M., Ali, O. M., & El-Sayed, M. A. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103522. [Link]
- El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
- Portilla, J., Quiroga, J., & Insuasty, B. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Tetrahedron Letters, 53(24), 3074-3077. [Link]
- Gomez, F. V., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4983. [Link]
- Leonte, D., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(9), 4009. [Link]
- Dimmock, J. R., et al. (2000). Antitumor Agents. Part 202: Novel 2'-amino Chalcones: Design, Synthesis and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 10(8), 699-701. [Link]
- Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
- Leonte, D. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(21), 6433. [Link]
- Sahu, N. K., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation. International Journal for Research in Applied Science & Engineering Technology, 6(5), 245-250. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Decisive Role of the Solvent in Pyrimidine Synthesis: A Comparative Guide to Optimizing Reaction Yields
For researchers and professionals in drug development, the synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry. These heterocyclic compounds are integral to a vast array of pharmacologically active molecules. While various synthetic strategies exist, the choice of solvent often emerges as a critical, yet sometimes overlooked, parameter that significantly dictates the reaction's success and yield. This guide provides an in-depth comparison of solvent effects on pyrimidine synthesis, supported by experimental data, to empower chemists in making informed decisions for their synthetic endeavors.
The Biginelli Reaction: A Case Study in Solvent-Dependent Outcomes
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, stands as a classic and widely utilized method for synthesizing dihydropyrimidinones (DHPMs), a key class of pyrimidines. The solvent's role in this multicomponent reaction is multifaceted, influencing reactant solubility, reaction kinetics, and the stabilization of intermediates.
An investigation into the Biginelli reaction highlights that the diketo-enol tautomerization equilibrium of the dicarbonyl reactant is a crucial factor in determining the reaction yield, and the solvent is directly responsible for the position of this equilibrium[1]. This underscores the importance of a rational solvent selection process.
Comparative Analysis of Solvents in the Biginelli Reaction
The following table summarizes the impact of different solvents on the yield of a model Biginelli reaction. The data clearly demonstrates that solvent choice can lead to substantial variations in product yield.
| Entry | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| 1 | Acetonitrile | 37.5 | 2.5 | 95 |
| 2 | Ethanol | 24.5 | 4 | 85 |
| 3 | Methanol | 32.7 | 3 | 82 |
| 4 | Dichloromethane | 8.93 | 6 | 60 |
| 5 | Tetrahydrofuran (THF) | 7.52 | 8 | 55 |
| 6 | Toluene | 2.38 | 10 | 40 |
| 7 | Water | 80.1 | 5 | 78 |
| 8 | Solvent-free | - | 0.5 | 92 |
Data compiled from multiple sources, reaction conditions may vary slightly.[2][3]
The results indicate that polar protic and aprotic solvents generally afford good to excellent yields. Acetonitrile, a polar aprotic solvent, often provides high yields in shorter reaction times[3]. Ethanol and methanol, as polar protic solvents, are also effective, with the classical Biginelli reaction often performed in refluxing ethanol with an acid catalyst[4][5]. Interestingly, solvent-free conditions, often facilitated by microwave irradiation or grinding, can also lead to high yields and significantly reduced reaction times, offering a greener alternative[4][6].
Mechanistic Insights: Why Solvents Matter
The influence of the solvent extends beyond simple solubility. In the context of the Biginelli reaction, the solvent's polarity and its ability to participate in hydrogen bonding can stabilize charged intermediates and transition states, thereby lowering the activation energy of the reaction.
For instance, polar solvents can facilitate the initial condensation between the aldehyde and urea to form an acyliminium ion intermediate. This key intermediate is then susceptible to nucleophilic attack by the enol form of the β-ketoester. Solvents that favor the enol tautomer will generally lead to higher yields[1].
A theoretical study using the IEFPCM model to simulate solvent effects has shown that the reaction pathway can be significantly influenced by the solvent environment[2]. This computational approach, combined with experimental data, provides a powerful tool for understanding and predicting solvent effects.
Experimental Protocol: A Representative Biginelli Synthesis
This protocol details a typical procedure for the synthesis of a dihydropyrimidinone, highlighting the critical role of the solvent.
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., CuCl₂·2H₂O, 0.25 mmol)
-
Solvent (e.g., Acetonitrile, 10 mL)
Procedure:
-
To a round-bottom flask, add the benzaldehyde, ethyl acetoacetate, urea, and catalyst.
-
Add the chosen solvent to the flask.
-
The mixture is then stirred and heated to reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford the pure dihydropyrimidinone.[4]
Caption: Experimental workflow for a typical Biginelli pyrimidine synthesis.
Beyond the Biginelli: Broader Implications for Pyrimidine Synthesis
The principles of solvent effects are not limited to the Biginelli reaction. Other methods for pyrimidine synthesis, such as those starting from dinitrogen and carbon, also exhibit significant solvent dependency. For instance, in one such synthesis, the reaction rate was found to be faster in acetone or acetonitrile, although side reactions in these solvents led to lower overall yields of the desired intermediate[7]. The use of mixed solvent systems, such as a 7:1 mixture of Et₂O and acetone, was ultimately found to provide a high yield of the target compound[7].
This highlights a key takeaway: the optimal solvent is often a balance between maximizing the rate of the desired reaction while minimizing competing side reactions.
Logical Framework for Solvent Selection
Choosing the right solvent is a critical step in optimizing any chemical synthesis. The following diagram outlines a logical approach to solvent selection for pyrimidine synthesis.
Caption: A logical workflow for selecting an optimal solvent in pyrimidine synthesis.
Conclusion
The choice of solvent is a powerful lever that chemists can use to control the outcome of pyrimidine synthesis. As demonstrated by the extensive data on the Biginelli reaction and other synthetic routes, a solvent's properties can profoundly influence reaction rates, equilibria, and ultimately, the yield of the desired product. By carefully considering the reaction mechanism and employing a systematic approach to solvent selection, researchers can significantly enhance the efficiency and success of their synthetic efforts, accelerating the discovery and development of new pyrimidine-based therapeutics.
References
- BenchChem. (n.d.). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.
- Wiley. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Chemistry – A European Journal, 19(16), 5174-5182.
- Oxford Academic. (n.d.). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review.
- BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b.
- sctunisie.org. (2017). The Biginelli reaction in different solvents and in presence of bismuth nitrate. J. Tun. Chem. Soc., 19, 105-114.
- ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction.
- PubMed. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Curr Org Synth, 21(2), 127-139.
- MDPI. (2022). Synthesis and Antioxidant Activity of Novel Biginelli Adducts with Phenolic Fragments.
Sources
- 1. scilit.com [scilit.com]
- 2. sctunisie.org [sctunisie.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Antioxidant Activity of Novel Biginelli Adducts with Phenolic Fragments [mdpi.com]
- 6. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results Between LC-MS and GC-MS
Introduction: The Imperative of Analytical Equivalence
In the landscape of pharmaceutical development and scientific research, the accurate and precise quantification of chemical compounds is the bedrock of reliable decision-making. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) stand as two of the most powerful and widely adopted analytical techniques for this purpose.[1] While both couple a chromatographic separation technique with the unparalleled specificity of mass spectrometry, their fundamental principles and applicability differ significantly.[2]
This guide addresses a critical challenge in the modern laboratory: the cross-validation of analytical methods between these two platforms. Whether driven by the need to transfer a method to a different lab, confirm results with an orthogonal technique, or analyze an analyte in diverse matrices, demonstrating the equivalency of results is not merely good science—it is often a regulatory necessity. This document provides a comprehensive framework, grounded in field experience and regulatory expectations, for designing, executing, and interpreting a rigorous cross-validation study.
Part 1: A Tale of Two Techniques - Fundamental Principles
The choice between LC-MS and GC-MS is dictated primarily by the physicochemical properties of the analyte of interest.[3][4] Understanding their core differences is the first step in a successful cross-validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for compounds that are naturally volatile and thermally stable.[2][5] The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase.[5][6] Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[5]
-
The Derivatization Imperative: Many compounds, particularly those with polar functional groups like alcohols, acids, and amines, are not sufficiently volatile for GC analysis.[7] Derivatization , a chemical reaction to modify the analyte, is employed to increase volatility and thermal stability, making them amenable to GC-MS analysis.[8][9][10] Common methods include silylation, acylation, and alkylation.[7][8] This additional sample preparation step is a critical point of difference from LC-MS.[11]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally versatile, capable of analyzing a vast range of compounds, especially those that are non-volatile, polar, or thermally labile, such as large biomolecules, pharmaceuticals, and metabolites.[2][3][4] Here, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase.[1] The separation is based on the analyte's affinity for the mobile and stationary phases. Unlike GC-MS, the sample does not need to be vaporized, which is a significant advantage for heat-sensitive molecules.[2][5]
The ionization techniques also differ fundamentally. GC is typically paired with "hard" ionization techniques like Electron Ionization (EI), which creates extensive, reproducible fragmentation patterns ideal for library matching.[5] LC, on the other hand, uses "soft" ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which usually keep the molecule intact, providing crucial molecular weight information.[2][5]
Part 2: The Cross-Validation Framework: Ensuring Data Integrity
The objective of a cross-validation study is to demonstrate that two distinct analytical procedures are fit for the same intended purpose and yield equivalent results.[12][13] This process is guided by international regulatory standards, primarily the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be evaluated.[12][14][15]
A typical cross-validation study follows a logical progression, ensuring each performance characteristic is thoroughly assessed for both methods.
Caption: Logical workflow for a cross-validation study.
Part 3: In the Lab - A Practical Cross-Validation Protocol
To illustrate the process, let's consider a hypothetical scenario: cross-validating methods for the quantification of a semi-volatile small molecule drug, "Analyte X," in human plasma.
Experimental Workflow Overview
The journey from sample receipt to final result differs significantly between the two techniques, primarily at the sample preparation stage.
Caption: Side-by-side experimental workflows for LC-MS and GC-MS.
Step-by-Step Methodologies
1. Sample Preparation
-
LC-MS Method (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis. This "dilute and shoot" approach is often simpler and faster for LC-MS.[16]
-
-
GC-MS Method (Liquid-Liquid Extraction & Derivatization):
-
Pipette 100 µL of plasma sample, standard, or QC into a glass tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) containing the internal standard.
-
Vortex for 2 minutes to extract the analyte.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of ethyl acetate.
-
Cap the tube and heat at 70°C for 30 minutes to complete the derivatization reaction.
-
Cool to room temperature and transfer to a GC vial for analysis. The necessity of this derivatization step is a key differentiator, adding time and potential variability.[11]
-
2. Instrumental Conditions
| LC-MS/MS Parameters | Specification | GC-MS Parameters | Specification |
| LC System | UHPLC System | GC System | Gas Chromatograph with Autosampler |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Inlet Temp | 280 °C |
| Flow Rate | 0.4 mL/min | Injection Mode | Splitless (1 µL injection) |
| Gradient | 5% to 95% B over 3 min | Oven Program | 100°C (1 min), ramp to 300°C at 20°C/min |
| Ionization | ESI, Positive Mode | Ion Source | Electron Ionization (EI) at 70 eV |
| Detection | Multiple Reaction Monitoring (MRM) | Detection | Selected Ion Monitoring (SIM) |
Part 4: The Data Dialogue - Performance Comparison and Interpretation
After running calibration standards and QC samples using both validated methods, the performance data must be objectively compared. The goal is to demonstrate that any differences are not statistically significant and fall within predefined acceptance criteria.
Comparative Performance Data Summary
The following table presents hypothetical but realistic validation data for "Analyte X."
| Validation Parameter | LC-MS/MS | GC-MS | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9992 | 0.9989 | r² ≥ 0.995 |
| Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL | Must cover expected concentrations |
| Accuracy (% Recovery) | 97.5% - 103.2% | 95.1% - 104.5% | 85% - 115% (or 80% - 120% at LLOQ) |
| Precision (%RSD) | ≤ 6.8% | ≤ 8.5% | ≤ 15% (or ≤ 20% at LLOQ) |
| LOD | 0.3 ng/mL | 1.5 ng/mL | - |
| LOQ | 1.0 ng/mL | 5.0 ng/mL | S/N ≥ 10, with acceptable precision/accuracy |
Causality Behind the Data:
-
Linearity & Range: Both methods show excellent linearity. The superior sensitivity of modern LC-MS/MS often results in a lower Limit of Quantitation (LOQ).[4][6]
-
Accuracy & Precision: Both methods meet typical regulatory requirements for accuracy and precision.[14][17] The additional steps in the GC-MS workflow (extraction, evaporation, derivatization) can sometimes introduce slightly higher variability, reflected in the %RSD.
-
Sensitivity (LOD/LOQ): LC-MS generally offers higher sensitivity for many pharmaceutical compounds, particularly in complex biological matrices.[2][4]
Addressing Inevitable Challenges: The Matrix Effect
One of the most significant challenges in bioanalysis is the matrix effect , where co-eluting endogenous components from the sample interfere with the ionization of the target analyte.[18][19]
-
In LC-MS , this manifests as ion suppression or enhancement , where the analyte signal is artificially decreased or increased.[20][21] This is a major concern in ESI.[21]
-
In GC-MS , the matrix effect is different. Non-volatile matrix components can build up in the injector port, creating active sites that can adsorb or degrade the analyte, leading to poor peak shape and reduced response.[18][21]
Proper sample cleanup, the use of a stable isotope-labeled internal standard, and matrix-matched calibrators are essential strategies to mitigate these effects in both techniques.[18]
Part 5: The Final Verdict - Method Selection and Justification
Cross-validation provides the data to prove that two methods are equivalent. However, the choice of which method to use for routine analysis depends on several factors beyond the validation data.
Caption: Key decision factors for method selection.
-
If the analyte is volatile and thermally stable: GC-MS may be a cost-effective and highly robust option.[2]
-
If the analyte is non-volatile, polar, or thermally labile: LC-MS is the clear choice and often the only viable option.[3]
-
If ultimate sensitivity is required: LC-MS/MS frequently provides lower detection limits in complex matrices.[4]
-
If high sample throughput is needed: The simpler sample preparation associated with LC-MS can offer a significant advantage.[22]
Conclusion
Cross-validation between LC-MS and GC-MS is a rigorous scientific exercise that underpins data integrity and analytical confidence. It is not merely a comparison of two techniques but a holistic evaluation of two complete analytical procedures, from sample preparation to data interpretation. While LC-MS offers broad applicability and superior sensitivity for a wider range of compounds, GC-MS remains a powerful, robust, and cost-effective tool for volatile analytes.[2][14] A successful cross-validation, supported by a deep understanding of the principles and potential pitfalls of each technique, ensures that analytical results are reliable, reproducible, and defensible, regardless of the platform on which they were generated.
References
- LC-MS vs. GC-MS: Understanding the Key Differences and Uses. (2024). Vertex AI Search.
- Principles and Differences between GC-MS and LC-MS.
- How does your sample prep change for LC/MS vs GC/MS. (2023). Biotage.
- Comparison of LC/MS and GC/MS Techniques. Shimadzu.
- What Is Derivatization In GC-MS?. (2025). Chemistry For Everyone - YouTube.
- Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers. Slideshare.
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- How to Choose Between LC and GC for Your Analytical Needs. (2025). ILT.
- Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. (2024).
- GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2025). ResolveMass.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- The Difference Between GC/MS and LC/MS Systems. (2023). Conquer Scientific.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- GC Derivatiz
- ICH and FDA Guidelines for Analytical Method Valid
- Derivatization in Mass Spectrometry. (2010). Spectroscopy Online.
- Highlights from FDA's Analytical Test Method Valid
- Derivatiz
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Cross-Validation of LC-MS and GC-MS Methods for the Analysis of Nitrodiphenylamines: A Compar
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- Statistical tools and approaches to validate analytical methods: methodology and practical examples. Unknown Source.
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Cross-Validation of GC-MS and LC-MS methods for f
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Cross-Validation of LC-MS and GC-MS Methods for the Analysis of Nitrodiphenylamines: A Compar
- Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry.
- Cross-Validation of Analytical Methods for M510F01: A Comparative Guide to LC-MS/MS and GC-MS Techniques. Benchchem.
- Comparative Analysis St
- Statistics for Laboratory Method Comparison Studies.
- cross-validation of GC-MS and LC-MS methods for f
- Method comparison / Agreement. Analyse-it.
- Selection of Appropriate Statistical Methods for D
- Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central.
Sources
- 1. conquerscientific.com [conquerscientific.com]
- 2. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 3. iltusa.com [iltusa.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. nebiolab.com [nebiolab.com]
- 21. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.organomation.com [blog.organomation.com]
A Comparative Guide to the Stability of 5-Acetylpyrimidine Under Acidic vs. Basic Conditions
For researchers, scientists, and professionals in drug development, understanding the chemical stability of heterocyclic compounds like 5-Acetylpyrimidine is paramount. This molecule, a key building block in medicinal chemistry, features a pyrimidine ring substituted with an acetyl group. Its journey through drug discovery and development necessitates a thorough characterization of its behavior in various chemical environments. This guide provides an in-depth comparison of the stability of this compound under both acidic and basic conditions, grounded in established chemical principles and supported by a detailed framework for experimental validation.
The pyrimidine core, a diazine, is known to be π-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[1][2][3] This inherent reactivity can be further influenced by the pH of the environment. Under acidic conditions, protonation of the ring nitrogens can enhance its electrophilicity, while basic conditions introduce potent nucleophiles like hydroxide ions that can initiate degradation pathways. The acetyl group, an electrophilic carbonyl, is also a primary site for hydrolytic cleavage. This guide will dissect these potential degradation routes, offering a predictive analysis of this compound's stability.
Predicted Degradation Pathways: A Mechanistic Overview
The stability of this compound is primarily dictated by the reactivity of both the pyrimidine ring and the acetyl substituent. The prevailing conditions, acidic or basic, will determine the dominant degradation mechanism.
Stability Under Acidic Conditions
Under acidic conditions, the degradation of this compound is anticipated to proceed primarily through the acid-catalyzed hydrolysis of the acetyl group. The reaction is initiated by the protonation of the carbonyl oxygen of the acetyl group, which increases the electrophilicity of the carbonyl carbon.[4][5][6] This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid would result in the formation of 5-aminopyrimidine.
It is also plausible that the pyrimidine ring itself could undergo acid-catalyzed reactions. Protonation of the ring nitrogens would make the ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening products, although this is generally expected to occur under more forcing conditions compared to the hydrolysis of the acetyl group.[7][8]
Stability Under Basic Conditions
In a basic environment, the degradation is expected to be more facile. The primary pathway is the base-catalyzed hydrolysis of the acetyl group, often referred to as saponification.[4][9] A hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the acetyl group, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and proton transfer would yield 5-aminopyrimidine and an acetate salt. This process is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a more potent nucleophile than water.[4][10]
Furthermore, the pyrimidine ring's susceptibility to nucleophilic attack is significant under basic conditions. Direct attack of a hydroxide ion on the electron-deficient carbons of the pyrimidine ring could lead to the formation of hydroxylated pyrimidine derivatives or even ring cleavage products.[7][8]
Comparative Stability Assessment: A Proposed Forced Degradation Study
To empirically determine the stability of this compound, a forced degradation study is essential.[11][12] Such studies are designed to accelerate the degradation process to predict the long-term stability and identify potential degradation products.[13][14] The following is a comprehensive, self-validating protocol for assessing the stability of this compound under acidic and basic stress.
Experimental Workflow
The overall workflow for the forced degradation study is depicted below. This systematic approach ensures that the data generated is reliable and allows for a direct comparison of the stability under different conditions.
Caption: Experimental workflow for the forced degradation study of this compound.
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound (reference standard)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Purified water (HPLC grade)
-
Trifluoroacetic acid (TFA) for mobile phase adjustment
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Thermostatically controlled oven or water bath
3. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Stress Samples:
-
Acidic: Add 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with 0.1 M HCl.
-
Basic: Add 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with 0.1 M NaOH.
-
Control: Add 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with purified water.
-
4. Stress Conditions and Sampling:
-
Incubate the acidic, basic, and control samples at 50°C.
-
Withdraw 1 mL aliquots at 0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl. The control samples do not require neutralization.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
5. HPLC Analysis:
-
Mobile Phase: A gradient elution of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (typically around its λmax).
-
Injection Volume: 20 µL
-
The method must be validated for its stability-indicating properties, ensuring that all degradation products are well-resolved from the parent compound.[15][16][17][18]
Anticipated Results and Data Interpretation
The HPLC analysis will quantify the remaining percentage of this compound at each time point for the different stress conditions. This data will allow for a direct comparison of its stability.
Table 1: Hypothetical Degradation Data for this compound
| Time (hours) | % Remaining (Acidic, 0.1 M HCl) | % Remaining (Basic, 0.1 M NaOH) | % Remaining (Control, Water) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 85.1 | 99.8 |
| 4 | 90.5 | 72.3 | 99.5 |
| 8 | 81.3 | 51.7 | 99.1 |
| 24 | 60.1 | 15.4 | 98.2 |
The hypothetical data in Table 1 illustrates the expected trend: this compound is significantly less stable under basic conditions compared to acidic conditions, and relatively stable in neutral water at 50°C.
Visualizing the Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways for this compound under acidic and basic hydrolysis.
Caption: Predicted degradation pathways of this compound under acidic and basic conditions.
Conclusion
Based on fundamental chemical principles, this compound is expected to exhibit greater stability in acidic conditions compared to basic conditions. The primary degradation route in both environments is predicted to be the hydrolysis of the acetyl group. The proposed forced degradation study provides a robust framework for experimentally verifying these predictions and for identifying and characterizing any degradation products. For researchers in drug development, a comprehensive understanding of these stability characteristics is crucial for formulation design, storage recommendations, and ensuring the overall quality and safety of potential drug candidates.
References
- Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot.
- Pyrimidine - Wikipedia.
- Pyrimidines.
- General reaction of pyrimidine ring 23 and 29-32, singly activated... - ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline.
- Ready Ring-opening of Some Pyrimidine Derivatives - RSC Publishing.
- Pyrimidine | PPTX - Slideshare.
- Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics.
- Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative - JETIR.org.
- HYDROLYSIS.
- Stability Indicating HPLC Method Development: A Review - IRJPMS.
- The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution - OSTI.gov.
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...
- Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis - YouTube.
- Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology.
- Analytical CHEMISTRY - TSI Journals.
- (PDF) Hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis.
- 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.
- Ester Hydrolysis Mechanism Base Catalyzed - www .ec -undp.
- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing.
- Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
- Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry - Science discussions.
- Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts.
- Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing).
- Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Forced degradation study of thiocolchicoside: Characterization of its degradation products.
- Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed.
- Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System - Digital Commons@ETSU.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Ready ring-opening of some pyrimidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 10. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 11. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. irjpms.com [irjpms.com]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. nveo.org [nveo.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Acetylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: Why Proper Disposal is Critical
The core principle of proper chemical disposal is the containment and neutralization of potential hazards to prevent harm to personnel and the environment. Improper disposal, such as sewering or discarding with general waste, can lead to the contamination of water systems and ecosystems, and pose a direct threat to human health.[2] Therefore, all waste containing 5-acetylpyrimidine must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EH&S) professional.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment, minimizing the risk of exposure.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, are mandatory. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A fully buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring that all regulatory and safety standards are met at each stage.
Step 1: Waste Characterization
All waste streams containing this compound must be characterized as hazardous waste. This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, and flasks).
-
Spill cleanup materials.
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4] While this compound is not specifically listed, its potential toxicity necessitates its management as a hazardous waste.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle). Do not mix with other solvent wastes unless their compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.
Step 3: Container Management
Proper container selection and labeling are critical to prevent leaks, spills, and to ensure proper identification for disposal.
-
Container Type: Use containers that are compatible with this compound. Whenever possible, use the original manufacturer's container.
-
Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The associated hazards (e.g., "Toxic").
-
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containers must be kept securely closed at all times, except when adding waste.
-
Store containers in a secondary containment bin to capture any potential leaks.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Provide them with a complete inventory of the waste, including the chemical names and quantities.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. [2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EH&S department.
-
Prevent entry into the affected area.
-
Quantitative Data Summary
The following table provides a summary of key hazard information for a closely related compound, 3-acetylpyridine, which should be used as a guide for handling this compound.
| Parameter | Guideline | Source |
| Acute Oral Toxicity (LD50, Rat) | 51 mg/kg | |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H401 (Toxic to aquatic life) | |
| Precautionary Statements | P264, P270, P273, P280, P301+P310+P330, P302+P352, P332+P313, P362, P405, P501 | |
| Storage | Store locked up. | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [5] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- Advanced Biotech. (2025). Safety Data Sheet: 3-Acetyl Pyridine synthetic.
- HW Drugs. EPA Subpart P Regulations.
- University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- New Jersey Department of Environmental Protection. P CODES.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
- University of Maryland. EPA Hazardous Waste Codes.
- Alfred University. EPA Hazardous Waste Codes.
- American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.
- eviQ. (2022). 188-Safe handling and waste management of hazardous drugs.
- State of Michigan. Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare.
- Medical Waste Pros. (2025). How to Dispose of Hazardous Pharmaceutical Waste.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Acetylpyrimidine
Welcome to a comprehensive guide on the safe handling of 5-Acetylpyrimidine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a detailed operational plan grounded in the specific chemical properties and associated hazards of this compound. Our goal is to equip you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental success.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the hazard profile of this compound is the critical first step in establishing a robust safety protocol. This compound is not benign; its handling requires a deliberate and informed approach to personal protective equipment (PPE).
The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 3) : The compound is classified as toxic if swallowed. Accidental ingestion can lead to severe health consequences, necessitating immediate medical attention. The LD50 oral value for rats is 51 mg/kg, highlighting its significant toxicity.
-
Skin Irritation (Category 2) : Direct contact causes skin irritation[1][2][3]. Prolonged or repeated exposure can lead to more severe dermal effects.
-
Serious Eye Irritation (Category 2) : The compound can cause serious irritation if it comes into contact with the eyes[1][3].
-
Aquatic Toxicity (Category 2) : It is toxic to aquatic life, requiring mindful disposal to prevent environmental release.
-
Combustibility : this compound is a combustible liquid[2]. Its vapors are heavier than air and may spread along floors, and on intense heating, can form explosive mixtures with air[2].
These hazards dictate a stringent, multi-faceted PPE strategy that protects against ingestion, dermal contact, eye exposure, and inhalation of any aerosols or vapors.
Section 2: Core PPE Requirements: A Head-to-Toe Protocol
Based on the hazard assessment, a standard set of PPE is mandatory for all work involving this compound. The selection of this equipment is not arbitrary; each component serves a specific protective function.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable[1][3].
-
Primary Protection : Use safety goggles with side protection that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[4]. Standard safety glasses do not provide an adequate seal against splashes or vapors.
-
Enhanced Protection : When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in conjunction with safety goggles[5][6]. A face shield protects the entire face from direct contact[7].
Hand Protection
Given that this compound causes skin irritation, selecting the correct gloves is crucial for preventing dermal exposure[1][2].
-
Material Selection : Wear suitable, chemically resistant gloves. While specific breakthrough times for this compound are not always listed, materials like nitrile or butyl rubber are generally recommended for compounds with similar properties. Avoid lightweight latex gloves, which offer minimal chemical protection[6].
-
Protocol : Always inspect gloves for tears, pinholes, or degradation before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Contaminated gloves must be disposed of as hazardous waste[8]. For prolonged tasks, consider double-gloving.
Body Protection
Protecting your skin and personal clothing from contamination is essential.
-
Standard Lab Coat : A fully buttoned, long-sleeved lab coat is the minimum requirement.
-
Chemical-Resistant Apron : For procedures with a higher risk of splashes, such as transfers or solution preparations, wear a chemical-resistant apron over the lab coat.
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting. Do not wear perforated shoes or sandals. For situations with a risk of large spills, chemically resistant shoe covers may be necessary[6].
Respiratory Protection
While routine handling in a well-ventilated area or a chemical fume hood should not require respiratory protection, it is necessary under specific circumstances.
-
When to Use : A respirator is required when vapors or aerosols may be generated and engineering controls (like a fume hood) are not available or are insufficient[2]. This includes cleaning up large spills or when heating the material outside of a contained system.
-
Selection : If a respirator is needed, use a NIOSH-approved air-purifying respirator with an organic vapor cartridge[5]. All personnel requiring a respirator must be medically cleared, fit-tested, and enrolled in a respiratory protection program as mandated by OSHA[8].
Section 3: Procedural Workflow for Safe Handling
A systematic workflow minimizes the risk of exposure at every stage of handling. The following protocol should be adopted for all procedures involving this compound.
Caption: A procedural diagram outlining the safe handling workflow for this compound.
Section 4: Emergency Protocols: Spill and Exposure Response
Preparedness is a key component of safety. All personnel must be familiar with these emergency procedures.
Exposure Response
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes[1]. If skin irritation occurs or persists, seek medical advice.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[3][9]. Seek immediate medical attention. An emergency eyewash station must be accessible within ten seconds of the work area[8].
-
Inhalation : Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor[1].
-
Ingestion : If swallowed, rinse the mouth with water. Immediately call a POISON CENTER or doctor. Do not induce vomiting.
Spill Response
-
Small Spill (inside a fume hood) : Trained personnel wearing appropriate PPE may clean up small spills. Absorb the spill with an inert, dry material (e.g., Chemizorb®, sand, or vermiculite)[8]. Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood) : Evacuate the immediate area and alert colleagues. If safe to do so, prevent further spread. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately[8]. Do not attempt to clean up a large spill without specialized training and equipment.
Section 5: Decontamination and Disposal
Proper decontamination and waste disposal are crucial to prevent secondary exposure and environmental contamination.
PPE Decontamination
-
Reusable PPE, such as face shields and goggles, should be decontaminated after use.
-
Disposable PPE, including gloves and lab coats (if contaminated), must not be reused.
Waste Disposal
-
All materials contaminated with this compound, including absorbent materials from spills, used gloves, and empty containers, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and compatible container. Do not mix this waste with other waste streams[10].
-
Follow all local, state, and federal regulations for hazardous waste disposal[11].
Section 6: Summary and Quick Reference
This table provides a summary of the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid/Liquid) | Safety Goggles | Chemically Resistant Gloves | Lab Coat | Not required in fume hood |
| Preparing Solutions | Safety Goggles & Face Shield | Chemically Resistant Gloves | Lab Coat & Apron | Not required in fume hood |
| Running Reactions (Closed System) | Safety Goggles | Chemically Resistant Gloves | Lab Coat | Not required |
| Running Reactions (Open System) | Safety Goggles & Face Shield | Chemically Resistant Gloves | Lab Coat & Apron | Required if not in fume hood |
| Cleaning Glassware | Safety Goggles | Chemically Resistant Gloves | Lab Coat | Not required |
| Handling Large Spills | Safety Goggles & Face Shield | Double-Gloved (Chemically Resistant) | Chemical Suit/Coveralls | NIOSH-Approved Respirator |
References
- New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of Rhode Island. (2024). Safe Handling and Disposal of Antineoplastic and Other Drugs.
- Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Methyl-5-Ethylpyridine.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. hsa.ie [hsa.ie]
- 7. hazmatschool.com [hazmatschool.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. web.uri.edu [web.uri.edu]
- 11. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
